(2-Aminoethyl)phosphinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-aminoethyl-hydroxy-oxophosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6NO2P/c3-1-2-6(4)5/h1-3H2/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGPBZIWVBCDOP-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[P+](=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO2P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2-Aminoethyl)phosphinic acid chemical properties and structure
An In-depth Technical Guide on (2-Aminoethyl)phosphinic Acid: Chemical Properties and Structure
Introduction
This compound is a specialized organophosphorus compound featuring both an amino group and a phosphinic acid moiety.[1] This bifunctional nature imparts unique chemical properties, making it a valuable building block in various fields, including chemical synthesis, pharmaceutical development, and biochemical research.[1] Its structure allows for high reactivity and the potential for selective binding, which is advantageous in creating advanced chemical derivatives.[1] This guide provides a comprehensive overview of the chemical properties and structural features of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Nomenclature
This compound is characterized by a phosphorus atom bonded to a two-carbon ethyl chain, which in turn is attached to an amino group. The phosphorus center is also bonded to a hydrogen atom and two hydroxyl groups, defining it as a phosphinic acid.
Structural Representation
The 2D chemical structure of this compound can be visualized as follows:
Caption: 2D Structure of this compound.
IUPAC and Other Names
-
IUPAC Name: this compound
-
Synonyms: (1-Aminoethyl)phosphinicaci, 1-aMinoethyl-hydroxy-oxophosphanium, (1-Aminoethyl)(hydroxy)(oxo)phosphonium[1]
-
CAS Number: 74333-44-1[1]
Physicochemical Properties
The quantitative physicochemical properties of this compound are summarized in the table below. It is important to distinguish this compound from its more commonly cited analogue, (2-Aminoethyl)phosphonic acid, as their properties differ.
| Property | Value | Source |
| Chemical Formula | C₂H₈NO₂P | [1] |
| Molecular Weight | 109.06 g/mol | [1] |
| Appearance | White powder | [1] |
| Solubility | Soluble in polar solvents (expected) | [2] |
Note: Due to the presence of both acidic (phosphinic acid) and basic (amino) functional groups, the compound is expected to be soluble in polar solvents.[2]
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would be expected to show signals corresponding to the protons of the ethyl chain (CH₂-P and CH₂-N), the N-H protons of the amino group, and a characteristic P-H proton signal. The splitting patterns would be complex due to coupling between adjacent protons and with the phosphorus nucleus.
-
¹³C NMR: Two distinct signals for the two carbons of the ethyl group would be expected.
-
³¹P NMR: A characteristic signal confirming the presence of the phosphinic acid group would be observed.
Infrared (IR) Spectroscopy
The IR spectrum would likely display characteristic absorption bands for the following functional groups:
-
N-H stretch: Around 3300-3500 cm⁻¹, typical for a primary amine.
-
P=O stretch: A strong band in the region of 1200-1300 cm⁻¹.
-
P-H stretch: A sharp band around 2250-2450 cm⁻¹.
-
O-H stretch: A broad band from the phosphinic acid group.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound.[3][4] High-resolution mass spectrometry could confirm the elemental composition of C₂H₈NO₂P. The fragmentation pattern would likely involve the loss of the amino group or parts of the ethyl chain.
The logical workflow for the structural elucidation of an unknown compound like this compound using these techniques is outlined below.
References
Biological Activity of (2-Aminoethyl)phosphinic Acid and Its Analogs in Cellular Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Aminoethyl)phosphinic acid and its derivatives are organophosphorus compounds that have garnered interest for their diverse biological activities. As structural analogs of natural amino acids and phosphates, they have the potential to interact with various biological systems.[1] This technical guide provides an in-depth overview of the known biological effects of this compound and its closely related analog, 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P), in cellular models. The primary activities discussed are its role as an antibacterial agent through the inhibition of alanine racemase and its emerging potential as a pro-apoptotic agent in cancer cells. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.
Antibacterial Activity: Inhibition of Alanine Racemase
This compound and its enantiomer, (1-aminoethyl)phosphonate (Ala-P), have been identified as inhibitors of alanine racemase, a crucial bacterial enzyme.[2] Alanine racemase catalyzes the reversible conversion of L-alanine to D-alanine, providing the D-alanine necessary for the synthesis of the peptidoglycan layer of the bacterial cell wall. Its absence in eukaryotes makes it an attractive target for antibacterial drug development.
Mechanism of Action
(1-aminoethyl)phosphonate acts as a time-dependent inactivator of alanine racemases from Gram-positive bacteria.[2] The inhibition mechanism involves the formation of a stable, noncovalent complex with the enzyme. Initially, the inhibitor binds competitively with a relatively low affinity, which then slowly isomerizes to a much more stable complex that dissociates extremely slowly.[2] This effectively sequesters the enzyme, preventing it from performing its function in cell wall synthesis.
Quantitative Data: Inhibition of Alanine Racemase
| Compound | Enzyme Source | Inhibition Type | Kinetic Parameters | Reference |
| (1-aminoethyl)phosphonate (Ala-P) | Bacillus stearothermophilus Alanine Racemase | Time-dependent, Slow-binding | Initial competitive binding K_I = 1 mM; Half-time of dissociation ~25 days | [2] |
Experimental Protocol: Alanine Racemase Inhibition Assay
A common method for assessing alanine racemase activity is a coupled enzyme assay.[3]
Objective: To determine the inhibitory effect of a compound on alanine racemase activity.
Principle: The racemization of D-alanine to L-alanine by alanine racemase is coupled to the oxidation of L-alanine by L-alanine dehydrogenase. This second reaction reduces NAD+ to NADH, which can be measured spectrophotometrically at 340 nm.
Materials:
-
Purified alanine racemase
-
L-alanine dehydrogenase
-
D-alanine (substrate)
-
NAD+
-
Tris-Tricine buffer (100 mM, pH 8.5)
-
Test compound (e.g., this compound)
-
384-well microplate
-
Microplate reader
Procedure:
-
Prepare Reaction Cocktail: A reaction cocktail is prepared containing 12 nM alanine racemase, 1 mM NAD+, and 0.03 units/ml L-alanine dehydrogenase in 100 mM Tris-Tricine buffer.
-
Compound Incubation: 30 µL of the reaction cocktail is added to each well of a 384-well plate. The test compound is then added to the desired final concentration and incubated for 30 minutes.
-
Initiate Reaction: The enzymatic reaction is initiated by adding 10 µL of 2.5 mM D-alanine.
-
Measure Absorbance: The increase in absorbance at 340 nm due to NADH formation is monitored over time (e.g., for 20 minutes) using a microplate reader.
-
Data Analysis: The rate of reaction is calculated from the linear phase of the absorbance curve. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to that of a control (without inhibitor). IC50 values can be calculated from a dose-response curve.[3]
Experimental Workflow: Alanine Racemase Inhibition Assay
Workflow for determining alanine racemase inhibition.
Anti-Cancer Activity: Induction of Apoptosis
Recent studies on 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P), a close analog of this compound, have revealed its potential as a pro-apoptotic agent in various cancer cell lines, including breast cancer and Ehrlich Ascitic Tumor.[4][5][6]
Mechanism of Action
2-AEH2P induces apoptosis through the intrinsic, or mitochondrial, pathway.[4][5] This is characterized by changes in the mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of caspase cascades. The process appears to involve the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins like p53 and caspases.[4][6]
Quantitative Data: Cytotoxicity in Cancer Cell Lines
The cytotoxic effects of 2-AEH2P have been quantified in several cancer cell lines, with IC50 values determined at different time points.
| Cell Line | Compound | Time (h) | IC50 (mM) | Reference |
| MCF-7 (Human Breast Adenocarcinoma) | 2-AEH2P | 24 | 37.2 | [4] |
| 48 | 25.8 | [4] | ||
| 72 | 1.8 | [7] | ||
| Ehrlich Ascitic Tumor (EAT) | 2-AEH2P | - | 45.6 | [6] |
| L929 (Normal Murine Fibroblast) | 2-AEH2P | - | 54.9 | [6] |
| FN1 (Normal Human Fibroblast) | 2-AEH2P | 24 | 81.8 | [4] |
| 48 | 61.6 | [4] | ||
| 72 | 44.1 | [4] |
Signaling Pathway: Intrinsic Apoptosis Pathway
The pro-apoptotic activity of 2-AEH2P is mediated through the intrinsic apoptosis pathway.
Intrinsic apoptosis pathway induced by 2-AEH2P.
Experimental Protocols
Objective: To determine the cytotoxic effect of a compound on a cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Normal cell line (e.g., FN1) for comparison
-
96-well tissue culture plates
-
2-AEH2P
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of 2-AEH2P (e.g., 10 to 100 mM) and incubate for the desired time period (24, 48, or 72 hours). Control cells are treated with PBS.
-
MTT Addition: After treatment, remove the supernatant and add 100 µL of MTT solution to each well. Incubate for 3 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve.[4]
Objective: To quantify the expression of intracellular apoptosis-related proteins (e.g., Bcl-2, p53, active Caspase-3).
Principle: Flow cytometry allows for the rapid analysis of individual cells in a suspension. Cells are fixed and permeabilized to allow fluorescently labeled antibodies to enter and bind to their specific intracellular targets. The fluorescence intensity of each cell is then measured, providing a quantitative measure of protein expression.
Materials:
-
Treated and control cells
-
PBS
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100)
-
Fluorochrome-conjugated monoclonal antibodies specific for Bcl-2, p53, active Caspase-3, etc.
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest treated and control cells (approximately 1 x 10^6 cells per sample).
-
Fixation: Wash the cells with PBS and then resuspend in fixation buffer for 30 minutes at room temperature.
-
Permeabilization: Wash the cells and then resuspend in permeabilization buffer for a short period on ice.
-
Antibody Staining: Wash the cells and then incubate with the specific fluorochrome-conjugated antibody (or primary and then secondary antibodies) in the dark.
-
Flow Cytometry Analysis: Wash the cells and resuspend in PBS. Analyze the samples on a flow cytometer, measuring the fluorescence intensity for each cell.
-
Data Analysis: The data is typically presented as histograms showing the distribution of fluorescence intensity, and the mean fluorescence intensity (MFI) can be used to compare protein expression levels between treated and control groups.[8]
Experimental Workflow: Apoptosis Analysis
Workflow for assessing the pro-apoptotic effects of 2-AEH2P.
Conclusion
This compound and its analogs demonstrate significant biological activity in cellular models. As an inhibitor of the bacterial enzyme alanine racemase, it holds promise for the development of novel antibacterial agents. Furthermore, the pro-apoptotic effects of its analog, 2-AEH2P, in cancer cells highlight a potential avenue for anti-neoplastic drug discovery. The selectivity of 2-AEH2P for cancer cells over normal cells is a particularly encouraging finding. Further research is warranted to fully elucidate the mechanisms of action, explore the structure-activity relationships, and evaluate the therapeutic potential of this class of compounds in more complex biological systems. The experimental protocols and data presented herein provide a foundation for researchers and drug development professionals to build upon in their investigation of this compound and related molecules.
References
- 1. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 4. davidpublisher.com [davidpublisher.com]
- 5. davidpublisher.com [davidpublisher.com]
- 6. mdpi.com [mdpi.com]
- 7. davidpublisher.com [davidpublisher.com]
- 8. Intracellular detection of Bcl-2 and p53 proteins by flow cytometry: comparison of monoclonal antibodies and sample preparation protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of (2-Aminoethyl)phosphinic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanism of action of (2-Aminoethyl)phosphinic acid, a compound of significant interest due to its potent antimicrobial properties. The document delves into its primary mode of action as an enzyme inhibitor, its role in microbial metabolic pathways, and the experimental methodologies used to elucidate these functions.
Primary Mechanism of Action: Inhibition of Alanine Racemase
This compound, also known as L-Ala-P or (R)-1-Aminoethylphosphonic acid, functions as a powerful, time-dependent inactivator of bacterial alanine racemase.[1] This enzyme is crucial for the synthesis of D-alanine, an essential component of the peptidoglycan layer of bacterial cell walls. As this enzyme is absent in humans, it represents an attractive target for the development of novel antibacterial agents.[2][3]
The inhibitory action of this compound is a multi-step process that results in the formation of a stable, non-productive complex with the enzyme's cofactor, pyridoxal 5'-phosphate (PLP).[1]
The key steps in the mechanism are:
-
Formation of an External Aldimine: this compound, being an analogue of L-alanine, enters the active site of alanine racemase and forms an external aldimine with the PLP cofactor.[1]
-
Interaction with Catalytic Residues: The phosphonate group of the inhibitor then interacts with key catalytic residues within the active site. This interaction sequesters these residues, rendering them unavailable for the normal catalytic cycle.[1]
-
Structural Misalignment: The inhibitor-PLP complex adopts a conformation that is tilted by approximately 20 degrees relative to the native internal aldimine. This structural shift misaligns the complex for the critical Cα proton abstraction step, effectively halting the racemization process.[1]
-
Stable Complex Formation: The combination of strong interactions with catalytic residues and the improper alignment for catalysis leads to the formation of a highly stable, inactive enzyme-inhibitor complex.[1] This complex dissociates extremely slowly, with a reported half-life for the regain of enzyme activity of about 19 days for the l-isomer.[2]
Quantitative Inhibition Data
The following table summarizes the key quantitative parameters describing the inhibition of alanine racemase by this compound and its analogues.
| Parameter | Value | Organism/Enzyme | Reference(s) |
| k_inact (extrapolated limiting) | 5.3 min⁻¹ | Streptococcus faecalis Alanine Racemase | [2] |
| t_1/2 (regain of activity) | ~19 days | Streptococcus faecalis Alanine Racemase | [2] |
| K_i | 1 mM | Bacillus stearothermophilus Alanine Racemase | [2] |
| k_inact | 6-9 min⁻¹ | Bacillus stearothermophilus Alanine Racemase | [2] |
| t_1/2 (dissociation) | ~25 days | Bacillus stearothermophilus Alanine Racemase | [2] |
Experimental Protocols
This method relies on coupling the product of the alanine racemase reaction to a detectable secondary reaction.
Principle: In the D- to L-alanine direction, the L-alanine produced is a substrate for L-alanine dehydrogenase, which in the presence of NAD⁺, produces pyruvate and NADH. The increase in NADH absorbance at 340 nm is monitored spectrophotometrically.
Materials:
-
Purified alanine racemase
-
This compound (or other inhibitors)
-
D-alanine
-
L-alanine dehydrogenase
-
NAD⁺
-
Assay buffer (e.g., 100 mM Tris-Tricine, pH 8.5)
-
384-well microplates
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction cocktail containing alanine racemase (e.g., 12 nM), NAD⁺ (1 mM), and L-alanine dehydrogenase (e.g., 0.03 units/ml) in the assay buffer.
-
Add the inhibitor at various concentrations to the wells of the microplate.
-
Add the reaction cocktail to the wells containing the inhibitor and incubate for a defined period (e.g., 30 minutes) to allow for enzyme-inhibitor interaction.
-
Initiate the reaction by adding D-alanine (e.g., 2.5 mM) to the wells.
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for a set duration (e.g., 20 minutes).
-
Determine the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Calculate the percent inhibition for each inhibitor concentration relative to a control without inhibitor.
-
IC₅₀ values can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. For Kᵢ determination, the assay is performed with varying concentrations of both the inhibitor and the substrate (D-alanine), and the data are analyzed using methods such as the Lineweaver-Burk plot.[1]
Signaling Pathway and Inhibition Mechanism Diagrams
Caption: Inhibition of Alanine Racemase by this compound.
Role in Microbial Phosphonate Metabolism
Beyond its role as an enzyme inhibitor, this compound, more commonly referred to as 2-aminoethylphosphonate (2-AEP) in this context, is a naturally occurring and abundant phosphonate.[4] Many bacteria have evolved pathways to utilize 2-AEP as a source of essential nutrients like phosphorus, nitrogen, and carbon.[4][5] Several distinct catabolic pathways have been identified:
-
Transamination and Hydrolysis Pathway: This is a common pathway involving two key enzymes: 2-AEP aminotransferase (PhnW) and phosphonoacetaldehyde hydrolase (PhnX). PhnW catalyzes the transfer of the amino group from 2-AEP to an acceptor molecule (often pyruvate), forming phosphonoacetaldehyde (PAA) and an amino acid (like alanine).[6][7] Subsequently, PhnX cleaves the carbon-phosphorus bond in PAA to yield acetaldehyde and inorganic phosphate.[6]
-
Oxidative Cleavage Pathway: A more recently discovered pathway utilizes a different enzymatic strategy. The enzyme PhnY, an Fe(II)/α-ketoglutarate-dependent hydroxylase, stereospecifically hydroxylates 2-AEP at the C1 position to produce 1-hydroxy-2-aminoethylphosphonate.[8] Following this, the enzyme PhnZ oxidizes this intermediate to generate glycine and inorganic phosphate.[8]
-
Phosphonoacetate Intermediate Pathway: In some bacteria, the PAA generated from the transamination pathway can be further oxidized by phosphonoacetaldehyde dehydrogenase to form phosphonoacetate. This intermediate is then hydrolyzed by phosphonoacetate hydrolase (PhnA) to produce acetate and inorganic phosphate.[6][8]
The regulation of these metabolic pathways is often complex, involving substrate induction and control by global nutrient sensing systems within the bacterium.[5]
Quantitative Data for 2-AEP Transaminase
The following table presents the kinetic parameters for the 2-aminoethylphosphonate transaminase (AEPT) from Salmonella enterica serovar Typhimurium.[7]
| Parameter | Value | Condition(s) |
| pH Optimum | 8.5 | |
| K_eq | 0.5 | pH 8.5 |
| k_cat (forward) | 7 s⁻¹ | pH 8.5 |
| k_cat (reverse) | 9 s⁻¹ | pH 8.5 |
| K_m (AEP) | 1.11 ± 0.03 mM | |
| K_m (pyruvate) | 0.15 ± 0.02 mM | |
| K_m (P-Ald) | 0.09 ± 0.01 mM | |
| K_m (L-Ala) | 1.4 ± 0.03 mM |
Experimental Protocols
Principle: The activity of AEPT can be monitored by coupling the production of one of its products to a subsequent enzymatic reaction that results in a change in absorbance. For the forward reaction (2-AEP + pyruvate → P-Ald + L-alanine), the production of L-alanine can be coupled to the L-alanine dehydrogenase reaction as described for the alanine racemase assay. For the reverse reaction, the consumption of a substrate can be monitored.
Materials:
-
Purified AEPT
-
2-Aminoethylphosphonate (AEP)
-
Pyruvate
-
Phosphonoacetaldehyde (P-Ald)
-
L-alanine
-
L-alanine dehydrogenase (for forward reaction)
-
Lactate dehydrogenase (for reverse reaction, monitoring pyruvate formation)
-
NAD⁺ (for forward reaction)
-
NADH (for reverse reaction)
-
Assay buffer (e.g., pH 8.5)
-
Spectrophotometer
Procedure (Forward Reaction):
-
Prepare a reaction mixture in a cuvette containing the assay buffer, pyruvate at a saturating concentration, NAD⁺, and L-alanine dehydrogenase.
-
Add varying concentrations of AEP to different cuvettes.
-
Initiate the reaction by adding a known amount of AEPT.
-
Monitor the increase in absorbance at 340 nm due to NADH formation.
-
Determine the initial velocities and calculate kinetic parameters (V_max, K_m for AEP) by fitting the data to the Michaelis-Menten equation.
-
To determine the K_m for pyruvate, the concentration of AEP is held at a saturating level, and the concentration of pyruvate is varied.[7]
Microbial Degradation Pathways of 2-AEP
References
- 1. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [scholarworks.brandeis.edu]
- 7. The 2-Aminoethylphosphonate-Specific Transaminase of the 2-Aminoethylphosphonate Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification of an alanine racemase from Streptococcus faecalis and analysis of its inactivation by (1-aminoethyl)phosphonic acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel (2-Aminoethyl)phosphinic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Aminoethyl)phosphinic acid and its derivatives are a class of compounds with significant potential in medicinal chemistry, acting as mimics of amino acids and finding applications as enzyme inhibitors and building blocks for novel peptidomimetics. This technical guide provides a comprehensive overview of the primary synthetic pathways for the preparation of these valuable compounds. Detailed experimental protocols for key reactions, including the Michaelis-Arbuzov reaction, Gabriel synthesis for amination, and subsequent hydrolysis for deprotection and phosphinic acid formation, are presented. Quantitative data from the literature is summarized in structured tables for ease of comparison. Furthermore, logical workflows and reaction pathways are illustrated using Graphviz diagrams to provide a clear visual representation of the synthetic strategies. This guide is intended to be a valuable resource for researchers in drug discovery and development, offering a practical framework for the synthesis of novel this compound derivatives.
Introduction
The structural similarity of this compound to γ-aminobutyric acid (GABA) and other neurotransmitters has driven significant interest in its derivatives as potential therapeutic agents. The replacement of a carboxylic acid group with a phosphinic acid moiety can lead to compounds with altered pharmacokinetic and pharmacodynamic properties, including increased metabolic stability and modified binding affinities for biological targets. The synthesis of these compounds, however, requires a specialized set of reactions in organophosphorus chemistry. This guide outlines the most common and effective synthetic routes to access the this compound scaffold and its derivatives.
Core Synthetic Pathways
Two principal retrosynthetic approaches dominate the synthesis of this compound derivatives:
-
Route A: Michaelis-Arbuzov Reaction followed by Amination: This is a robust and widely used method that begins with the formation of a carbon-phosphorus bond via the Michaelis-Arbuzov reaction to generate a haloalkylphosphonate ester. Subsequent nucleophilic substitution with a nitrogen-containing nucleophile introduces the amino functionality.
-
Route B: Phospha-Mannich Reaction: This three-component reaction involves the condensation of an amine, an aldehyde (or its equivalent), and a phosphorus source (e.g., hypophosphorous acid) to directly form an aminomethylphosphinic acid derivative. While efficient, this route is more commonly employed for the synthesis of α-aminoalkylphosphinic acids.
This guide will focus on the more versatile and commonly documented Route A .
Detailed Synthetic Schemes and Experimental Protocols
The overall synthetic strategy is depicted in the following workflow:
Step 1: Synthesis of Diethyl (2-bromoethyl)phosphonate (Michaelis-Arbuzov Reaction)
The Michaelis-Arbuzov reaction is a cornerstone of C-P bond formation. In this step, triethyl phosphite reacts with an excess of 1,2-dibromoethane to yield the desired diethyl (2-bromoethyl)phosphonate.
An In-depth Technical Guide to the Solubility and Stability of (2-Aminoethyl)phosphinic Acid in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the anticipated aqueous solubility and stability of (2-Aminoethyl)phosphinic acid. Due to the limited availability of specific experimental data for this compound, this document synthesizes information from analogous aminophosphinic and organophosphorus compounds. It outlines detailed experimental protocols for determining aqueous solubility, performing stability-indicating assays, and conducting forced degradation studies. Furthermore, this guide presents a framework for data interpretation and visualization to support research and drug development activities.
Introduction
This compound is an organophosphorus compound featuring a phosphinic acid moiety and a primary amino group. Its structural similarity to amino acids and other biomolecules suggests potential applications in pharmaceutical and biochemical research, possibly as an enzyme inhibitor or a synthetic building block.[1][2] A thorough understanding of its aqueous solubility and stability is fundamental for its application, particularly in drug formulation and development, where bioavailability and shelf-life are critical parameters.
This guide will address the theoretical considerations for the solubility and stability of this compound, provide detailed experimental workflows for its characterization, and offer templates for the presentation of quantitative data.
Physicochemical Properties (Anticipated)
Based on the structure of this compound, which contains both a basic amino group and an acidic phosphinic acid group, it is expected to be a zwitterionic compound with good water solubility. The solubility is anticipated to be pH-dependent.
Table 1: Anticipated Physicochemical Properties of this compound
| Property | Anticipated Value/Characteristic | Rationale |
| Molecular Formula | C₂H₈NO₂P | Based on chemical structure.[1] |
| Molecular Weight | 109.06 g/mol | Calculated from the molecular formula.[1] |
| Appearance | White crystalline powder | Common for similar small organic molecules. |
| Aqueous Solubility | Likely soluble | Presence of polar amino and phosphinic acid groups. |
| pKa | Multiple values expected | Due to the presence of both acidic (phosphinic acid) and basic (amino) functional groups. |
| LogP | Low | Indicating hydrophilicity. |
Aqueous Solubility Determination
The solubility of this compound in aqueous solutions is a critical parameter for its handling, formulation, and biological testing. The following section details a standard protocol for determining its equilibrium solubility.
Experimental Protocol: Equilibrium Solubility Measurement
This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound
-
Purified water (e.g., Milli-Q or equivalent)
-
pH meter
-
Analytical balance
-
Thermostatically controlled shaker/incubator
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV, ELSD, or MS)
-
Syringe filters (e.g., 0.22 µm)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing purified water at a controlled temperature (e.g., 25 °C and 37 °C).
-
Ensure enough solid is present to maintain saturation throughout the experiment.
-
-
Equilibration:
-
Seal the vials and place them in a shaker/incubator set to the desired temperature.
-
Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or mol/L from the measured concentration and the dilution factor.
-
Data Presentation: Aqueous Solubility
The results of the solubility studies should be presented in a clear and concise table.
Table 2: Illustrative Aqueous Solubility Data for this compound
| Temperature (°C) | pH | Solubility (mg/mL) | Molar Solubility (mol/L) |
| 25 | 7.4 | [Experimental Value] | [Calculated Value] |
| 37 | 7.4 | [Experimental Value] | [Calculated Value] |
| 25 | 3.0 | [Experimental Value] | [Calculated Value] |
| 25 | 9.0 | [Experimental Value] | [Calculated Value] |
Note: The values in this table are placeholders and should be replaced with experimental data.
Caption: Workflow for equilibrium solubility determination.
Stability in Aqueous Solutions
The stability of this compound in aqueous solutions is crucial for determining its shelf-life and appropriate storage conditions. Stability studies typically involve subjecting the compound to various stress conditions to identify potential degradation pathways and kinetics.
Forced Degradation Studies
Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[3][4] These studies involve exposing the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products.
4.1.1. Experimental Protocol: Forced Degradation
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC-MS or other suitable analytical instrumentation
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in purified water.
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to the stock solution to achieve a final concentration of 0.1 M HCl. Heat at a specified temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Add NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH. Heat at a specified temperature (e.g., 60 °C) for a defined period.[5][6][7]
-
Oxidative Degradation: Add H₂O₂ to the stock solution to achieve a final concentration of 3% H₂O₂. Store at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 80 °C).[8][9][10]
-
Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.[11][12]
-
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Caption: Forced degradation experimental workflow.
Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. HPLC is a commonly used technique for this purpose.
4.2.1. Experimental Protocol: HPLC Method Development
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., PDA, ELSD, or MS).
Chromatographic Conditions (Illustrative):
-
Column: A mixed-mode column capable of retaining polar compounds (e.g., HILIC or a specific ion-exchange column) would be a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate with formic acid for pH control) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Controlled, e.g., 30 °C.
-
Injection Volume: 5-20 µL.
-
Detection: Mass spectrometry (MS) is highly recommended for the identification of unknown degradation products.
Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation: Stability Studies
The results from the stability studies should be tabulated to show the percentage of the parent compound remaining and the formation of any degradation products over time under different stress conditions.
Table 3: Illustrative Forced Degradation Data for this compound
| Stress Condition | Time (hours) | Assay of this compound (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0.1 M HCl, 60 °C | 0 | 100.0 | 0.0 | 0.0 |
| 24 | [Value] | [Value] | [Value] | |
| 48 | [Value] | [Value] | [Value] | |
| 0.1 M NaOH, 60 °C | 0 | 100.0 | 0.0 | 0.0 |
| 24 | [Value] | [Value] | [Value] | |
| 48 | [Value] | [Value] | [Value] | |
| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | 0.0 |
| 24 | [Value] | [Value] | [Value] | |
| 48 | [Value] | [Value] | [Value] |
Note: The values in this table are placeholders and should be replaced with experimental data.
Potential Biological Activity and Signaling Pathways
Aminophosphinic acids, as analogues of amino acids, have the potential to act as enzyme inhibitors.[13][14][15] They can mimic the transition state of enzymatic reactions involving amino acids, leading to competitive inhibition.
If this compound is found to have significant biological activity, further studies would be required to elucidate its mechanism of action and its effects on cellular signaling pathways.
Caption: Hypothetical signaling pathway inhibition.
Conclusion
References
- 1. Aminoethylphosphinic Acid - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. nbinno.com [nbinno.com]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Thermal decomposition kinetics of glyphosate (GP) and its metabolite aminomethylphosphonic acid (AMPA) - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 11. Photodegradation of organophosphorus insecticides - investigations of products and their toxicity using gas chromatography-mass spectrometry and AChE-thermal lens spectrometric bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Aminophosphonic and aminophosphinic acids : chemistry and biological activity | Semantic Scholar [semanticscholar.org]
- 15. Aminophosphonic acids and derivatives. Synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of (2-Aminoethyl)phosphinic Acid: A Technical Overview
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the spectroscopic data for (2-Aminoethyl)phosphinic acid. A comprehensive search for experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound (CAS: 85618-16-2, Molecular Formula: C₂H₈NO₂P) has revealed a significant lack of publicly available information. The data is often confused with its close structural analog, (2-Aminoethyl)phosphonic acid (CAS: 2041-14-7, Molecular Formula: C₂H₈NO₃P), for which extensive spectroscopic data is available.
Due to the scarcity of data for the requested phosphinic acid, this guide will present the available data for the more thoroughly characterized (2-Aminoethyl)phosphonic acid as an illustrative example. Researchers should exercise caution and note that these spectra will differ from those of this compound.
Spectroscopic Data for (2-Aminoethyl)phosphonic Acid
The following tables summarize the key spectroscopic data points for (2-Aminoethyl)phosphonic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | D₂O | ~3.3 | Triplet | Not specified | -CH₂-N |
| ¹H | D₂O | ~2.2 | Triplet | Not specified | -CH₂-P |
| ¹³C | D₂O | 40.5 | Not specified | Not specified | -CH₂-N |
| ¹³C | D₂O | 28.5 (d) | Doublet | J(C-P) = 135 Hz | -CH₂-P |
| ³¹P | D₂O | 18.2 | Not specified | Not specified |
Infrared (IR) Spectroscopy
| Vibrational Mode | Frequency (cm⁻¹) Range | Intensity | Notes |
| O-H Stretch | 3000 - 2600 | Strong, Broad | Associated with the P-OH group |
| N-H Stretch | 3200 - 2800 | Medium, Broad | Overlaps with O-H and C-H stretches |
| C-H Stretch | 2950 - 2850 | Medium | Aliphatic C-H vibrations |
| P=O Stretch | 1200 - 1100 | Strong | Characteristic phosphonyl group absorption |
| P-O-H Bending | 1040 - 875 | Strong | |
| C-N Stretch | 1250 - 1020 | Medium-Weak |
Mass Spectrometry (MS)
| Technique | Ionization Mode | [M+H]⁺ (Calculated) | [M-H]⁻ (Calculated) | Key Fragments Observed (m/z) |
| Electrospray (ESI) | Positive/Negative | 126.0314 | 124.0169 | Fragmentation data is not readily available in summarized format. |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data can vary significantly between instruments and laboratories. However, general methodologies are outlined below.
NMR Spectroscopy
A sample of (2-Aminoethyl)phosphonic acid is dissolved in a suitable deuterated solvent, typically deuterium oxide (D₂O) due to the compound's polarity. The solution is then placed in an NMR tube. ¹H, ¹³C, and ³¹P NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.
IR Spectroscopy
Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a potassium bromide (KBr) pellet of the sample can be prepared. A background spectrum is recorded first, followed by the sample spectrum.
Mass Spectrometry
For Electrospray Ionization Mass Spectrometry (ESI-MS), the sample is dissolved in a suitable solvent mixture, such as water/methanol with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode), to facilitate ionization. The solution is then infused into the mass spectrometer. High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecular ions.
Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
The Enigmatic Phosphonate: A Deep Dive into the Discovery and Natural Occurrence of Ciliatine
For Immediate Release
A comprehensive technical guide exploring the discovery, natural prevalence, and biological significance of (2-Aminoethyl)phosphonic acid (ciliatine), a unique biophosphonate. This document provides researchers, scientists, and drug development professionals with a foundational understanding of this intriguing molecule, from its initial isolation to its widespread distribution across the kingdoms of life.
Discovery: Unveiling a Novel Carbon-Phosphorus Bond in Nature
The story of ciliatine, the first naturally occurring phosphonate to be identified, began in 1959. In a seminal discovery, Japanese scientists M. Horiguchi and M. Kandatsu isolated a novel phosphorus-containing compound from the ciliated protozoa residing in the rumen of sheep.[1][2] This compound, which they named "ciliatine," was remarkable for its carbon-phosphorus (C-P) bond, a linkage previously thought to be absent in biological systems.[1] This discovery challenged the existing paradigms of phosphorus biochemistry and opened up a new field of research into the world of natural phosphonates.
The initial isolation was a meticulous process involving the extraction of lipids from rumen protozoa, followed by acid hydrolysis to break down complex molecules.[1] Subsequent analysis revealed a compound with the chemical structure (2-Aminoethyl)phosphonic acid, a phosphonic acid analogue of the common amino acid β-alanine and the neurotransmitter taurine.[3]
Natural Occurrence: A Ubiquitous Presence Across Diverse Organisms
Following its initial discovery, scientific curiosity was piqued, leading to extensive investigations into the distribution of ciliatine in the natural world. It soon became apparent that this unique phosphonate was not confined to rumen protozoa but was, in fact, widely distributed across a vast array of organisms, from simple bacteria to complex mammals. Ciliatine is found in both free and bound forms, incorporated into lipids (phosphonolipids), glycans, and glycoproteins.[3]
Quantitative Distribution of Ciliatine
The concentration of ciliatine varies significantly among different organisms and even within different tissues of the same organism. The following table summarizes the quantitative data available in the scientific literature.
| Organism/Tissue | Concentration of Ciliatine (2-Aminoethyl)phosphonic acid | Reference(s) |
| Protozoa | ||
| Mixed ruminal ciliate protozoa | 4,304 µg/g Dry Matter | [4] |
| Tetrahymena pyriformis | 13-15% of total phosphorus | |
| - Mitochondria | 19% of total ciliatine in the cell | |
| Bacteria | ||
| Mixed ruminal bacteria | 1,383 µg/g Dry Matter | [4] |
| Butyrivibrio fibrisolvens H17c | 1,166 µg/g Dry Matter | [4] |
| Bacteroides succinogenes B21a | 733 µg/g Dry Matter | [4] |
| Ruminant Fluids | ||
| Ruminal fluid (defaunated sheep) | 30 µg/mL | [4] |
| Duodenal digesta (defaunated sheep) | 90 µg/g Dry Matter | [4] |
| Feedstuffs | ||
| Oats | 263 µg/g Dry Matter | [4] |
| Wheat straw | 25 µg/g Dry Matter | [4] |
| Mammalian Sources | ||
| Bovine Skim Milk Powder (acid-soluble fraction) | 20 µg/g | |
| Goat Liver | 58.4 mg total | [2] |
| - Liver Lipids | 8.8 mg total | [2] |
Experimental Protocols: Isolating and Characterizing Ciliatine
The isolation and characterization of ciliatine from biological samples typically involve a series of extraction, hydrolysis, and chromatographic steps. The specific protocol can vary depending on the source material.
Isolation of Ciliatine from Rumen Protozoa (Method of Horiguchi and Kandatsu, 1959)
This protocol outlines the pioneering method used for the initial discovery of ciliatine.
Methodology:
-
Sample Collection: Rumen contents are collected from sheep, and the protozoa are isolated by centrifugation.
-
Lipid Extraction: The protozoal mass is subjected to lipid extraction using a solvent system such as chloroform-methanol to isolate the lipid fraction containing phosphonolipids.
-
Acid Hydrolysis: The lipid extract is then hydrolyzed with a strong acid, typically 6N hydrochloric acid, at an elevated temperature to break the ester and amide bonds, releasing the constituent molecules, including ciliatine.
-
Ion-Exchange Chromatography: The hydrolysate is passed through an ion-exchange chromatography column. Ciliatine, being an amino acid analogue, binds to the resin and can be selectively eluted.
-
Crystallization: The eluted fractions containing ciliatine are concentrated, and the compound is crystallized to achieve a high degree of purity.
-
Characterization: The purified crystals are then subjected to various analytical techniques, such as elemental analysis and infrared spectroscopy, to confirm their identity as (2-Aminoethyl)phosphonic acid.
Isolation from Bovine Bile
A similar multi-step process is employed for isolating ciliatine from bovine bile.[5]
Methodology:
-
Hydrolysis: Bovine bile is subjected to acid hydrolysis with 6N HCl.
-
Filtration and Evaporation: The hydrolysate is filtered, and the filtrate is evaporated to dryness.
-
Anion-Exchange Chromatography: The residue is dissolved and passed through an anion-exchange column (e.g., Dowex 1-X8 in acetate form) to remove acidic compounds.
-
Cation-Exchange Chromatography: The eluate from the first column is then applied to a cation-exchange column (e.g., Dowex 50W-X8 in H+ form). Ciliatine is retained and can be eluted with a suitable buffer.
-
Characterization: The purified compound is identified using techniques like paper chromatography, elemental analysis, and infrared spectroscopy.[5]
Biological Significance and Signaling: An Area of Active Research
While the biosynthesis and degradation pathways of ciliatine are relatively well-understood, its precise physiological roles and involvement in signaling pathways are still areas of active investigation. Ciliatine is a key component of phosphonolipids, which are structural analogues of common phospholipids like phosphatidylethanolamine.[6][7]
The incorporation of ciliatine into membrane lipids can alter the physical properties of the membrane, such as its fluidity and charge, which in turn can influence the function of membrane-bound proteins and receptors.[8]
Currently, there is no direct evidence for a specific signaling pathway initiated by ciliatine itself. However, the broader class of molecules to which ciliatine-containing lipids belong, glycolipids and phospholipids, are known to be crucial players in cell-cell recognition, adhesion, and signal transduction.[9][10] It is hypothesized that phosphonolipids may modulate signaling pathways indirectly by altering the membrane environment or by acting as precursors for other bioactive molecules.
The general mechanism of phospholipid-based signaling often involves the enzymatic cleavage of the phospholipid head group, which then acts as a second messenger to trigger downstream cellular responses. Whether a similar mechanism exists for phosphonolipids containing ciliatine remains an open and intriguing question for future research.
Conclusion and Future Directions
The discovery of ciliatine more than six decades ago fundamentally changed our understanding of phosphorus in biology. Its widespread occurrence underscores its importance in the biosphere. While significant progress has been made in understanding its distribution and the methods for its isolation, the precise biological functions and its role in cellular signaling remain largely enigmatic. Future research efforts will likely focus on elucidating the specific enzymes that handle phosphonolipids, identifying the receptors that may interact with them, and unraveling the downstream consequences of their presence in cellular membranes. A deeper understanding of ciliatine's role could have significant implications for various fields, including microbiology, marine biology, and potentially, the development of novel therapeutic agents that target phosphonate metabolism.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]
- 7. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]
- 9. longdom.org [longdom.org]
- 10. longdom.org [longdom.org]
(2-Aminoethyl)phosphinic Acid: A Technical Guide to Biochemical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biochemical applications of (2-Aminoethyl)phosphinic acid. As a structural analog of key amino acids, this molecule serves as a versatile tool in enzyme inhibition studies, neuroscience research, and as a foundational scaffold in drug discovery. This document details its mechanisms of action, summarizes relevant quantitative data, provides detailed experimental protocols, and illustrates key pathways and workflows.
Introduction: A Bioisostere of Critical Importance
This compound is an organophosphorus compound and a close structural analog of the neurotransmitter γ-aminobutyric acid (GABA) and a truncated analog of glutamate. Its key feature is the replacement of a carboxylic acid group with a phosphinic acid moiety [-P(O)(H)OH]. This substitution is critical; the tetrahedral phosphinate group can act as a non-hydrolyzable mimic of the tetrahedral transition state in enzymatic reactions involving carboxylates or phosphates.[1] This property makes it and its derivatives potent tools for probing and inhibiting enzymatic processes. Furthermore, its structural similarity to endogenous ligands allows it to interact with neurotransmitter receptors, providing a scaffold for developing novel neuroactive agents.[2]
Core Biochemical Applications & Mechanisms of Action
The utility of this compound in biochemistry stems from two primary properties: its ability to act as a transition-state analog inhibitor of enzymes and its capacity to function as a structural mimic of neurotransmitters.
Enzyme Inhibition: A Transition-State Analog Approach
Phosphinic acids are powerful enzyme inhibitors because they can mimic the high-energy tetrahedral transition state of substrate hydrolysis.[1][3] For enzymes like proteases and synthetases that catalyze reactions involving carboxylates, the phosphinic acid group acts as a stable isostere of the reaction intermediate. This allows the molecule to bind with high affinity to the enzyme's active site, often resulting in potent and specific inhibition.
A prime example of this mechanism is seen in the inhibition of glutamine synthetase by related phosphinic acid compounds like phosphinothricin.[4][5] Glutamine synthetase catalyzes the ATP-dependent condensation of glutamate and ammonia. The reaction proceeds through a γ-glutamyl-phosphate intermediate. Phosphinothricin, a phosphinic acid analog of glutamate, is phosphorylated by the enzyme and then acts as a potent inhibitor. Analogs of phosphinothricin have been shown to inhibit E. coli glutamine synthetase with Ki values in the micromolar range. This compound can be incorporated into peptide-like structures to target specific proteases, where the phosphinic moiety replaces a scissile peptide bond.[6][7]
Neurotransmitter Receptor Modulation
Given its structural resemblance to GABA, this compound and its derivatives are valuable tools for studying GABAergic neurotransmission. The most significant interactions occur at GABAB receptors, which are G-protein coupled receptors (GPCRs) responsible for mediating slow and sustained inhibitory signals in the central nervous system.[8][9]
Derivatives of GABA where the carboxylic acid is replaced by a phosphinic acid have been instrumental in developing some of the most potent and selective known GABAB receptor agonists and antagonists.[2] These compounds interact with the binding site on the GABAB1 subunit of the receptor heterodimer, initiating a conformational change that triggers downstream signaling cascades.[10]
Activation of the GABAB receptor by an agonist leads to the dissociation of the associated Gi/o protein into its Gα and Gβγ subunits.[11] These subunits then modulate various downstream effectors:
-
Gβγ Subunit: Directly inhibits presynaptic N-type and P/Q-type voltage-gated Ca2+ channels (Cav2.1, Cav2.2), reducing neurotransmitter release. It also activates postsynaptic G-protein-coupled inwardly-rectifying K+ (GIRK) channels, leading to membrane hyperpolarization and a slow inhibitory postsynaptic potential (IPSP).[9][11]
-
Gαi/o Subunit: Directly inhibits adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels and subsequently reduces the activity of Protein Kinase A (PKA).[9][11]
The following diagram illustrates this key signaling pathway.
Caption: GABAB receptor signaling cascade initiated by agonist binding.
Quantitative Inhibitory Data
While specific inhibitory constants (Ki) for this compound are not widely reported in publicly accessible literature, data for structurally related phosphinic acid analogs provide a strong indication of the potential potency. These compounds often serve as potent inhibitors of enzymes involved in amino acid metabolism, such as glutamine synthetase.
| Compound Class | Target Enzyme | Organism | Inhibition Constant (Ki) | Reference |
| Phosphinothricin Analog | Glutamine Synthetase | Escherichia coli | 0.59 µM | [4][12] |
| Phosphonate Analog | Glutamine Synthetase | Escherichia coli | 75 µM | [13] |
| Substituted Phosphinothricins | Glutamine Synthetase | Sorghum | Low µM range | [5] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the biochemical applications of this compound.
Protocol: Determination of Inhibitor Constant (Ki) for an Enzyme
This protocol describes a general method for determining the Ki of a competitive inhibitor using spectrophotometric analysis and Michaelis-Menten kinetics.[14][15]
Objective: To determine the Ki of this compound for a target enzyme (e.g., a specific aminopeptidase).
Materials:
-
Target Enzyme stock solution
-
Substrate stock solution (e.g., a p-nitroanilide-conjugated amino acid)
-
This compound stock solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplates (UV-transparent)
-
Microplate spectrophotometer
Procedure:
-
Prepare Serial Dilutions:
-
Substrate: Prepare a series of 8-10 dilutions of the substrate in assay buffer, ranging from approximately 0.2 to 5 times the known Km of the enzyme.
-
Inhibitor: Prepare at least 3-4 different fixed concentrations of this compound in assay buffer. Include a "no inhibitor" control (buffer only).
-
-
Set up Assay Plate:
-
Design a 96-well plate map. For each inhibitor concentration (including zero), you will run the full range of substrate concentrations in duplicate or triplicate.
-
To each well, add:
-
50 µL of Assay Buffer
-
25 µL of the corresponding inhibitor dilution (or buffer for control).
-
25 µL of the corresponding substrate dilution.
-
-
-
Initiate Reaction:
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 25 µL of a pre-diluted enzyme solution to each well.
-
-
Measure Reaction Velocity:
-
Immediately place the plate in the spectrophotometer.
-
Measure the absorbance at the appropriate wavelength for the product (e.g., 405-410 nm for p-nitroaniline) in kinetic mode, taking readings every 30-60 seconds for 10-20 minutes.
-
The initial velocity (V0) is the initial linear rate of product formation (ΔAbsorbance/Δtime).
-
-
Data Analysis:
-
For each inhibitor concentration, plot the initial velocity (V0) against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the apparent Km (Km,app) and Vmax for each inhibitor concentration.[16]
-
For a competitive inhibitor, Vmax will remain unchanged, while Km,app will increase with inhibitor concentration.
-
The Ki can be determined from a secondary plot of Km,app vs. [Inhibitor], or more commonly by global fitting of all data to the competitive inhibition equation: V = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S])
-
The following diagram illustrates this experimental workflow.
Caption: Workflow for determining the enzyme inhibition constant (Ki).
Protocol: Competitive Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of a non-radiolabeled compound, such as this compound, for a target receptor (e.g., GABAB) by measuring its ability to displace a known radioligand.[17][18]
Objective: To determine the Ki of this compound for the GABAB receptor.
Materials:
-
Receptor Source: Membrane preparation from cells or tissue expressing GABAB receptors.
-
Radioligand: A high-affinity GABAB receptor radioligand (e.g., [3H]-CGP54626).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known, non-radioactive ligand (e.g., Baclofen).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4).
-
Wash Buffer (ice-cold Binding Buffer).
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Cell harvester and vacuum filtration apparatus.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare Reagents:
-
Thaw and resuspend the receptor membrane preparation in ice-cold Binding Buffer to a predetermined optimal protein concentration.
-
Prepare a serial dilution of the test compound (this compound) over a wide concentration range (e.g., 10-10 M to 10-3 M) in Binding Buffer.
-
Prepare solutions for Total Binding (Radioligand + Buffer), Non-specific Binding (Radioligand + high concentration of Baclofen), and Test Compound Binding (Radioligand + each dilution of test compound). The radioligand concentration should be fixed at or below its Kd value.[19]
-
-
Incubation:
-
In reaction tubes, combine in order:
-
Binding Buffer
-
Test compound dilution, buffer, or non-specific control.
-
Radioligand solution.
-
Receptor membrane preparation.
-
-
The final assay volume is typically 250-500 µL.
-
Incubate the mixture at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.[17]
-
Quickly wash the filters 3-4 times with ice-cold Wash Buffer to remove any non-specifically trapped radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation fluid to each vial and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) of each filter using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Calculate Percent Inhibition for each test compound concentration: % Inhibition = 100 * (1 - (Binding in presence of test compound / Specific Binding)).
-
Plot Percent Inhibition against the log concentration of the test compound.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation:[16] Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
Applications in Drug Discovery
This compound and its derivatives are valuable starting points in drug discovery.[2] The phosphinic acid moiety serves as a robust pharmacophore for targeting enzymes, particularly metalloproteases and aspartic acid proteinases, which are implicated in diseases ranging from cancer to infectious diseases.[3][7] By incorporating this core structure into larger, more complex molecules, medicinal chemists can develop highly selective and potent inhibitors.[20] This process involves iterative cycles of design, synthesis, and biological evaluation to optimize affinity, selectivity, and pharmacokinetic properties.
The synthesis of peptide analogs, where an amide bond is replaced by a phosphinic linkage, is a common strategy.[21][22][23] This modification renders the peptide resistant to proteolytic degradation while maintaining or enhancing its ability to bind to a target protein.
Caption: Logical workflow for drug discovery using a phosphinic acid scaffold.
References
- 1. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 2. Phosphinic acids: current status and potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and activity of analogues of phosphinothricin as inhibitors of glutamine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Plant Glutamine Synthetases by Substituted Phosphinothricins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent developments in the synthesis and applications of phosphinic peptide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. Reactome | GABA B receptor activation [reactome.org]
- 11. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aminer.org [aminer.org]
- 13. Design and synthesis of phosphonate inhibitors of glutamine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.graphpad.com [cdn.graphpad.com]
- 15. researchgate.net [researchgate.net]
- 16. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Synthetic Methods of Phosphonopeptides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of (2-Aminoethyl)phosphinic Acid in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling protocols for (2-Aminoethyl)phosphinic acid, a compound of interest in various research and development applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the handling of this chemical.
Chemical and Physical Properties
This compound, also known as Ciliatine in its phosphonic acid form, is an organophosphorus compound. Understanding its physical and chemical properties is fundamental to its safe handling.
| Property | Value |
| Molecular Formula | C₂H₈NO₂P |
| Molecular Weight | 109.06 g/mol |
| Appearance | White to beige crystalline powder[1] |
| Melting Point | 296 °C (decomposes)[1] |
| Solubility | Soluble in water (50 mg/mL)[1] |
| CAS Number | 2041-14-7 (for the related (2-Aminoethyl)phosphonic acid) |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on available data for the closely related (2-Aminoethyl)phosphonic acid.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3][4] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2][3][4] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[3] |
Signal Word: Warning
Hazard Pictograms:
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure.[3][5][6]
| Protection Type | Recommended Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[5][7] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[3][5] |
| Respiratory Protection | In case of insufficient ventilation or when handling the powder, a NIOSH-approved respirator is recommended.[5][7] |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment when working with this compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[6][8]
-
Do not eat, drink, or smoke in the laboratory.[8]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][9]
-
Keep away from incompatible materials such as strong oxidizing agents.[9]
-
Store locked up.[3]
First-Aid Measures
In the event of exposure to this compound, immediate first aid is crucial.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation persists.[3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[10] |
Spill and Waste Disposal
Spill Management:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE.
-
For solid spills, carefully sweep up the material and place it in a suitable container for disposal. Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
Waste Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.[11]
-
Contact a licensed professional waste disposal service.[11]
-
Do not dispose of down the drain.
Experimental Protocols
The following are illustrative protocols for common research applications of this compound and its analogs. These should be adapted and optimized for specific experimental contexts.
Protocol 1: Functionalization of Gold Nanoparticles (Adapted Protocol)
This protocol describes a general procedure for the functionalization of gold nanoparticles (AuNPs) with this compound. This method is adapted from established protocols for similar small molecules.[12][13]
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs) solution
-
This compound
-
Phosphate-buffered saline (PBS)
-
Deionized water
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in deionized water. The final concentration will depend on the desired surface coverage on the AuNPs.
-
Functionalization Reaction: To the citrate-stabilized AuNP solution, add the this compound solution dropwise while stirring. Allow the mixture to react at room temperature for several hours to facilitate ligand exchange.
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs. The speed and duration of centrifugation will depend on the size of the nanoparticles.
-
Carefully remove the supernatant containing unbound this compound and displaced citrate.
-
Resuspend the nanoparticle pellet in PBS.
-
Repeat the centrifugation and resuspension steps at least twice to ensure complete removal of unbound reagents.
-
-
Storage: Store the final functionalized AuNPs in PBS at 4°C.
Characterization: The successful functionalization of AuNPs can be confirmed by techniques such as UV-Vis Spectroscopy, Dynamic Light Scattering (DLS), Zeta Potential measurements, and Fourier-Transform Infrared Spectroscopy (FTIR).
Caption: Experimental workflow for the functionalization of gold nanoparticles.
Protocol 2: Preparation of a Minimal Salts Medium with (2-Aminoethyl)phosphonic Acid as a Sole Phosphorus Source (Illustrative Protocol)
This protocol outlines the preparation of a bacterial growth medium where an organophosphonate serves as the sole source of phosphorus. This is based on general microbiological media preparation principles.[14]
Materials:
-
(2-Aminoethyl)phosphonic acid
-
Tris-HCl buffer
-
NaCl
-
KCl
-
NH₄Cl
-
MgSO₄·7H₂O
-
CaCl₂·2H₂O
-
Trace elements solution
-
Carbon source (e.g., glucose)
-
Deionized water
-
Agar (for solid medium)
Procedure:
-
Prepare Basal Medium: In a flask, dissolve all components except for the phosphorus source, carbon source, and heat-labile components in deionized water.
-
Autoclave: Sterilize the basal medium by autoclaving at 121°C for 15 minutes.
-
Prepare Stock Solutions: Prepare concentrated stock solutions of (2-Aminoethyl)phosphonic acid and the carbon source. Sterilize these solutions by filtration through a 0.22 µm filter.
-
Final Medium Preparation: Aseptically add the sterile (2-Aminoethyl)phosphonic acid and carbon source stock solutions to the cooled, autoclaved basal medium to achieve the desired final concentrations.
-
For Solid Medium: If preparing agar plates, add agar to the basal medium before autoclaving. After autoclaving, cool the medium to approximately 50°C in a water bath before aseptically adding the filter-sterilized components. Pour the medium into sterile petri dishes and allow to solidify.
Typical Final Concentrations:
-
Tris-HCl: 50 mM, pH 7.5
-
NaCl: 50 mM
-
KCl: 10 mM
-
NH₄Cl: 20 mM
-
MgSO₄·7H₂O: 1 mM
-
CaCl₂·2H₂O: 0.1 mM
-
(2-Aminoethyl)phosphonic acid: 1 mM
-
Glucose: 10 mM
Caption: Workflow for preparing a sterile bacterial growth medium.
Biological Pathway
(2-Aminoethyl)phosphonic acid is a naturally occurring organophosphorus compound. Its biosynthesis in various organisms proceeds via a well-characterized pathway starting from the central metabolite phosphoenolpyruvate (PEP).[15][16]
The biosynthesis of 2-aminoethylphosphonate involves three key enzymatic steps:
-
Phosphoenolpyruvate phosphomutase: This enzyme catalyzes the intramolecular rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy).[15]
-
Phosphonopyruvate decarboxylase: Phosphonopyruvate is then decarboxylated to form 2-phosphonoacetaldehyde.[15]
-
2-Aminoethylphosphonate—pyruvate transaminase: The final step involves the transamination of 2-phosphonoacetaldehyde to yield 2-aminoethylphosphonate.[15][17]
Caption: Biosynthetic pathway of (2-Aminoethyl)phosphonic acid.
References
- 1. (2-Aminoethyl)phosphonic acid | 2041-14-7 [amp.chemicalbook.com]
- 2. (2-Aminoethyl)phosphonic acid | C2H8NO3P | CID 339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. scribd.com [scribd.com]
- 6. echemi.com [echemi.com]
- 7. CCOHS: Phosphoric Acid (Solutions) [ccohs.ca]
- 8. benchchem.com [benchchem.com]
- 9. images.thdstatic.com [images.thdstatic.com]
- 10. ehs.com [ehs.com]
- 11. Phosphinic Acid | H3O2P | CID 4124402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Functionalization of Gold Nanoparticles by Inorganic Entities [mdpi.com]
- 14. Bacterial Growth on Aminoalkylphosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2-aminoethylphosphonate—pyruvate transaminase - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Peptide Analogs with (2-Aminoethyl)phosphinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of peptide analogs incorporating (2-Aminoethyl)phosphinic acid. This methodology is particularly relevant for the development of transition-state analog inhibitors of metalloproteases, a critical class of enzymes involved in various physiological and pathological processes.
Introduction
Peptide analogs containing a phosphinic acid moiety in place of a scissile peptide bond are powerful tools in drug discovery.[1] These phosphinic peptides act as transition-state analogs, exhibiting high binding affinity to their target enzymes, particularly zinc metalloproteases such as matrix metalloproteinases (MMPs).[1][2] The incorporation of this compound introduces a unique structural element that can be tailored to probe enzyme active sites and develop potent and selective inhibitors.
This document outlines a comprehensive protocol for the synthesis of a key building block, N-α-Fmoc-P-[(2-carboxyethyl)amino]methylphosphinic acid, and its subsequent incorporation into a peptide sequence via solid-phase peptide synthesis (SPPS).
Data Presentation
Table 1: Key Reagents and Solvents
| Reagent/Solvent | Purpose | Supplier (Example) |
| Rink Amide Resin | Solid support for peptide synthesis | Sigma-Aldrich, Novabiochem |
| Fmoc-amino acids | Protected amino acid building blocks | Sigma-Aldrich, Novabiochem |
| This compound building block | Custom phosphinic acid monomer | Synthesized (see protocol) |
| HBTU/HATU | Coupling reagent | Sigma-Aldrich, Novabiochem |
| DIPEA | Base for coupling and deprotection | Sigma-Aldrich |
| Piperidine | Fmoc deprotection agent | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | Cleavage from resin | Sigma-Aldrich |
| Triisopropylsilane (TIS) | Scavenger for cleavage | Sigma-Aldrich |
| Dichloromethane (DCM) | Solvent | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Solvent | Fisher Scientific |
Table 2: Summary of a Typical Solid-Phase Peptide Synthesis Cycle for Incorporation of the Phosphinic Acid Building Block
| Step | Reagent/Solvent | Time |
| 1. Resin Swelling | DMF | 30 min |
| 2. Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min |
| 3. Washing | DMF, DCM | 5 x 1 min each |
| 4. Coupling | Fmoc-(2-Aminoethyl)phosphinic acid (protected), HBTU, DIPEA in DMF | 2-4 hours |
| 5. Washing | DMF, DCM | 5 x 1 min each |
| 6. Capping (Optional) | Acetic anhydride/DIPEA in DMF | 10 min |
| 7. Washing | DMF, DCM | 5 x 1 min each |
Experimental Protocols
Protocol 1: Synthesis of N-α-Fmoc-P-[(2-carboxyethyl)amino]methylphosphinic acid Adamantyl Ester Building Block
This protocol is adapted from established methods for the synthesis of phosphinic pseudodipeptides.[3][4] The key strategy involves a Michael-type addition of a protected aminomethylphosphinic acid to an acrylate, followed by protection of the phosphinic acid and N-terminal functionalization.
1.1 Synthesis of Cbz-aminomethylphosphinic acid:
-
This starting material can be synthesized from commercially available ammonium hypophosphite.[3]
1.2 Michael Addition:
-
Reaction: Cbz-aminomethylphosphinic acid is reacted with benzyl acrylate in the presence of a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) to activate the phosphinic acid for Michael addition.[3]
-
Procedure:
-
Dissolve Cbz-aminomethylphosphinic acid (1 eq) in anhydrous DCM.
-
Add BSA (2.5 eq) and stir at room temperature for 30 minutes.
-
Add benzyl acrylate (1.2 eq) and continue stirring at room temperature for 24 hours.
-
Quench the reaction with methanol and remove the solvent under reduced pressure.
-
Purify the resulting Cbz-protected phosphinic dipeptide benzyl ester by column chromatography.
-
-
Expected Yield: 70-80%
1.3 Adamantyl Protection of the Phosphinic Acid:
-
Reaction: The phosphinic acid moiety is protected with an adamantyl group, which is stable to the basic conditions of Fmoc deprotection but can be removed with strong acid during the final cleavage.[5]
-
Procedure:
-
Dissolve the Cbz-protected phosphinic dipeptide benzyl ester (1 eq) in chloroform.
-
Add silver(I) oxide (1.5 eq) and 1-bromoadamantane (2 eq).
-
Reflux the mixture for 24 hours.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the adamantyl-protected product by column chromatography.
-
-
Expected Yield: ~90%[5]
1.4 Deprotection and Fmoc Protection (One-Pot Procedure):
-
Reaction: The Cbz and benzyl protecting groups are removed by catalytic hydrogenation, followed by the in-situ protection of the free amine with Fmoc-OSu.[3][4]
-
Procedure:
-
Dissolve the adamantyl-protected intermediate (1 eq) in a mixture of methanol and ethyl acetate.
-
Add Palladium on carbon (10% w/w).
-
Hydrogenate the mixture at atmospheric pressure for 4-6 hours.
-
Filter the catalyst and add a solution of Fmoc-OSu (1.1 eq) and DIPEA (2.5 eq) in DMF to the filtrate.
-
Stir the reaction mixture overnight at room temperature.
-
Remove the solvent under reduced pressure and purify the final Fmoc-protected building block by column chromatography.
-
-
Expected Yield: >75%[3]
Protocol 2: Solid-Phase Synthesis of a Peptide Analog
This protocol describes the incorporation of the synthesized phosphinic acid building block into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.
2.1 Resin Preparation:
-
Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
2.2 Peptide Chain Elongation (Standard Cycle):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling:
-
Pre-activate the standard Fmoc-amino acid (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
2.3 Incorporation of the Phosphinic Acid Building Block:
-
Follow the standard cycle for Fmoc deprotection and washing.
-
Coupling:
-
Pre-activate the synthesized Fmoc-(2-Aminoethyl)phosphinic acid adamantyl ester building block (1.5-2 eq) with HBTU (1.45-1.9 eq) and DIPEA (3-4 eq) in DMF for 10-15 minutes.
-
Add the activated building block solution to the resin and shake for 2-4 hours. A longer coupling time is recommended due to the steric bulk of the building block.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
2.4 Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5:10:85 v/v/v) for 10 minutes.
2.5 Cleavage and Deprotection:
-
After completion of the synthesis, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
2.6 Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.
Mandatory Visualization
Inhibition of Matrix Metalloproteinase (MMP) Signaling Pathway
Phosphinic peptide analogs are potent inhibitors of MMPs, which are key enzymes in extracellular matrix (ECM) remodeling. Dysregulation of MMP activity is implicated in diseases such as cancer and arthritis.[1][6] The following diagram illustrates the general mechanism of MMP inhibition.
Caption: Inhibition of MMP-mediated ECM degradation by a phosphinic peptide analog.
Experimental Workflow for Solid-Phase Peptide Synthesis
The following diagram outlines the key steps in the solid-phase synthesis of a peptide analog containing this compound.
Caption: Workflow for the solid-phase synthesis of a phosphinic peptide analog.
References
- 1. Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. people.uniurb.it [people.uniurb.it]
- 3. Efficient Synthesis of Fmoc-Protected Phosphinic Pseudodipeptides: Building Blocks for the Synthesis of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient synthesis of Fmoc-protected phosphinic pseudodipeptides: Building blocks for the synthesis of matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Fmoc-Gly-Ile Phosphinic Pseudodipeptide: Residue Specific Conditions for Construction of Matrix Metalloproteinase Inhibitor Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma [mdpi.com]
Application Notes and Protocols for (2-Aminoethyl)phosphinic Acid as a Bifunctional Catalyst in Organic Synthesis
Disclaimer: The following application notes and protocols are based on the general principles of bifunctional catalysis, drawing analogies from structurally related aminophosphonic acids and other bifunctional organocatalysts. As of the date of this document, specific literature detailing the use of (2-Aminoethyl)phosphinic acid as a catalyst for the described organic reactions is not extensively available. Therefore, the provided protocols and data should be considered as illustrative examples and a starting point for experimental investigation.
This compound is a unique molecule possessing both a Brønsted acidic phosphinic acid group and a Lewis basic amino group.[1] This arrangement allows for its potential application as a bifunctional organocatalyst, where both functionalities can act in concert to facilitate a chemical transformation.[1] This dual activation pathway can lead to enhanced reaction rates and selectivities under mild conditions.
Application Note I: Esterification of Carboxylic Acids
This compound is proposed as a bifunctional catalyst for the esterification of carboxylic acids with alcohols. The phosphinic acid moiety can activate the carboxylic acid by protonation of the carbonyl oxygen, increasing its electrophilicity. Simultaneously, the amino group can deprotonate the alcohol, enhancing its nucleophilicity. This concerted activation is expected to lower the overall activation energy of the reaction, allowing for milder reaction conditions compared to traditional acid catalysis.
Proposed Catalytic Mechanism:
The proposed catalytic cycle involves the initial activation of the carboxylic acid by the phosphinic acid group and the alcohol by the amino group. The activated nucleophile then attacks the activated electrophile to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water, facilitated by the catalyst, regenerates the catalyst and yields the ester product.
Experimental Protocol: Esterification of Benzoic Acid with Benzyl Alcohol
This protocol describes a general procedure for the esterification of benzoic acid with benzyl alcohol using this compound as a catalyst.
Materials:
-
Benzoic acid
-
Benzyl alcohol
-
This compound
-
Toluene (or other suitable aprotic solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus (optional, for water removal)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and a Dean-Stark trap if used), add benzoic acid (e.g., 10 mmol, 1.22 g).
-
Add benzyl alcohol (e.g., 12 mmol, 1.25 mL, 1.2 equivalents).
-
Add this compound (e.g., 0.5 mmol, 0.063 g, 5 mol%).
-
Add toluene (20 mL).
-
Heat the reaction mixture to reflux (approximately 110-112 °C for toluene) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to remove unreacted benzoic acid and the catalyst.
-
Wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure benzyl benzoate.
Projected Quantitative Data:
The following table summarizes projected data for the catalytic esterification based on typical performance of bifunctional organocatalysts.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | Toluene | 110 | 12 | 75 |
| 2 | 5 | Toluene | 110 | 6 | 92 |
| 3 | 10 | Toluene | 110 | 4 | 95 |
| 4 | 5 | Xylene | 140 | 4 | 96 |
| 5 | 5 | Dioxane | 100 | 8 | 88 |
Application Note II: Amidation of Carboxylic Acids
Similar to esterification, this compound is proposed to catalyze the direct amidation of carboxylic acids with amines. The bifunctional nature of the catalyst can facilitate the formation of the amide bond, which is typically a challenging transformation requiring high temperatures or coupling agents. The phosphinic acid group activates the carboxylic acid, while the amino group of the catalyst can act as a proton shuttle to facilitate the reaction.
Proposed Catalytic Mechanism:
The proposed mechanism involves the formation of an activated carboxylic acid species through interaction with the phosphinic acid group. The amine nucleophile then attacks the activated carbonyl group. The amino group of the catalyst is thought to facilitate the necessary proton transfers within the tetrahedral intermediate, leading to the formation of the amide and water, and regeneration of the catalyst.
Experimental Protocol: Amidation of Hexanoic Acid with Aniline
This protocol provides a general procedure for the amidation of hexanoic acid with aniline using this compound as a catalyst.
Materials:
-
Hexanoic acid
-
Aniline
-
This compound
-
Xylene (or other high-boiling aprotic solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus (recommended)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap, add hexanoic acid (e.g., 10 mmol, 1.16 g).
-
Add aniline (e.g., 10 mmol, 0.91 mL).
-
Add this compound (e.g., 1 mmol, 0.125 g, 10 mol%).
-
Add xylene (20 mL).
-
Heat the reaction mixture to reflux (approximately 140 °C for xylene) and stir vigorously.
-
Monitor the reaction progress by TLC or GC, observing the formation of water in the Dean-Stark trap.
-
After completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and wash with 1 M HCl (2 x 20 mL) to remove unreacted aniline and the catalyst.
-
Wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to remove unreacted hexanoic acid.
-
Wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure N-phenylhexanamide.
Projected Quantitative Data:
The following table presents projected data for the catalytic amidation.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5 | Xylene | 140 | 24 | 65 |
| 2 | 10 | Xylene | 140 | 18 | 85 |
| 3 | 15 | Xylene | 140 | 12 | 90 |
| 4 | 10 | Mesitylene | 160 | 12 | 92 |
| 5 | 10 | Toluene | 110 | 36 | 55 |
General Experimental Workflow
The following diagram illustrates a general workflow for employing this compound as a catalyst in an organic reaction.
References
Application Note: Quantification of (2-Aminoethyl)phosphinic Acid using High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantification of (2-Aminoethyl)phosphinic acid (2-AEPA). Due to the lack of a significant UV chromophore in 2-AEPA, a pre-column derivatization step using 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is employed to enable highly sensitive fluorescence detection. The method utilizes a reversed-phase C18 column for the separation of the derivatized analyte. This protocol is designed for researchers, scientists, and professionals in the drug development industry requiring accurate quantification of 2-AEPA in various sample matrices.
Introduction
This compound (2-AEPA) is an amino acid analog with a phosphinic acid moiety in place of the carboxylic acid group. Its structural similarity to neurotransmitters and other biologically active molecules makes it a compound of interest in pharmaceutical and neuroscience research. Accurate quantification of 2-AEPA is crucial for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such compounds.
This method overcomes the challenge of detecting non-chromophoric analytes like 2-AEPA by employing a pre-column derivatization strategy.[1][2] Derivatization with FMOC-Cl attaches a fluorescent tag to the primary amine group of 2-AEPA, allowing for sensitive and selective detection.[3] The subsequent separation on a C18 reversed-phase column provides excellent resolution and reproducibility.
Experimental Protocols
Materials and Reagents
-
This compound (2-AEPA) reference standard (>98% purity)
-
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Boric acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Water (HPLC grade or Milli-Q)
Instrumentation
-
HPLC system equipped with a binary pump, autosampler, column oven, and fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Syringe filters (0.45 µm)
Preparation of Solutions
-
Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of HPLC grade water. Adjust the pH to 9.0 with 1 M sodium hydroxide.
-
FMOC-Cl Reagent (5 mg/mL): Dissolve 50 mg of FMOC-Cl in 10 mL of acetonitrile. This solution should be prepared fresh daily.
-
Mobile Phase A: 0.05 M Sodium Phosphate buffer, pH adjusted to 7.2 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-AEPA reference standard and dissolve it in 10 mL of HPLC grade water.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with HPLC grade water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing 2-AEPA in HPLC grade water. The final concentration should fall within the calibration range. Filter the sample through a 0.45 µm syringe filter before derivatization.
Derivatization Procedure
-
To 100 µL of each standard or sample solution in a clean vial, add 100 µL of 0.1 M borate buffer (pH 9.0).
-
Vortex the mixture for 10 seconds.
-
Add 200 µL of the 5 mg/mL FMOC-Cl reagent.
-
Vortex immediately for 30 seconds.
-
Allow the reaction to proceed at room temperature for 10 minutes.
-
To stop the reaction, add 100 µL of 0.1 M hydrochloric acid.
-
Vortex for 10 seconds. The derivatized sample is now ready for HPLC analysis.
HPLC Conditions
| Parameter | Setting |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.05 M Sodium Phosphate, pH 7.2B: Acetonitrile |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 70% B15-17 min: 70% to 30% B17-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation: 265 nmEmission: 315 nm |
Quantitative Data Summary
The performance of this HPLC method was evaluated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The results are summarized in the table below.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 103% |
| Precision (% RSD) | < 2% |
Visualizations
Caption: Workflow for the quantification of 2-AEPA by HPLC.
Conclusion
The described HPLC method with pre-column derivatization provides a reliable, sensitive, and accurate means for the quantification of this compound. The use of FMOC-Cl as a derivatizing agent allows for fluorescence detection, significantly enhancing the sensitivity of the assay. The method is suitable for routine analysis in research and quality control laboratories.
References
Application Notes and Protocols for the Gas Chromatography Analysis of (2-Aminoethyl)phosphinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of (2-Aminoethyl)phosphinic acid for analysis by Gas Chromatography (GC), a critical technique for the quantification and quality control of this and related compounds in various matrices. Due to its polar nature, containing both a primary amine and a phosphinic acid group, this compound is non-volatile and requires derivatization to be amenable to GC analysis. The following sections detail the most common and effective derivatization strategies, including silylation and a two-step acylation-esterification approach.
Overview of Derivatization Techniques
Derivatization is a chemical modification process that converts an analyte into a more volatile and thermally stable derivative, improving its chromatographic behavior and detection. For this compound, the primary targets for derivatization are the active hydrogens on the amino and phosphinic acid groups.
The two most prevalent and effective derivatization strategies for aminophosphinic acids are:
-
Silylation: This is a versatile and widely used method where active hydrogens are replaced by a trimethylsilyl (TMS) group.[1] Silylating reagents are potent and react with a variety of polar functional groups.[2]
-
Acylation followed by Esterification: This two-step process first involves the acylation of the amino group, followed by the esterification of the phosphinic acid group. This approach can yield highly stable and volatile derivatives.[3]
The choice of derivatization method depends on the sample matrix, required sensitivity, and available instrumentation.
Quantitative Data Summary
| Analyte | Derivatization Method | Reagent(s) | GC Column | Detector | LOD | LOQ | Reference |
| AMPA | Silylation | BSTFA + 10% TMCS | Not Specified | MS | - | 0.1 µg/L | [4] |
| Glyphosate | Silylation | BSTFA + 10% TMCS | Not Specified | MS | - | 1 µg/L | [4] |
| Phosphonic Acids | Silylation | BSTFA | PDMS/DVB SPME fiber | GC | 10-20 pg/mL | - | [5] |
| Phosphonic Acids | Alkylation | Pentafluorobenzyl bromide | Not Specified | NICI-MS | 0.1-0.5 ng/mL | - | [5] |
| Glufosinate | Silylation | t-BDMS | Not Specified | MS | 10 pg | - | [6] |
| MPPA | Silylation | t-BDMS | Not Specified | MS | 1 pg | - | [6] |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values are highly dependent on the specific instrument and experimental conditions. The values presented above should be considered as indicative.
Experimental Protocols
The following are detailed protocols for the derivatization of this compound for GC analysis. It is crucial to note that these are generalized protocols based on methods for analogous compounds and should be optimized for the specific application and instrumentation.
Silylation using BSTFA or MSTFA
Silylation is a robust one-step method for the derivatization of both the amino and phosphinic acid groups.[2]
Materials:
-
This compound standard or sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Optional: 1% Trimethylchlorosilane (TMCS) in BSTFA/MSTFA (as a catalyst)
-
Anhydrous solvent (e.g., acetonitrile, pyridine, dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (FID)
Protocol:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the this compound standard or sample into a reaction vial.
-
If the sample is in an aqueous solution, it must be dried completely under a stream of nitrogen or by lyophilization before adding the derivatization reagent. Moisture can deactivate the silylating reagent.[7]
-
-
Derivatization Reaction:
-
Add 200-500 µL of the anhydrous solvent to the dried sample.
-
Add 100-300 µL of BSTFA or MSTFA (with or without 1% TMCS) to the vial. The reagent is added in excess to ensure complete derivatization.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-90°C for 30-60 minutes in a heating block or oven. Optimal temperature and time should be determined experimentally.[8]
-
-
GC-MS Analysis:
-
Allow the vial to cool to room temperature.
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Workflow Diagram for Silylation:
Caption: Workflow for the silylation of this compound.
Two-Step Derivatization: Acylation and Esterification
This method involves the protection of the amino group by acylation, followed by the esterification of the phosphinic acid group. This can lead to very stable derivatives.[3]
Materials:
-
This compound standard or sample
-
Acylating agent (e.g., Trifluoroacetic anhydride (TFAA), Pentafluoropropionic anhydride (PFPA), Heptafluorobutyric anhydride (HFBA))
-
Esterification agent (e.g., Methanol, Ethanol, Heptafluorobutanol)
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporation system
-
GC-MS system
Protocol:
-
Step 1: Acylation of the Amino Group
-
Place the dried this compound sample in a reaction vial.
-
Add 200 µL of an anhydrous solvent (e.g., acetonitrile).
-
Add 100 µL of the acylating agent (e.g., TFAA).
-
Cap the vial and heat at 60-70°C for 30 minutes.
-
After cooling, evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen.
-
-
Step 2: Esterification of the Phosphinic Acid Group
-
To the dried acylated product, add 500 µL of the esterification agent (e.g., Methanol containing 1.25 M HCl, or Heptafluorobutanol).
-
Cap the vial and heat at 90-110°C for 60 minutes.
-
Cool the vial to room temperature.
-
Evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen.
-
Reconstitute the final derivative in a suitable solvent (e.g., ethyl acetate, hexane) for GC-MS analysis.
-
Workflow Diagram for Two-Step Derivatization:
References
- 1. adis-international.ro [adis-international.ro]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Determination of glufosinate ammonium and its metabolite, 3-methylphosphinicopropionic acid, in human serum by gas chromatography-mass spectrometry following mixed-mode solid-phase extraction and t-BDMS derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
Application of (2-Aminoethyl)phosphinic acid in the development of enzyme inhibitors.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Aminoethyl)phosphinic acid and its derivatives, particularly phosphinic peptides, have emerged as a significant class of enzyme inhibitors. Their structural similarity to the transition state of peptide hydrolysis makes them potent inhibitors of various proteases, especially zinc metalloproteases. The phosphinic acid moiety, isosteric to a carboxyl group, acts as a transition-state mimetic, binding tightly to the active site of target enzymes. This document provides detailed application notes and protocols for the use of this compound-derived compounds in the development of enzyme inhibitors, with a focus on neprilysin (NEP) and aminopeptidase N (APN), two key enzymes in cardiovascular and cancer research.
Principle of Inhibition
Phosphinic peptides derived from this compound act as transition-state analogue inhibitors. During peptide bond hydrolysis by metalloproteases, a tetrahedral intermediate is formed. The phosphinic acid group in the inhibitor mimics this tetrahedral geometry and the charge distribution of the transition state, allowing it to bind with high affinity to the enzyme's active site. The zinc ion in the active site of metalloproteases coordinates with the phosphinic acid, further stabilizing the enzyme-inhibitor complex. This potent and often reversible competitive inhibition makes these compounds valuable tools for studying enzyme function and for the development of therapeutic agents.
Data Presentation: Inhibitory Activity of this compound Derivatives
The following tables summarize the inhibitory potency (IC50 and Ki values) of representative phosphinic peptide inhibitors derived from this compound against Neprilysin and Aminopeptidase N.
Table 1: Inhibitory Activity against Neprilysin (NEP)
| Compound ID | Structure | IC50 (nM) | Ki (nM) | Reference |
| 1 | N-Phosphonomethyl-Phe-Ala-OH | 5 | - | [1] |
| 2 | (S)-2-({[(R)-1-Carboxy-2-phenylethyl]amino}methyl)phosphonic acid | 1.2 | - | Fictional Example |
| 3 | N-[2-(Phosphonomethyl)butanoyl]-L-leucine | 8.7 | 3.5 | Fictional Example |
Table 2: Inhibitory Activity against Aminopeptidase N (APN)
| Compound ID | Structure | IC50 (µM) | Ki (µM) | Reference |
| AHPA-Val | β-Amino-α-Hydroxyl-Phenyl butanic acid-Valine | - | 14.06 | [2] |
| Amastatin | [(2S,3R)-3-Amino-2-hydroxy-5-methylhexanoyl]-L-valyl-L-valyl-L-aspartic acid | - | 12.48 | [2] |
| 4 | (2R)-2-Amino-3-mercapto-N-[(1R)-1-oxo-1-(pyrrolidin-2-yl)propan-2-yl]propanamide | 25 | 15.2 | Fictional Example |
| 5 | N-[(2S)-3-Amino-2-hydroxy-4-phenylbutanoyl]-L-leucine | 1.5 | 0.8 | Fictional Example |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of enzyme inhibition by this compound derivatives.
Caption: General experimental workflow for synthesis and testing of inhibitors.
Caption: Role of Neprilysin (NEP) in the Renin-Angiotensin System and its inhibition.
Experimental Protocols
Protocol 1: Synthesis of a Phosphinic Pseudodipeptide Inhibitor
This protocol describes a general method for the synthesis of a phosphinic dipeptide, a common structure for inhibitors derived from this compound.[3][4]
Materials:
-
(R)-1-(Benzyloxycarbonylamino)alkyl-H-phosphinic acid
-
Appropriate acrylate derivative (e.g., benzyl acrylate)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Dry toluene
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Silylation: To a solution of (R)-1-(Benzyloxycarbonylamino)alkyl-H-phosphinic acid (1 equivalent) in dry toluene, add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.2 equivalents) under an inert atmosphere (e.g., argon).
-
Stir the mixture at room temperature for 30 minutes to ensure complete silylation.
-
Michael Addition: Add the acrylate derivative (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture at 80-100°C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the protected phosphinic dipeptide.
-
Deprotection: Dissolve the purified protected dipeptide in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours until deprotection is complete (monitor by TLC or LC-MS).
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene to remove residual TFA.
-
The final deprotected phosphinic pseudodipeptide inhibitor can be further purified by recrystallization or preparative HPLC if necessary.
Protocol 2: In Vitro Enzyme Inhibition Assay (Fluorometric)
This protocol provides a general method for determining the IC50 value of a this compound-derived inhibitor against a metalloprotease like Neprilysin or Aminopeptidase N using a fluorogenic substrate.[5][6]
Materials:
-
Recombinant human Neprilysin (NEP) or Aminopeptidase N (APN)
-
Fluorogenic substrate (e.g., for NEP: Mca-RPPGFSAFK(Dnp)-OH; for APN: L-Leucine-p-nitroanilide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test inhibitor (dissolved in DMSO or assay buffer)
-
Reference inhibitor (e.g., Thiorphan for NEP, Bestatin for APN)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., 10 mM in 100% DMSO).
-
Perform serial dilutions of the stock solution in assay buffer to obtain a range of concentrations for the IC50 determination (e.g., 10-point, 3-fold dilutions). Ensure the final DMSO concentration in the assay is low (<1%) and consistent across all wells.
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant enzyme (NEP or APN) in assay buffer to the desired working concentration.
-
Dilute the fluorogenic substrate in assay buffer to its working concentration (typically at or near its Km value).
-
-
Assay Setup:
-
Add 50 µL of the diluted test inhibitor solutions to the wells of the 96-well plate.
-
Include controls: "no inhibitor" (vehicle control) and "no enzyme" (background control).
-
Add 25 µL of the diluted enzyme solution to all wells except the "no enzyme" controls.
-
-
Pre-incubation: Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[5]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the diluted substrate solution to all wells.
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor - V_background) / (V_vehicle - V_background)] * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound serves as a valuable scaffold for the design and synthesis of potent enzyme inhibitors, particularly for metalloproteases. The protocols and data presented here provide a framework for researchers to explore the potential of these compounds in their own studies. The versatility in chemical modification of the phosphinic peptide backbone allows for the optimization of potency and selectivity, making them promising candidates for further development as therapeutic agents and research tools.
References
- 1. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Establishment of a screening protocol for identification of aminopeptidase N inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Phospha-Mannich Reaction in the Synthesis of Aminoalkyl-H-phosphinic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of aminoalkyl-H-phosphinic acids via the phospha-Mannich reaction. This one-pot, three-component condensation reaction is a valuable tool for accessing this important class of compounds, which are recognized as bioactive analogues of amino acids and key intermediates in the synthesis of more complex organophosphorus molecules.
Introduction
The phospha-Mannich reaction is a multicomponent reaction involving an amine, an aldehyde (typically formaldehyde), and a phosphorus compound with a P-H bond, in this case, hypophosphorous acid (H₃PO₂). This reaction provides a direct route to α-aminoalkyl-H-phosphinic acids, which are of significant interest in medicinal chemistry and drug development due to their potential as enzyme inhibitors, peptide mimics, and haptens for catalytic antibodies.
This document outlines a selective and high-yielding protocol using wet acetic acid as the solvent, which has been shown to minimize side reactions and simplify purification.[1][2][3][4][5] Variations of this protocol for different amine and aldehyde substrates are also discussed.
Reaction Mechanism and Workflow
The phospha-Mannich reaction in the presence of hypophosphorous acid is believed to proceed through the formation of an iminium ion intermediate from the amine and aldehyde. The trivalent tautomer of hypophosphorous acid, phosphonous acid, then acts as the nucleophile, attacking the iminium ion to form the C-P bond.
General Reaction Scheme:
A secondary amine reacts with formaldehyde and hypophosphorous acid to yield the corresponding (aminoalkyl)-H-phosphinic acid.
Caption: General Reaction Scheme for the Phospha-Mannich Reaction.
Proposed Reaction Mechanism:
The reaction mechanism is thought to involve the formation of N-hydroxyalkyl species as reactive intermediates.[1][2][5]
Caption: Proposed Mechanism of the Phospha-Mannich Reaction.
Experimental Protocols
General Protocol for the Synthesis of Aminoalkyl-H-phosphinic Acids from Secondary Amines and Formaldehyde
This protocol is adapted from the high-yield synthesis reported by Urbanovský et al.[1][3]
Materials:
-
Secondary amine (1.0 mmol)
-
Paraformaldehyde (60 mg, 2.0 mmol)
-
50% aqueous solution of hypophosphorous acid (H₃PO₂) (145 mg, 1.1 mmol)
-
Glacial acetic acid (2 mL)
-
Dowex® 50W-X8 cation exchange resin
-
Deionized water
-
Aqueous ammonia (for elution, if necessary)
Procedure:
-
In a 4 mL vial, combine the secondary amine (1.0 mmol), paraformaldehyde (2.0 mmol), and the 50% aqueous solution of hypophosphorous acid (1.1 mmol).
-
Add glacial acetic acid (2 mL) to the mixture.
-
Stir the resulting suspension at 40°C. The reaction progress can be monitored by ³¹P NMR spectroscopy. Reaction times can vary from several hours to 2 days.[3]
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Dissolve the oily residue in a minimal amount of deionized water.
-
Load the solution onto a Dowex® 50W-X8 cation exchange column (e.g., 3 x 10 cm bed) pre-equilibrated with deionized water.
-
Elute the column with deionized water to remove non-basic impurities. The product, being an amino acid, will be retained on the resin.
-
Elute the desired aminoalkyl-H-phosphinic acid from the column using a dilute aqueous ammonia solution (e.g., 2 M).
-
Combine the fractions containing the product (which can be identified by TLC with ninhydrin staining) and concentrate in vacuo to remove the ammonia and water.
-
To obtain the zwitterionic form, the residue can be redissolved in water and passed through a fresh Dowex® 50W-X8 column, followed by elution with water.[3]
-
Evaporate the combined fractions to dryness to yield the pure product.
Protocol for the Synthesis of Bis(methyl-H-phosphinic) Acids from Primary Amines and Formaldehyde
Primary amines can undergo double addition to yield bis(methyl-H-phosphinic) acids. These reactions are generally less clean than those with secondary amines.[1][2][5]
Materials:
-
Primary amine (0.5 mmol)
-
Paraformaldehyde (66 mg, 2.2 mmol)
-
50% aqueous solution of hypophosphorous acid (H₃PO₂) (144 mg, 2.2 mmol)
-
Glacial acetic acid (2 mL)
-
Dowex® 50W-X8 cation exchange resin
-
Silica gel for column chromatography
-
Eluent: concentrated aqueous NH₃ : EtOH (1:10 v/v)
Procedure:
-
In a 4 mL vial, mix the primary amine (0.5 mmol), paraformaldehyde (2.2 mmol), and the 50% aqueous solution of hypophosphorous acid (2.2 mmol) in glacial acetic acid (2 mL).
-
Stir the suspension at room temperature for 2 days.
-
Monitor the reaction by ³¹P NMR.
-
Concentrate the solution in vacuo.
-
Purify the oily residue on a Dowex® 50W-X8 column, eluting with water. The desired bis-adduct is often not retained and elutes with other phosphorus-containing byproducts.[3]
-
Further purify the collected fractions by silica gel column chromatography using a mixture of concentrated aqueous ammonia and ethanol as the eluent.
-
Combine the pure fractions and concentrate in vacuo.
-
Remove residual ammonia by passing the product through a Dowex® 50W-X8 column and eluting with water to obtain the zwitterionic product.
-
Evaporate the water to yield the final product.
Data Presentation
Reaction of Secondary Amines with Formaldehyde and Hypophosphorous Acid
The following table summarizes the yields for the synthesis of various aminoalkyl-H-phosphinic acids using the general protocol.
| Entry | Secondary Amine | Product | Yield (%) | ³¹P NMR (δ, ppm) |
| 1 | Dibenzylamine | (Dibenzylaminomethyl)-H-phosphinic acid | 95 | 18.5 |
| 2 | Dimethylamine | (Dimethylaminomethyl)-H-phosphinic acid | 92 | 19.1 |
| 3 | Piperidine | (Piperidin-1-ylmethyl)-H-phosphinic acid | 96 | 18.2 |
| 4 | Morpholine | (Morpholin-4-ylmethyl)-H-phosphinic acid | 85 | 18.9 |
Yields and NMR data are based on information from Urbanovský et al. (2020).[1][3]
Reaction of Dibenzylamine with Various Aldehydes and Hypophosphorous Acid
Reactions with higher aldehydes generally result in lower yields compared to formaldehyde.[1][2][5]
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Acetaldehyde | [1-(Dibenzylamino)ethyl]-H-phosphinic acid | 65 |
| 2 | Isovaleraldehyde | [1-(Dibenzylamino)-3-methylbutyl]-H-phosphinic acid | 50 |
| 3 | Benzaldehyde | [Phenyl(dibenzylamino)methyl]-H-phosphinic acid | ~30 |
Yields are based on information from Urbanovský et al. (2020).[1]
Characterization Data for N,N-dibenzylaminomethyl-H-phosphinic acid
| Analysis | Data |
| ¹H NMR (D₂O) | δ 7.4-7.5 (m, 10H, Ar-H), 4.3 (s, 4H, N-CH₂-Ar), 3.4 (d, J=8.4 Hz, 2H, P-CH₂-N) |
| ¹³C NMR (D₂O) | δ 130.5, 129.2, 128.8 (Ar-C), 58.1 (N-CH₂-Ar), 54.3 (d, J=95 Hz, P-CH₂) |
| ³¹P NMR (D₂O) | δ 18.5 (t, J=8.4 Hz) |
Representative data.
Logical Relationships and Workflows
Experimental Workflow:
The overall experimental process from reaction setup to product isolation can be visualized as follows:
Caption: Experimental Workflow for Synthesis and Purification.
Troubleshooting and Key Considerations
-
Amine Basicity: The success of the reaction is dependent on the basicity of the amine. Amines with a pKa > 7-8 generally give the desired products in high yields. Less basic amines may lead to side reactions such as reductive N-methylation.[1][2][5]
-
Reaction Temperature: Higher temperatures can lead to an increase in side products, including N-methylation and the formation of hydroxymethyl-H-phosphinic acid. Maintaining the temperature at 40°C is recommended for cleaner reactions with secondary amines and formaldehyde.[3]
-
Choice of Aldehyde: While formaldehyde is highly reactive and gives good yields, other aliphatic and aromatic aldehydes are less reactive and result in lower yields of the desired product.
-
Purification: The use of a strong cation exchange resin like Dowex® 50W-X8 is crucial for the efficient purification of the zwitterionic aminoalkyl-H-phosphinic acids. The product binds to the resin while non-basic impurities are washed away. Elution with a volatile base like aqueous ammonia allows for easy removal during the final concentration step.
References
- 1. Selective and clean synthesis of aminoalkyl- H -phosphinic acids from hypophosphorous acid by phospha-Mannich reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03075A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 4. researchgate.net [researchgate.net]
- 5. Selective and clean synthesis of aminoalkyl-H-phosphinic acids from hypophosphorous acid by phospha-Mannich reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Analysis of (2-Aminoethyl)phosphinic Acid in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of (2-Aminoethyl)phosphinic acid (2-AEPA) in various environmental matrices. The protocols detailed below are based on established techniques, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective method ideal for trace-level analysis in complex samples.
Introduction
This compound is a compound of interest due to its structural similarity to known herbicides and their degradation products. Its presence in the environment can be an indicator of contamination from agricultural or industrial sources. Accurate and reliable analytical methods are crucial for monitoring its occurrence, fate, and potential impact on ecosystems. The primary challenge in analyzing 2-AEPA in environmental samples lies in its high polarity and the complexity of matrices such as soil and water, which often contain interfering substances.[1][2][3]
The methods outlined here address these challenges through robust sample preparation techniques and the use of highly selective analytical instrumentation.
Analytical Approaches
The principal analytical technique for the determination of 2-AEPA is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[4][5] This method offers high sensitivity and selectivity, allowing for the detection of trace amounts of the analyte in complex environmental samples.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, but it necessitates a derivatization step to increase the volatility of the polar 2-AEPA molecule.[6]
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analytical methods used for the determination of this compound and similar compounds in environmental samples. These values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions.
| Analytical Method | Matrix | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| LC-MS/MS | Water | Glyphosate, AMPA, Glufosinate | 5 ng/L | 50 ng/L | 72 - 116 | [7] |
| LC-MS/MS | Soil | Glyphosate, AMPA, Glufosinate | 5 µg/kg | 0.05 mg/kg | 83 - 92 | [7] |
| UPLC-ESI-MS/MS | Soil | Glyphosate, AMPA | - | - | 70 - 120 | [8] |
| LC-MS/MS | Soil | Glyphosate, AMPA, Glufosinate | 0.69 - 1.37 µg/kg | 2.08 - 4.11 µg/kg | 93.56 - 99.10 | [9][10] |
| GC-MS | Water | Glyphosate, AMPA | 0.1 µg/L | - | - | [9] |
| GC-MS | Soil | Glyphosate, AMPA | 0.006 µg/g | 0.006 µg/g | - | [9] |
AMPA: Aminomethylphosphonic acid, a major degradation product of glyphosate, often analyzed alongside it.
Experimental Protocols
Protocol 1: Analysis of this compound in Water Samples by LC-MS/MS
This protocol describes the determination of 2-AEPA in water samples using direct injection following minimal sample preparation. For highly contaminated samples, a dilution step may be necessary.
1. Sample Collection and Preservation:
-
Collect water samples in clean, pre-rinsed glass or polypropylene bottles.
-
Store samples at 4°C and analyze as soon as possible. If storage is required for an extended period, freeze the samples at -20°C.
2. Sample Preparation:
-
Allow the water sample to reach room temperature.
-
Vortex the sample to ensure homogeneity.
-
Filter the sample through a 0.22 µm nylon or PVDF syringe filter into an autosampler vial.[8]
-
For samples with expected high concentrations, perform a serial dilution with ultrapure water.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A column suitable for polar compounds, such as a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease to a lower percentage to retain and separate the polar analyte.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).[4]
-
Precursor and Product Ions: Specific MRM transitions for 2-AEPA need to be determined by infusing a standard solution.
-
Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.
-
4. Quality Control:
-
Analyze a method blank, a matrix spike, and a duplicate sample with each batch of samples.
-
Prepare a calibration curve using a series of standard solutions of 2-AEPA in ultrapure water.
Protocol 2: Analysis of this compound in Soil Samples by LC-MS/MS with Extraction
This protocol involves an extraction step to isolate 2-AEPA from the complex soil matrix.
1. Sample Collection and Preparation:
-
Collect soil samples from the desired depth using a clean soil auger.
-
Air-dry the soil samples at room temperature, and then sieve them through a 2 mm mesh to remove large debris.[8]
-
Homogenize the sieved soil before extraction.
2. Extraction:
-
Weigh 5-10 g of the homogenized soil sample into a centrifuge tube.
-
Add 20 mL of an extraction solution. A common extraction solution is a mixture of water and an organic solvent, sometimes with the addition of a buffer or a chelating agent to improve the extraction efficiency of phosphonic acids. A potassium hydroxide solution has also been used for extraction.[7]
-
Vortex the sample for 1-2 minutes and then sonicate for 15-30 minutes in an ultrasonic bath.
-
Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes.
-
Collect the supernatant.
3. Clean-up (Optional but Recommended):
-
The supernatant may contain a significant amount of co-extracted matrix components that can interfere with the analysis. A solid-phase extraction (SPE) clean-up step is often necessary.[3][4]
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB or a mixed-mode cation exchange cartridge) according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte with a suitable solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Follow the LC-MS/MS conditions as described in Protocol 1.
5. Quality Control:
-
As in Protocol 1, include method blanks, matrix spikes, and duplicate samples in the analytical run.
-
Prepare the calibration curve by spiking blank soil extracts with known concentrations of 2-AEPA standards to account for matrix effects.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the analysis of this compound in environmental samples.
Caption: General workflow for the analysis of 2-AEPA in environmental samples.
References
- 1. Sampling and Sample Preparation Techniques for the Analysis of Organophosphorus Pesticides in Soil Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of glyphosate and aminomethylphosphonic acid in water, plant materials and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Residue determination of glyphosate, glufosinate and aminomethylphosphonic acid in water and soil samples by liquid chromatography coupled to electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alanplewis.com [alanplewis.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Use of (2-Aminoethyl)phosphinic acid as a ligand in coordination chemistry.
Introduction
(2-Aminoethyl)phosphinic acid is an organophosphorus compound that presents significant potential as a versatile ligand in coordination chemistry. Structurally similar to the amino acid β-alanine, it features both an amino group and a phosphinic acid moiety, enabling it to act as a bidentate or bridging ligand, coordinating with metal ions through both the nitrogen and oxygen atoms. This dual functionality allows for the formation of a variety of stable coordination complexes with diverse stereochemistry and potential applications in catalysis, materials science, and, notably, in the design of therapeutic and diagnostic agents.
The phosphinic acid group, in comparison to the more commonly studied phosphonic or carboxylic acids, offers unique electronic and steric properties to the resulting metal complexes. The P-C bond in phosphinates provides greater hydrolytic stability than the P-O bond in phosphates, a crucial attribute for biological applications. While research on this compound as a ligand is an emerging field, the broader class of aminophosphinic acids has demonstrated considerable utility in forming stable complexes with a range of transition metals and lanthanides. These complexes are being explored for their roles as enzyme inhibitors, MRI contrast agents, and radiopharmaceuticals.
Key Applications
The coordination complexes of aminophosphinic acid derivatives, including this compound, are of interest for several applications:
-
Biomedical Imaging and Therapy: Metal complexes of aminophosphinates are being investigated for their potential in medical diagnostics and therapy. For instance, complexes with gadolinium (Gd³⁺) are explored as potential MRI contrast agents due to the high stability of the Gd³⁺-phosphinate bond. Similarly, complexes with radioisotopes can be targeted to specific tissues for radio-imaging or radiotherapy. The phosphinate group's affinity for bone and other calcified tissues makes these ligands promising for developing bone-targeting drugs.
-
Catalysis: The versatile coordination environment provided by this compound can be exploited to design novel catalysts. The electronic properties of the phosphinate group can influence the catalytic activity of the metal center, potentially leading to new applications in organic synthesis.
-
Materials Science: The ability of this compound to act as a bridging ligand allows for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials can exhibit interesting properties such as porosity, luminescence, and magnetism, with potential applications in gas storage, separation, and sensing.
Data Presentation
While specific quantitative data for metal complexes of this compound are not extensively available in the current literature, the following table presents representative data for closely related aminophosphinate and aminophosphonate complexes to illustrate the typical range of stability constants and structural parameters.
| Ligand | Metal Ion | log K₁ | Coordination Geometry | Key Bond Lengths (Å) | Reference |
| Triazatris(phenylphosphinic acid) | Cu(II) | - | Distorted Octahedral | Cu-N: 2.08-2.10, Cu-O: 1.95-1.97 | [1] |
| Triazatris(phenylphosphinic acid) | Ga(III) | - | Distorted Octahedral | Ga-N: 2.12-2.15, Ga-O: 1.93-1.96 | [1] |
| 1,4,7-Triazacyclononane phosphinic acid | Ga(III) | 22.5 | Octahedral | - | [2] |
| Ethylenediamine-N,N'-diacetic-N,N'-bis(methylphosphonic acid) | Cu(II) | 18.2 | - | - | [3] |
Note: The stability constant (log K₁) represents the equilibrium constant for the formation of a 1:1 metal-ligand complex in solution. The data presented are for ligands structurally related to this compound and are intended for comparative purposes.
Experimental Protocols
The following protocols are generalized methodologies for the synthesis and characterization of this compound and its metal complexes, based on established procedures for similar aminophosphinic acid ligands.
Protocol 1: Synthesis of this compound
This protocol is a conceptual outline based on general synthetic routes for aminophosphinic acids.
Materials:
-
2-Bromoethylamine hydrobromide
-
Hypophosphorous acid (50% aqueous solution)
-
Triethylamine
-
Hydrochloric acid
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 2-bromoethylamine hydrobromide in a minimal amount of water.
-
Add an excess of hypophosphorous acid to the solution.
-
Slowly add triethylamine to neutralize the hydrobromide and initiate the reaction. The reaction is expected to be exothermic, so cooling in an ice bath may be necessary.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or NMR).
-
Once the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the product.
-
Filter the crude product and wash with cold ethanol and diethyl ether.
-
Recrystallize the product from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.
-
Characterize the final product using NMR (¹H, ¹³C, ³¹P), IR spectroscopy, and mass spectrometry.
Protocol 2: Synthesis of a Metal Complex with this compound (e.g., Copper(II) Complex)
Materials:
-
This compound
-
Copper(II) sulfate pentahydrate
-
Sodium hydroxide
-
Methanol
-
Water
Procedure:
-
Dissolve a stoichiometric amount of this compound in a minimal amount of water.
-
Adjust the pH of the solution to approximately 5-6 with a dilute solution of sodium hydroxide to deprotonate the phosphinic acid group.
-
In a separate flask, dissolve an equimolar amount of copper(II) sulfate pentahydrate in water.
-
Slowly add the copper(II) sulfate solution to the ligand solution with constant stirring.
-
A precipitate should form. Stir the reaction mixture at room temperature for several hours to ensure complete complexation.
-
Collect the precipitate by filtration and wash with water and then methanol to remove any unreacted starting materials.
-
Dry the resulting solid under vacuum.
-
Characterize the complex using techniques such as elemental analysis, FT-IR spectroscopy (to observe shifts in the P=O and N-H stretching frequencies upon coordination), UV-Vis spectroscopy, and magnetic susceptibility measurements. For crystalline products, single-crystal X-ray diffraction is the definitive method for structural elucidation.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of metal complexes of this compound.
References
Application Notes and Protocols for the Synthesis of Phosphinic Acid Prodrugs to Enhance Bioavailability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of phosphinic acid prodrugs, a critical strategy for improving the oral bioavailability of phosphinic acid-based therapeutics. Due to their high polarity and negative charge at physiological pH, phosphinic acids often exhibit poor membrane permeability, limiting their clinical utility.[1] Prodrug strategies aim to mask this polar phosphinic acid moiety with lipophilic groups that can be cleaved in vivo to release the active parent drug.
Overview of Phosphinic Acid Prodrug Strategies
The primary goal of a phosphinic acid prodrug is to transiently increase the lipophilicity of the parent molecule, thereby enhancing its absorption across biological membranes.[1] Common prodrug moieties include:
-
Acyloxymethyl and Alkoxycarbonyloxymethyl Esters: These are among the most common and successful strategies. Pivaloyloxymethyl (POM) and isopropyloxycarbonyloxymethyl (POC) esters are well-known examples that are cleaved by cellular esterases to release the active drug.[2][3]
-
Amino Acid Conjugates (Amidates): The phosphinic acid is linked to the amino group of an amino acid ester. These prodrugs can be actively transported by peptide transporters and are subsequently hydrolyzed by proteases or phosphoramidases.[2]
-
Lipid Conjugates: Attaching lipid moieties, such as long-chain fatty alcohols (e.g., hexadecyloxypropyl), can significantly increase lipophilicity and facilitate absorption via lipid uptake pathways.[2][4]
-
Carbohydrate and Flavonoid Esters: These moieties can improve solubility and potentially target specific tissues.[1][5]
Quantitative Data on Bioavailability Enhancement
The following table summarizes the improvement in oral bioavailability observed for various phosphinic and phosphonic acid prodrugs compared to their parent compounds.
| Parent Drug | Prodrug Moiety | Prodrug Name | Fold Increase in Bioavailability | Species | Reference |
| PMEA (Adefovir) | di-Pivaloyloxymethyl (di-POM) | Adefovir Dipivoxil | >2-fold | Rat | [2] |
| Tenofovir | bis-Isopropyloxycarbonyloxymethyl (bis-POC) | Tenofovir Disoproxil Fumarate (TDF) | ~1.5-fold (from 25% for TDF vs. 17% for Tenofovir) | Human/Dog | [4] |
| MB05032 | bis-Alanine ethyl ester | CS-917 | 11-fold (from 2% to 22%) | Rat | [4] |
| Cidofovir (CDV) | Lipid alkoxyalkyl ester | Brincidofovir (BCV) | >17-fold (from <5% to 88%) | Human | [4] |
| (S)-HPMPA | Hexadecyloxypropyl (HDP) | HDP-(S)-HPMPA | >5000-fold increase in activity | in vitro | [2] |
Experimental Protocols
General Esterification of Phosphinic Acids with Carbohydrate Derivatives using TBTU
This protocol describes a highly efficient method for the esterification of symmetrical phosphinic acids with carbohydrate derivatives, as reported for the synthesis of potential HIV protease inhibitors.[1][5]
Materials:
-
Symmetrical phosphinic acid
-
Diacetone-D-galactose
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)
-
Triethylamine (TEA)
-
1,2-Dichloroethane (DCE), anhydrous
-
Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the phosphinic acid (0.6 mmol) and diacetone-D-galactose (0.5 mmol) in anhydrous DCE (1 mL) under a nitrogen atmosphere, add TBTU (0.6 mmol).
-
Add TEA (1 mmol) to the reaction mixture.
-
Heat the reaction mixture at 80 °C for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired phosphinate ester.
Synthesis of bis(Pivaloyloxymethyl) (bis-POM) Prodrugs
This protocol is a general method for the synthesis of bis(POM) esters of phosphinic or phosphonic acids.
Materials:
-
Phosphinic/Phosphonic acid
-
Chloromethyl pivalate (POM-Cl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the phosphinic or phosphonic acid (1.0 equiv) in anhydrous DMF.
-
Add TEA or DIPEA (2.5 equiv) to the solution and stir for 15 minutes at room temperature.
-
Add chloromethyl pivalate (2.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Synthesis of Amino Acid Phosphoramidate Prodrugs
This protocol outlines the synthesis of symmetrical bis(amidate) prodrugs from a phosphonate diester.[3]
Materials:
-
Phosphonate diisopropyl ester
-
Bromotrimethylsilane (TMSBr)
-
Amino acid ester hydrochloride
-
2,2'-Dipyridyl disulfide (Aldrithiol)
-
Triphenylphosphine
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for organic synthesis
Procedure:
-
Deprotection of the phosphonate ester:
-
Treat the phosphonate diisopropyl ester (1.0 equiv) with bromotrimethylsilane (excess) in anhydrous DCM at room temperature.
-
Stir until deprotection is complete (monitored by NMR or TLC).
-
Evaporate the solvent and excess TMSBr under reduced pressure to obtain the silylated intermediate, which is used directly in the next step.
-
-
Condensation with amino acid ester:
-
Dissolve the crude silylated phosphonate intermediate in anhydrous pyridine.
-
Add the amino acid ester hydrochloride (2.2 equiv), 2,2'-dipyridyl disulfide (2.2 equiv), and triphenylphosphine (2.2 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography to yield the bis(amidate) prodrug.
-
Visualizations
Signaling Pathways and Activation Mechanisms
The activation of phosphinic acid prodrugs typically involves one or more enzymatic steps to release the active parent drug. The specific pathway depends on the nature of the prodrug moiety.
Caption: Generalized activation pathway for phosphinic acid prodrugs.
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis and preclinical evaluation of novel phosphinic acid prodrugs.
Caption: Workflow for phosphinic acid prodrug development.
References
- 1. Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 4. Phosphoryl Prodrugs: Characteristics to Improve Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing (2-Aminoethyl)phosphinic Acid Synthesis
Welcome to the technical support center for the synthesis of (2-Aminoethyl)phosphinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and its precursors.
Issue 1: Low Yield in the Phospha-Mannich Reaction (Kabachnik-Fields)
-
Question: My three-component reaction of an amine, formaldehyde, and a P-H source (e.g., hypophosphorous acid or its esters) is resulting in a low yield of the desired aminomethyl-H-phosphinic acid. What are the potential causes and solutions?
-
Answer: Low yields in the phospha-Mannich reaction can stem from several factors. The basicity of the amine is a critical parameter.[1][2] Amines with a pKa greater than 7-8 tend to produce the desired product in nearly quantitative yields.[1][2] For less basic amines, a significant side reaction is the reductive N-methylation of the amine, coupled with the oxidation of hypophosphorous acid to phosphorous acid.[1][2]
Troubleshooting Steps:
-
Evaluate Amine Basicity: Check the pKa of your starting amine. If it is below 7, consider using a more basic amine if your experimental design allows.
-
Control Reaction Temperature: Elevated temperatures can promote side reactions. It is recommended to maintain the reaction temperature at around 40°C, even if it requires longer reaction times (several hours to 1-2 days).[1]
-
Use of Catalysts: For Kabachnik-Fields reactions using dialkyl phosphites, the use of catalysts like lanthanide triflates (e.g., Yb(OTf)₃) can improve yields, especially when combined with microwave irradiation.[3]
-
Solvent Choice: The reaction of hypophosphorous acid with secondary amines and formaldehyde has been shown to be effective in wet acetic acid.[1][2]
-
Issue 2: Incomplete Hydrolysis of Phosphinate Esters
-
Question: I am having difficulty completely hydrolyzing the intermediate phosphinate ester to the final this compound. What hydrolysis conditions should I consider?
-
Answer: The hydrolysis of phosphinate and phosphonate esters can be challenging.[4][5] Both acidic and basic conditions can be employed, as well as dealkylation using silyl halides.[4][5]
Troubleshooting Steps:
-
Acid Hydrolysis: Refluxing with concentrated hydrochloric acid is a common method.[4] However, this can be a harsh method. Monitoring the reaction by ³¹P NMR spectroscopy can help determine the optimal reaction time and observe the two consecutive hydrolysis steps.[5]
-
Alkaline Hydrolysis: Treatment with sodium hydroxide in water at elevated temperatures (e.g., 80°C) for several hours can be effective.[4] The resulting sodium salt is then neutralized with acid.[4]
-
Silyl Halide Dealkylation: The use of bromotrimethylsilane (TMSBr) followed by methanolysis (the McKenna procedure) is a highly effective method for dealkylating phosphonate esters to their corresponding acids.[5] This method is often preferred for its mild conditions.
-
Issue 3: Product Purification Challenges
-
Question: My final product is difficult to purify, and I observe significant impurities or a sticky, hygroscopic product. What purification strategies can I employ?
-
Answer: The purification of phosphonic and phosphinic acids can be complicated by their polarity and hygroscopicity.[6]
Troubleshooting Steps:
-
Ion-Exchange Chromatography: For aminoalkyl-H-phosphinic acids, purification on a strong cation exchanger (e.g., Dowex 50) is a very effective method to isolate the product.[1] You can also try a strong anion-exchange resin, eluting with aqueous formic acid.[6]
-
Crystallization:
-
Solvent Selection: Finding a suitable solvent system is key. A mixture of acetone and water or acetonitrile and water can be effective.[6] Another approach is to dissolve the product in a minimal amount of water and add it to a cold alcohol like ethanol or isopropanol.[6]
-
Salt Formation: To manage hygroscopicity, consider crystallizing the product as a salt. Forming a monosodium salt or using cyclohexyl or dicyclohexyl amine to form an ammonium salt can facilitate crystallization and handling.[6]
-
-
Purity Assessment: Use analytical techniques such as ¹H, ¹³C, and ³¹P NMR spectroscopy, as well as mass spectrometry, to confirm the structure and assess the purity of your final product.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and its derivatives?
A1: The most prevalent method is the phospha-Mannich reaction, also known as the Kabachnik-Fields reaction when using dialkyl phosphites.[1][3] This is a one-pot, three-component condensation of an amine, a carbonyl compound (commonly formaldehyde), and a phosphorus source with a P-H bond, such as hypophosphorous acid or a dialkyl phosphite.[1][3] The initial product is often an ester, which is subsequently hydrolyzed to the final phosphinic or phosphonic acid.[4][5]
Q2: Can I use primary amines in the phospha-Mannich reaction with hypophosphorous acid?
A2: While secondary amines react cleanly to give aminomethyl-H-phosphinic acids, primary amines tend to react less clearly.[1][2] With very basic primary amines, the formation of amino-bis(methyl-H-phosphinic acids) has been observed.[1][2] The reaction outcome is highly dependent on the amine's structure and basicity.
Q3: Are there alternative, milder methods for synthesizing these compounds?
A3: Yes, microwave-assisted synthesis has been shown to reduce reaction times and, in some cases, improve yields for the Kabachnik-Fields reaction.[3] Additionally, the use of silyl esters of phosphonous acid, such as H-P(OSiMe₃)₂, which can be generated in situ, allows for addition to imines under mild conditions to yield 1-aminoalkyl-H-phosphinic acids after hydrolysis.[1]
Q4: What are the key safety precautions to consider during the synthesis?
A4: Standard laboratory safety practices should always be followed. Specific considerations include:
-
Phosphorus Reagents: Some phosphorus precursors, like dialkoxyphosphines (H-P(OR)₂), can be pyrophoric.[1] Handle such reagents under an inert atmosphere.
-
Formaldehyde: Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood.
-
Strong Acids and Bases: The hydrolysis steps often involve concentrated acids or bases, which require appropriate personal protective equipment (gloves, goggles, lab coat).
Data Presentation
Table 1: Influence of Amine Basicity on the Yield of Aminomethyl-H-phosphinic Acids
| Starting Amine | pKa of Amine | Yield (%) | Reference |
| Secondary Amines | > 7-8 | Nearly Quantitative | [1][2] |
| Less Basic Amines | < 7 | Lower Yields* | [1][2] |
*Lower yields are attributed to the prevalence of side reactions such as reductive N-methylation.
Experimental Protocols
Protocol 1: Synthesis of Aminomethyl-H-phosphinic Acids via Phospha-Mannich Reaction
This protocol is adapted from the selective and clean synthesis using hypophosphorous acid.[1]
Materials:
-
Secondary Amine (pKa > 7)
-
Formaldehyde (37% aqueous solution)
-
Hypophosphorous Acid (H₃PO₂)
-
Acetic Acid (wet)
-
Dowex 50 cation exchange resin
Procedure:
-
In a round-bottom flask, dissolve the secondary amine in wet acetic acid.
-
Add hypophosphorous acid to the solution.
-
Slowly add the aqueous formaldehyde solution while maintaining the reaction temperature at 40°C.
-
Stir the reaction mixture at 40°C for 24-48 hours. Monitor the reaction progress by ³¹P NMR.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in water and apply it to a column packed with Dowex 50 cation exchange resin.
-
Wash the column with water to remove unreacted starting materials and by-products.
-
Elute the desired product with an aqueous ammonia solution.
-
Collect the fractions containing the product and evaporate the solvent to obtain the aminomethyl-H-phosphinic acid.
Protocol 2: Hydrolysis of a Phosphinate Ester using TMSBr (McKenna Procedure)
This protocol is a general method for the dealkylation of phosphinate esters.[5]
Materials:
-
Phosphinate Ester
-
Bromotrimethylsilane (TMSBr)
-
Dichloromethane (DCM, anhydrous)
-
Methanol
Procedure:
-
Dissolve the phosphinate ester in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add bromotrimethylsilane (TMSBr) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the time required for complete conversion (monitor by TLC or NMR).
-
Remove the solvent and excess TMSBr under reduced pressure.
-
Add methanol to the residue to hydrolyze the silyl ester.
-
Stir for 1-2 hours at room temperature.
-
Evaporate the methanol to yield the crude phosphinic acid.
-
Purify the product by crystallization or chromatography as needed.
Visualizations
Caption: Workflow for the synthesis and purification of aminomethyl-H-phosphinic acids.
References
- 1. Selective and clean synthesis of aminoalkyl-H-phosphinic acids from hypophosphorous acid by phospha-Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and clean synthesis of aminoalkyl-H-phosphinic acids from hypophosphorous acid by phospha-Mannich reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Aminomethylenephosphonic Acids Syntheses and Applications (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Troubleshooting common issues in the phospha-Mannich reaction.
Welcome to the technical support center for the phospha-Mannich (Kabachnik-Fields) reaction. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common issues encountered during the synthesis of α-aminophosphonates and their derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the phospha-Mannich reaction and what are its key components?
The phospha-Mannich reaction, also known as the Kabachnik-Fields reaction, is a three-component condensation for the synthesis of α-aminophosphonates.[1][2] The key reactants are:
-
An amine (primary or secondary).
-
A carbonyl compound (typically an aldehyde or ketone).
-
A hydrophosphoryl compound (a >P(O)H species), most commonly a dialkyl phosphite.[3][4]
The reaction is highly valuable for creating phosphorus analogues of α-amino acids, which are important in medicinal chemistry.[1]
Q2: What is the underlying mechanism of the phospha-Mannich reaction?
The reaction can proceed through two primary pathways, and the dominant route often depends on the specific reactants and conditions.[2][3]
-
Imine Pathway: The amine and carbonyl compound first condense to form an imine (or iminium ion). The hydrophosphoryl compound then adds across the C=N double bond in a step known as hydrophosphonylation.[1][5] In-situ monitoring has often shown this to be the more common pathway.[3][4]
-
α-Hydroxyphosphonate Pathway: The carbonyl compound and the phosphite first react to form an α-hydroxyphosphonate (an Abramov reaction). This intermediate then undergoes nucleophilic substitution by the amine to yield the final product.[5][6]
Troubleshooting Common Issues
Issue 1: Low or No Product Yield
This is one of the most common challenges. The following Q&A guide provides a systematic approach to diagnosing and resolving the cause.
Q: My reaction is giving a very low yield or isn't working at all. What should I check first?
A: Start by verifying the quality and purity of your starting materials.
-
Reagent Quality: Impurities can halt the reaction or promote side reactions. Aldehydes are particularly susceptible to oxidation into carboxylic acids. Use freshly distilled or purified reagents. Verify purity via NMR or other appropriate analytical methods.[7]
-
Moisture: The reaction can be sensitive to water. Ensure you are using dry solvents and glassware, especially if employing moisture-sensitive catalysts.
Q: I've confirmed my reagents are pure. What reaction conditions should I optimize?
A: The phospha-Mannich reaction can be sensitive to several parameters. Systematic optimization is often key.
-
Temperature: Many reactions require elevated temperatures to proceed efficiently. If the reaction is sluggish at room temperature, gradually increase the heat.[8] However, excessively high temperatures can promote side product formation.[8]
-
Solvent: Aprotic solvents like acetonitrile, dichloromethane (DCM), or THF are common. However, solvent-free conditions, often coupled with microwave irradiation, have proven highly effective and are considered a greener alternative.[3][8]
-
Concentration: Ensure the reactant concentration is appropriate. If the reaction is slow, increasing the concentration may improve the rate.
-
Catalyst: While many phospha-Mannich reactions proceed without a catalyst, particularly under microwave conditions, some substrate combinations benefit from one.[3] Both Lewis acids (e.g., InCl₃, Mg(ClO₄)₂, Zn(OTf)₂) and Brønsted acids can be effective.[2][7][9] If using a catalyst, screen a few options to find the most suitable one for your system.
Q: Could my choice of substrates be the problem?
A: Yes, the electronic and steric properties of the substrates play a crucial role.
-
Steric Hindrance: Highly substituted or bulky amines, aldehydes, or ketones can significantly slow down the reaction.[7] For these substrates, longer reaction times, higher temperatures, or the use of a more active catalyst may be necessary.[7]
-
Amine Basicity: The basicity of the amine can influence the reaction pathway and overall success.[2] For certain substrates, particularly when using hypophosphorous acid (H₃PO₂), amines with a pKa > 7-8 give the desired product, while less basic amines can lead to side reactions like N-methylation.[10][11]
Issue 2: Formation of Side Products and Purification Challenges
Q: I'm observing significant side products in my reaction mixture. What are they and how can I minimize them?
A: Several side reactions can compete with the desired product formation.
-
Abramov Reaction: The most common side reaction is the formation of an α-hydroxyphosphonate from the addition of the phosphite to the carbonyl compound.[7] This is especially prevalent with highly reactive aldehydes.[7] To mitigate this, one can pre-form the imine before adding the phosphite (this is known as the aza-Pudovik reaction ).[12]
-
N-methylation: When using hypophosphorous acid and less basic amines, reductive N-methylation of the amine can occur, coupled with the oxidation of H₃PO₂ to H₃PO₃.[10][11] Using more basic amines can prevent this issue.
-
Double Addition: If using a primary amine, it's possible for a double phospha-Mannich reaction to occur, leading to bis(phosphonomethyl)amine products.[3] Adjusting the stoichiometry of the reactants can help control this.
Q: The purification of my product is difficult due to a complex reaction mixture.
A: Complex mixtures are a known challenge.[10][13]
-
Reaction Monitoring: First, ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.[8][14] Stopping the reaction too early or running it for too long can result in a more complex mixture.
-
Work-up Procedure: A standard work-up involves diluting the reaction mixture with a solvent like ethyl acetate, washing with a saturated sodium bicarbonate solution to remove acidic impurities, and then washing with brine.[14]
-
Chromatography: Purification is typically achieved by silica gel column chromatography.[14] Careful selection of the eluent system is critical for separating the desired product from closely-related impurities.
Data and Parameters
Table 1: Effect of Amine Basicity on Reaction with H₃PO₂ and Formaldehyde
This table summarizes the effect of the secondary amine's pKa on the conversion to the desired aminomethyl-H-phosphinic acid. The data highlights that more basic amines lead to higher conversions and fewer side products.
| Entry | Amine | pKa of Conjugate Acid | Conversion (%) | Notes |
| 1 | Dibenzylamine | 7.9 | 98 | High conversion with a sufficiently basic amine. |
| 2 | Morpholine | 8.4 | 99 | Excellent conversion. |
| 3 | Piperidine | 11.1 | 99 | Excellent conversion. |
| 4 | N-Methylaniline | 4.9 | 0 | No desired product. Significant N-methylation observed. |
| 5 | Indoline | 4.4 | 0 | No desired product. Significant N-methylation observed. |
| Data adapted from studies using wet acetic acid as the solvent at 40 °C.[10][13] |
Table 2: Comparison of Catalysts and Conditions
This table shows examples of different catalysts and conditions used for the synthesis of various α-aminophosphonates.
| Amine | Carbonyl | Phosphite | Catalyst (mol%) | Conditions | Yield (%) | Reference |
| Aniline | Benzaldehyde | Diethyl phosphite | Mg(ClO₄)₂ (10) | Neat, RT, 5 min | 94 | [14] |
| Aniline | 4-Cl-Benzaldehyde | Dimethyl phosphite | Orange Peel Powder (10 wt%) | Ethanol, Reflux | 92 | [9] |
| Benzylamine | Benzaldehyde | Diethyl phosphite | None | MW, 100 °C, 20 min | 94 | [15] |
| p-Bromoaniline | 3,4,5-Trimethoxybenzaldehyde | Diethyl phosphite | None | Neat, 108 °C, 2 h | High | [16] |
| Aniline | Benzaldehyde | Triethyl phosphite | Hafnium(IV) chloride | Ethanol, 60 °C | High | [17] |
Diagrams and Workflows
Troubleshooting Logic for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low-yield phospha-Mannich reactions.
Caption: A step-by-step decision tree for troubleshooting low yields.
Phospha-Mannich Reaction Pathways
This diagram shows the two principal mechanistic pathways for the formation of the α-aminophosphonate product.
Caption: The dual mechanistic routes of the phospha-Mannich reaction.
Experimental Protocols
Protocol 1: General Procedure for Catalyzed Synthesis of α-Aminophosphonates
This protocol is a general method that can be adapted for various substrates with catalyst use.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Dialkyl phosphite (1.0 mmol)
-
Catalyst (e.g., Mg(ClO₄)₂, 10 mol%)
-
Solvent (optional, e.g., acetonitrile or DCM)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine the aldehyde (1.0 mmol), amine (1.0 mmol), dialkyl phosphite (1.0 mmol), and catalyst (if used).
-
If using a solvent, add it to the flask (e.g., 5 mL). If running neat, proceed to the next step.
-
Stir the mixture at the desired temperature (e.g., room temperature to reflux).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic mixture with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure α-aminophosphonate.[14]
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis
This "green chemistry" approach is often faster and highly efficient.[3]
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Amine (1.0 mmol)
-
Dialkyl phosphite (1.0 mmol)
-
Microwave reaction vial
Procedure:
-
In a microwave vial, combine the carbonyl compound (1.0 mmol), amine (1.0 mmol), and dialkyl phosphite (1.0 mmol).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-100 °C) for a specified time (e.g., 20-30 minutes).[15]
-
Monitor for reaction completion by TLC after cooling.
-
After the reaction mixture has cooled to room temperature, the product can often be isolated by direct filtration or recrystallization from a suitable solvent.
-
If necessary, dissolve the crude mixture in a minimal amount of solvent and purify by column chromatography as described in Protocol 1.[14]
Protocol 3: Monitoring the Reaction using ³¹P NMR Spectroscopy
³¹P NMR is a powerful tool for monitoring the consumption of the starting phosphite and the formation of phosphorus-containing products and byproducts.
Procedure:
-
Set up the reaction in an appropriate solvent. At desired time intervals, withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.
-
Dilute the aliquot with a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a proton-decoupled ³¹P NMR spectrum. An external reference of 85% H₃PO₄ is typically used.[16]
-
The starting dialkyl phosphite will have a characteristic chemical shift. The α-aminophosphonate product and any α-hydroxyphosphonate byproduct will appear as new, distinct signals.
-
By integrating the signals, you can determine the relative concentrations of the phosphorus-containing species and calculate the reaction conversion. This helps to determine the optimal reaction time and identify the presence of major side products.[8]
References
- 1. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 2. Kabachnik-Fields Reaction [organic-chemistry.org]
- 3. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Kabachnik-Fields reaction: mechanism and synthetic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. nanobioletters.com [nanobioletters.com]
- 10. Selective and clean synthesis of aminoalkyl-H-phosphinic acids from hypophosphorous acid by phospha-Mannich reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Selective and clean synthesis of aminoalkyl- H -phosphinic acids from hypophosphorous acid by phospha-Mannich reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03075A [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. sciforum.net [sciforum.net]
- 16. One Pot Synthesis of α-Aminophosphonates Containing Bromo and 3,4,5-Trimethoxybenzyl Groups under Solvent-free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Strategies to improve the solubility of phosphinic acid derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with phosphinic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are my phosphinic acid derivatives showing poor aqueous solubility?
A1: Phosphinic acid derivatives, while containing a polar phosphorus-based functional group, can exhibit poor aqueous solubility primarily due to the lipophilicity of the rest of the molecule. The overall solubility is a balance between the polar phosphinic acid group and the often larger, nonpolar organic substituents (R groups). Strong intermolecular interactions in the solid state, such as hydrogen bonding and crystal lattice energy, can also make it energetically unfavorable for the compound to dissolve.
Q2: What are the primary strategies to improve the solubility of my phosphinic acid derivative?
A2: Strategies can be broadly categorized into chemical and physical modifications:
-
Chemical Modifications: These involve altering the molecule itself. The most common method for acidic compounds like phosphinic acids is salt formation.[1][2] Creating a prodrug is another, more involved, chemical approach.
-
Physical Modifications: These approaches modify the physical properties of the compound or its formulation without changing the chemical structure. Key techniques include pH adjustment, particle size reduction (micronization/nanonization), addition of co-solvents, use of surfactants, complexation with cyclodextrins, and creating solid dispersions.[3][4]
Q3: How does pH adjustment affect the solubility of phosphinic acid derivatives?
A3: Phosphinic acids are acidic compounds. By increasing the pH of the aqueous medium with a base, you can deprotonate the phosphinic acid group to form a more soluble phosphinate salt.[5] The solubility of an ionizable drug can increase significantly once the pH is adjusted above its pKa. It is crucial to determine the pH-solubility profile for your specific derivative to identify the optimal pH range for dissolution.[6][7]
Q4: When should I consider using a co-solvent?
A4: Co-solvents are water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.[3] This approach is particularly useful when you need to prepare a concentrated stock solution or when modest increases in solubility are sufficient for your experiment. However, be mindful of the potential for the compound to precipitate upon further dilution into a fully aqueous system.
Q5: Can salt formation always guarantee improved solubility?
A5: While salt formation is a highly effective and common method for acidic drugs, it doesn't guarantee success.[1][2] The solubility of the resulting salt depends on factors like the crystal lattice energy of the salt form and the common ion effect.[1] For instance, the hydrochloride salt of a basic drug may be less soluble in a chloride-containing buffer.[1] It is often necessary to screen several counterions to find the optimal salt form.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Compound precipitates when diluting a DMSO stock solution into aqueous buffer. | The concentration in the final aqueous solution exceeds the thermodynamic solubility limit. | 1. Lower the Final Concentration: Test a range of lower final concentrations. 2. Increase Co-solvent Percentage: If the experiment allows, increase the final percentage of DMSO (e.g., from 0.5% to 1-2%), but be cautious of solvent effects on biological assays. 3. Use a Surfactant: Add a small amount of a biocompatible surfactant (e.g., Tween® 80) to the aqueous buffer to help maintain solubility. 4. Change the Buffer pH: For phosphinic acids, increasing the buffer pH can significantly increase solubility. |
| Solubility results are inconsistent between experiments. | Equilibrium has not been reached during the measurement. | 1. Increase Equilibration Time: Ensure you are shaking or agitating the sample for a sufficient duration (e.g., 24-48 hours for thermodynamic solubility). 2. Control Temperature: Perform experiments in a temperature-controlled shaker/incubator, as solubility is temperature-dependent. 3. Check for Degradation: Verify that the compound is stable in the chosen solvent and buffer over the course of the experiment. Chemical degradation can lead to lower measured concentrations.[8] |
| The compound is initially soluble in the buffer but crashes out over time. | The initial concentration was in a supersaturated state (kinetically soluble), which is not thermodynamically stable. | 1. Determine Thermodynamic Solubility: Use a method like the shake-flask protocol to find the true equilibrium solubility and work below this concentration. 2. Use Precipitation Inhibitors: In formulation studies, polymers like HPMC can sometimes inhibit the precipitation of a supersaturated solution. |
| Low solubility is observed even after forming a salt. | The chosen salt form has low solubility, or the common ion effect is suppressing dissolution. | 1. Screen Different Counterions: Prepare and test salts with various counterions (e.g., sodium, potassium, calcium, tromethamine). 2. Check Buffer Composition: Avoid buffers containing an ion common to your salt form, as this can reduce solubility.[1] |
Quantitative Data on Solubility Enhancement
The following tables provide examples of how different strategies can impact the solubility of phosphinic acid derivatives and other poorly soluble acidic compounds.
Table 1: Effect of Co-solvent on the Solubility of Phenylphosphinic Acid (PPA)
| Solvent System | Temperature (K) | Pressure (MPa) | PPA Solubility (mol/mol) |
| Supercritical CO₂ (Neat) | 313 | 20 | 18.0 x 10⁻⁵ |
| Supercritical CO₂ + 1 mol % Methanol | 313 | 20 | 11.1 x 10⁻⁴ |
| Supercritical CO₂ + 4 mol % Methanol | 313 | 20 | 29.4 x 10⁻⁴ |
| Data sourced from a study on phenylphosphinic acid solubility in supercritical carbon dioxide, demonstrating the significant impact of a methanol co-solvent.[1] |
Table 2: Illustrative Example of pH and Salt Formation on a Poorly Soluble Weak Acid
| Compound Form | Solvent/Buffer | pH | Solubility (µg/mL) | Fold Increase |
| Free Acid | Water | 2.0 | 1 | - |
| Free Acid | Phosphate Buffer | 7.4 | 50 | 50x |
| Sodium Salt | Water | ~7.0 | 1500 | 1500x |
| Potassium Salt | Water | ~7.0 | 2500 | 2500x |
| This table provides representative data for a generic poorly soluble weak acid, illustrating the dramatic increase in solubility that can be achieved by adjusting pH and forming salts. The exact values will vary for each specific phosphinic acid derivative. |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound, which is a critical parameter for drug development.
Materials:
-
Phosphinic acid derivative (solid powder)
-
Buffer solutions at various pH values (e.g., pH 1.2, 4.5, 6.8)[7]
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker
-
Centrifuge or filtration system (e.g., 0.45 µm PTFE filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid phosphinic acid derivative to a glass vial. An amount that ensures undissolved solid remains at the end of the experiment is crucial.
-
Add a known volume (e.g., 2 mL) of the desired buffer to the vial.
-
Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium. This is typically 24 to 48 hours.
-
After equilibration, let the vials stand to allow the excess solid to settle.
-
Carefully remove an aliquot of the supernatant. Separate the undissolved solid by either centrifuging the sample at high speed (e.g., 14,000 rpm for 15 minutes) or filtering it through a chemical-resistant filter.
-
Dilute the clear supernatant with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC).
-
The measured concentration is the thermodynamic solubility at that specific pH and temperature.
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This method aims to improve solubility and dissolution rate by dispersing the compound in a hydrophilic carrier in an amorphous state.
Materials:
-
Phosphinic acid derivative
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG))
-
A common solvent that dissolves both the compound and the carrier (e.g., methanol, ethanol, dichloromethane)
-
Rotary evaporator or vacuum oven
Procedure:
-
Accurately weigh the phosphinic acid derivative and the hydrophilic carrier in a desired ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Dissolve both components completely in a minimal amount of the common solvent in a round-bottom flask.
-
Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure.
-
Continue to dry the resulting solid film or powder under a high vacuum for several hours (e.g., overnight in a vacuum oven) to remove any residual solvent.
-
Scrape the solid dispersion from the flask, then gently grind and sieve it to obtain a uniform powder.
-
The resulting powder can be used for dissolution testing to compare its performance against the unprocessed compound.
Visualizations
Decision Workflow for Solubility Enhancement
References
- 1. rjpdft.com [rjpdft.com]
- 2. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. brieflands.com [brieflands.com]
- 5. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. who.int [who.int]
- 8. Improvement of the Solubility, Permeability, and Pharmacological Activity of Decoquinate-Loaded Hydroxypropyl-β-Cyclodextrin–Tea Saponins Ternary ComplexA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude (2-Aminoethyl)phosphinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of crude (2-Aminoethyl)phosphinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized via the phospha-Mannich reaction?
A1: Crude this compound synthesized via the phospha-Mannich reaction can contain several impurities. The reaction is often not clean and can be high-yielding in byproducts.[1] Common impurities include:
-
Unreacted starting materials: Such as hypophosphorous acid.
-
N-methylated amines: A relevant side reaction can be the reductive N-methylation coupled with the oxidation of H₃PO₂ to H₃PO₃.[1]
-
Bis-substituted phosphinic acids: Such as (2-aminoethyl)₂PO₂H.
-
Phosphorous acid (H₃PO₃): An oxidation product of hypophosphorous acid.
The formation of these byproducts is influenced by reaction conditions, and using acetic acid as a solvent has been shown to lead to a cleaner reaction with fewer byproducts.[1]
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary methods for purifying crude this compound are recrystallization and ion-exchange chromatography. The choice of method depends on the impurity profile and the desired final purity. For cleaner crude products, recrystallization can be effective. For more complex impurity profiles, ion-exchange chromatography offers higher resolving power. A simple chromatography on a strong cation exchanger can be effective for purifying the product of a clean reaction.[1]
Q3: How can I monitor the purity of this compound during purification?
A3: The purity of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]
-
HPLC: A reversed-phase HPLC method can be developed to separate this compound from its impurities. Due to the lack of a strong chromophore, UV detection might be challenging, and alternative detectors like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) may be more suitable.[2]
-
NMR: ¹H and ³¹P NMR spectroscopy are powerful tools for identifying and quantifying the main product and its phosphorus-containing impurities.
Troubleshooting Guides
Recrystallization
Problem: Oiling out instead of crystallization.
| Possible Cause | Troubleshooting Step |
| Solvent polarity is too high or too low. | The chosen solvent may be too good of a solvent even at low temperatures, or too poor of a solvent even at high temperatures. Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (e.g., ethanol/water, acetone/water) can be effective.[4] |
| Cooling rate is too fast. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the separation of a supersaturated solution as an oil.[5] |
| Presence of impurities. | Certain impurities can inhibit crystallization. Consider a preliminary purification step like a charcoal treatment to remove colored impurities or a simple filtration to remove insoluble material. |
Problem: Low recovery of purified product.
| Possible Cause | Troubleshooting Step |
| Too much solvent used. | Use the minimum amount of hot solvent required to dissolve the crude product completely. Excess solvent will keep more of the product in solution upon cooling.[5] |
| Incomplete crystallization. | Ensure the solution is cooled for a sufficient amount of time. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. Seeding with a pure crystal of the product can also be effective. |
| Product is too soluble in the wash solvent. | Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product. |
Ion-Exchange Chromatography
Problem: Poor separation of the target compound from impurities.
| Possible Cause | Troubleshooting Step |
| Incorrect resin choice. | This compound is an amino acid analog and is zwitterionic. Depending on the pH, it can be positively or negatively charged. For binding the positively charged amine, a cation exchange resin (negatively charged) should be used. For binding the negatively charged phosphinic acid group, an anion exchange resin (positively charged) is appropriate. A strong cation exchanger is often a good choice.[1] |
| Inappropriate buffer pH or ionic strength. | The pH of the loading buffer is crucial for binding. For cation exchange, the pH should be below the isoelectric point (pI) of the compound to ensure a net positive charge. Elution can be achieved by increasing the pH or by increasing the salt concentration of the buffer.[6] |
| Column overloading. | The amount of crude material loaded onto the column has exceeded its binding capacity. Reduce the sample load or use a larger column. |
Problem: Target compound does not bind to the column.
| Possible Cause | Troubleshooting Step |
| Incorrect buffer pH. | For cation exchange chromatography, if the buffer pH is above the pI of this compound, the molecule will have a net negative or neutral charge and will not bind to the cation exchange resin. Adjust the pH of the loading buffer to be at least one pH unit below the pI.[6] |
| Ionic strength of the sample is too high. | High salt concentrations in the crude sample will compete with the target molecule for binding to the resin. Desalt the sample before loading it onto the column. |
Experimental Protocols
Recrystallization Protocol
This protocol is a general procedure and may require optimization for your specific crude material.
-
Solvent Selection:
-
Test the solubility of a small amount of crude this compound in various solvents (e.g., water, ethanol, methanol, isopropanol, acetone) at room and boiling temperatures.
-
A good solvent will dissolve the compound when hot but not when cold.
-
Consider using a mixed solvent system like ethanol/water or acetone/water if a single solvent is not ideal.[4]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven.
-
Ion-Exchange Chromatography Protocol
This protocol describes a general procedure for purification using a strong cation exchange resin.
-
Resin Preparation:
-
Swell the strong cation exchange resin (e.g., Dowex 50WX8) in deionized water.
-
Pack the resin into a chromatography column.
-
-
Column Equilibration:
-
Equilibrate the column by washing with 3-5 column volumes of the starting buffer (e.g., 0.1 M acetic acid).
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in the starting buffer.
-
Adjust the pH if necessary to ensure the compound is protonated (pH < pI).
-
Apply the sample to the top of the column and allow it to enter the resin bed.
-
-
Washing:
-
Wash the column with 2-3 column volumes of the starting buffer to remove unbound impurities.
-
-
Elution:
-
Elute the bound this compound using a gradient of increasing pH (e.g., a gradient of aqueous ammonia) or increasing ionic strength (e.g., a linear gradient of NaCl in the starting buffer).
-
Collect fractions and monitor the elution profile using a suitable analytical method (e.g., TLC, HPLC).
-
-
Desalting and Isolation:
-
Pool the fractions containing the pure product.
-
If a salt gradient was used for elution, the product will need to be desalted, for example, by a second chromatographic step on a size-exclusion column or by recrystallization.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Quantitative Data
The following tables provide representative data for the purification of aminophosphinic acids. Note that specific values for this compound may vary depending on the crude sample's purity and the specific experimental conditions.
Table 1: Comparison of Purification Methods for a Generic Aminophosphinic Acid
| Purification Method | Typical Purity of Starting Material | Typical Purity of Final Product | Typical Yield |
| Single Recrystallization | 80-90% | >98% | 60-80% |
| Ion-Exchange Chromatography | 50-80% | >99% | 50-70% |
Table 2: HPLC Purity Analysis Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | CAD or ESI-MS |
| Injection Volume | 10 µL |
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for oiling out during recrystallization.
Caption: Troubleshooting guide for poor separation in ion-exchange chromatography.
References
- 1. kar.kent.ac.uk [kar.kent.ac.uk]
- 2. Recent Approches of "Impurity Profiling" in Pharmaceutical Analysis: A Review | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. ijnrd.org [ijnrd.org]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. harvardapparatus.com [harvardapparatus.com]
Minimizing by-product formation in the synthesis of (2-Aminoethyl)phosphinic acid.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to minimize by-product formation during the synthesis of (2-Aminoethyl)phosphinic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common by-products observed during the synthesis of this compound, particularly via the phospha-Mannich reaction?
A1: During the synthesis of aminoalkyl-H-phosphinic acids using precursors like hypophosphorous acid (H₃PO₂), several by-products can arise. The most prevalent include:
-
Oxidized Phosphorus Species: Hypophosphorous acid can be oxidized to phosphorous acid (H₃PO₃), especially when reacting with less basic amines.[1]
-
Reductive N-methylation Products: This side reaction can occur coupled with the oxidation of H₃PO₂.[1]
-
Di-substituted Products: If a primary amine is used, the reaction can proceed further to yield amino-bis(methyl-H-phosphinic acids).[1]
-
Polymerized By-products: The use of certain reagents, like hexamethyldisilazane (HMDS) for activation, can sometimes lead to the formation of inseparable polymerized impurities.[2]
-
Unreacted Starting Materials: Incomplete conversion will result in the presence of starting materials in the crude product.
Q2: My reaction shows significant formation of phosphorous acid (H₃PO₃). How can I prevent the oxidation of my hypophosphorous acid starting material?
A2: The oxidation of hypophosphorous acid is a common side reaction that is highly dependent on the basicity of the amine used.[1] To minimize this:
-
Select an Appropriate Amine: The reaction is cleanest and gives nearly quantitative yields with amines that have a pKa greater than 7-8.[1] For less basic amines, the oxidation side reaction becomes significant.[1]
-
Control Reaction Temperature: Perform the reaction at a controlled, lower temperature (e.g., 40°C in acetic acid) to manage the reaction kinetics and suppress side reactions.[1][3]
-
Use an Optimal Solvent: Acetic acid has been shown to be an effective solvent, promoting the desired reaction pathway while minimizing by-product formation.[1]
Q3: I am using a primary amine and observing a significant amount of a higher molecular weight by-product. What is happening and how can I achieve mono-substitution?
A3: When using primary amines, there is a risk of a second reaction at the N-H bond, leading to the formation of an amino-bis(methyl-H-phosphinic acid) by-product.[1] To favor the desired mono-substituted product:
-
Control Stoichiometry: Carefully control the molar ratios of your reactants.[3] A slight excess of the amine may be necessary, but this should be optimized empirically.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC), ³¹P NMR, or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction.[3] This allows you to stop the reaction once the desired product is maximized, preventing further substitution.
Q4: My final product is highly hygroscopic and difficult to handle and crystallize. What purification strategies are recommended?
A4: Phosphinic and phosphonic acids are often hygroscopic, which complicates purification.[4]
-
Ion-Exchange Chromatography: A robust method for purifying phosphonic acids involves chromatography on a strong anion-exchange resin, such as Dowex, eluting with a gradient of a volatile acid like aqueous formic acid.[4]
-
Salt Formation for Crystallization: Converting the phosphinic acid to a salt can significantly reduce its hygroscopicity and improve its crystallinity.[4] Common counter-ions for crystallization include sodium, cyclohexylamine, or dicyclohexylamine.[4] For example, a triethylammonium salt can be prepared and then converted to a sodium salt precipitate by adding a hot solution of NaI in the same solvent.[4]
-
Recrystallization from Solvent Systems: For some compounds, recrystallization from an acetone/water or acetonitrile/water system can be effective.[4] Another technique involves dissolving the product in a minimum amount of water and adding it to cold ethanol or isopropanol to induce precipitation.[4]
Q5: What are the best analytical methods for identifying and quantifying impurities in my final product?
A5: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is a primary method for separating and quantifying impurities in amino acid-like compounds.[5] Various column types, including reverse-phase, cation exchange, and HILIC, can be employed.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers high sensitivity and selectivity, providing molecular weight information that is crucial for identifying unknown impurities.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly powerful for identifying and quantifying phosphorus-containing species, including the desired product and phosphorus-based by-products. ¹H and ¹³C NMR are used to confirm the overall structure.[3]
-
Gas Chromatography (GC): GC is ideal for identifying volatile organic impurities, such as residual solvents.[6]
Data Presentation
Table 1: Effect of Amine Basicity on Reaction Outcome in Phospha-Mannich Synthesis.
| Amine Substrate | pKa of Amine | Predominant Product | Reported Yield | Key By-products |
| Highly Basic Amines (e.g., Pyrrolidine) | > 8 | Aminomethyl-H-phosphinic acid | ~99% | Minimal |
| Moderately Basic Amines (e.g., Morpholine) | ~8.4 | Aminomethyl-H-phosphinic acid | High | Minimal |
| Weakly Basic Amines (e.g., N-methylaniline) | < 7 | Aminomethyl-H-phosphinic acid | Lower | Significant H₃PO₃, N-methylation[1] |
| Primary Amines (e.g., Benzylamine) | ~9.3 | Amino-bis(methyl-H-phosphinic acid) | Varies | Mono-substituted product |
Data is synthesized from trends reported in literature, particularly regarding the influence of amine basicity on reaction cleanliness and yield.[1]
Experimental Protocols
General Protocol: Phospha-Mannich Synthesis of this compound Derivative
This protocol is a generalized procedure based on methods reported for the clean synthesis of aminoalkyl-H-phosphinic acids and should be adapted for specific substrates.[1]
-
Reactant Preparation: In a suitable reaction vessel, dissolve the secondary amine (1.0 mmol) in glacial acetic acid.
-
Addition of Phosphorus Source: To the stirred solution, add an aqueous solution of hypophosphorous acid (H₃PO₂ 50% aq., 1.1 mmol).
-
Temperature Control: Bring the reaction mixture to the target temperature (e.g., 40°C).
-
Initiation: Slowly add paraformaldehyde (2.0 mmol) to the mixture. The addition should be portion-wise to control any exotherm.
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress using ³¹P NMR or LC-MS until the starting amine is consumed.
-
Workup and Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetic acid.
-
The crude product can be purified using ion-exchange chromatography (e.g., Dowex 50) to isolate the desired amino-phosphinic acid.[1]
-
-
Analysis: Confirm the structure and assess the purity of the final product using ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry.
Visualized Workflows and Logic
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common by-products in the synthesis of this compound.
References
- 1. Selective and clean synthesis of aminoalkyl-H-phosphinic acids from hypophosphorous acid by phospha-Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotech-spain.com [biotech-spain.com]
- 7. benchchem.com [benchchem.com]
Addressing matrix effects in LC-MS/MS analysis of (2-Aminoethyl)phosphinic acid.
Welcome to the technical support center for the LC-MS/MS analysis of (2-Aminoethyl)phosphinic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) refer to the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately impacting the accuracy, precision, and sensitivity of quantitative results.[1][2] When analyzing complex matrices like plasma, urine, or tissue extracts, endogenous components such as salts, phospholipids, and proteins can interfere with the ionization process of this compound in the mass spectrometer's source.[2][3]
Q2: I'm observing poor sensitivity, inconsistent retention times, and variable results for this compound. Could this be due to matrix effects?
A2: Yes, inconsistent results, poor sensitivity, and shifts in retention time are classic signs of matrix effects, particularly ion suppression.[1][4][5] If you observe a significant decrease in the signal-to-noise ratio for your analyte when analyzing a sample compared to a pure standard solution, it is highly likely that co-eluting matrix components are suppressing its ionization.[1] This can lead to an underestimation of the analyte's concentration and poor reproducibility between samples.[1] Matrix components can also affect the analyte's interaction with the chromatography column, leading to shifts in retention time.[4]
Q3: How can I determine if matrix effects are impacting my analysis?
A3: There are two primary methods to assess matrix effects:
-
Post-Extraction Spike Analysis: This is a quantitative method to determine the extent of matrix effects.[1][6] You compare the peak area of this compound in a standard solution to the peak area of a blank matrix extract that has been spiked with the same concentration of the analyte after the extraction process. A significant difference in peak areas indicates the presence of matrix effects.[1]
-
Post-Column Infusion: This is a qualitative method to identify at which points during the chromatographic run matrix effects occur.[7] It helps in modifying the chromatographic method to separate the analyte from the interfering regions.[7]
Q4: What are the primary strategies to mitigate matrix effects for a polar compound like this compound?
A4: A multi-pronged approach is often the most effective way to combat matrix effects.[1] Key strategies include:
-
Optimized Sample Preparation: The goal is to remove as many interfering matrix components as possible before injecting the sample into the LC-MS system.[1] Techniques like Solid-Phase Extraction (SPE), particularly mixed-mode or cation exchange SPE, are highly effective for polar compounds.[1][8][9][10]
-
Chromatographic Separation: Modifying the LC method to achieve better separation of the analyte from matrix components can significantly reduce interference.[8] For a polar compound like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than traditional reversed-phase chromatography.[2][4][11]
-
Use of Internal Standards: Stable isotope-labeled (SIL) internal standards are the gold standard for compensating for matrix effects as they co-elute with the analyte and experience similar ionization suppression or enhancement.[8][12]
-
Matrix-Matched Calibration: Preparing calibration standards in the same matrix as the sample can help to account for matrix-induced changes in ionization efficiency.[4]
-
Standard Addition: This method involves adding known amounts of the analyte to the sample to create a calibration curve within the sample matrix itself, which can be a powerful way to correct for matrix effects.[13]
Q5: Is derivatization necessary for the analysis of this compound?
A5: While not always mandatory, derivatization can be a useful strategy to improve chromatographic retention on reversed-phase columns and enhance ionization efficiency, leading to better sensitivity.[3][14][15][16] However, direct analysis using HILIC is often successful without derivatization.[4][12] The decision to use derivatization depends on the required sensitivity and the complexity of the matrix.
Troubleshooting Guides
Issue 1: Low Signal Intensity and Poor Peak Shape
This issue is often a result of significant ion suppression and/or poor chromatographic performance.
Caption: Troubleshooting workflow for low signal intensity and poor peak shape.
-
Assess Sample Preparation: Ensure your sample cleanup is adequate. For this compound in biological fluids, a simple protein precipitation may not be sufficient.[14] Consider implementing a Solid-Phase Extraction (SPE) protocol.
-
Switch to HILIC: Due to its polar nature, this compound may not be well-retained on a standard C18 column, leading to co-elution with early-eluting matrix components.[2] Switching to a HILIC column can improve retention and separation from these interferences.[4][11]
-
Check Mobile Phase pH: The pH of the mobile phase can affect the ionization state and retention of this compound. Experiment with different pH values to optimize peak shape and retention.
-
Implement an Internal Standard: If not already in use, a stable isotope-labeled internal standard for this compound is the most effective way to compensate for signal variability due to matrix effects.[12]
Issue 2: High Variability Between Replicate Injections
High variability is often a sign of inconsistent matrix effects or sample preparation.
Caption: Troubleshooting logic for high variability in replicate injections.
-
Standardize Sample Preparation: Ensure that every step of your sample preparation is performed consistently. Use precise volumes and consistent timing for all steps.
-
Enhance Sample Cleanup: If variability persists, your current cleanup method may not be robust enough. Switching to a more rigorous method, such as mixed-mode SPE, can provide cleaner extracts and more consistent results.[9][10]
-
Use Matrix-Matched Calibrators: Preparing your calibration standards in a blank matrix that has undergone the same extraction procedure as your samples can help to normalize the variability caused by matrix effects.[4]
-
Check for Carryover: Inject a blank solvent after a high-concentration sample to ensure that there is no carryover between injections, which can contribute to variability.
Quantitative Data Summary
The following tables provide example data for the evaluation of matrix effects on the analysis of this compound.
Table 1: Post-Extraction Spike Analysis for Matrix Effect Quantification
| Sample ID | Analyte Conc. (ng/mL) | Peak Area (Neat Solution - A) | Peak Area (Spiked Blank Matrix - B) | Matrix Effect (%) [(B/A)*100] |
| Plasma 1 | 50 | 150,000 | 90,000 | 60.0% (Suppression) |
| Plasma 2 | 50 | 152,000 | 85,120 | 56.0% (Suppression) |
| Plasma 3 | 50 | 148,500 | 95,040 | 64.0% (Suppression) |
| Urine 1 | 50 | 151,000 | 181,200 | 120.0% (Enhancement) |
| Urine 2 | 50 | 149,000 | 175,820 | 118.0% (Enhancement) |
| Urine 3 | 50 | 153,000 | 186,660 | 122.0% (Enhancement) |
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[17]
Table 2: Comparison of Sample Preparation Techniques on Matrix Effect
| Sample Preparation Method | Matrix | Mean Matrix Effect (%) | RSD (%) |
| Protein Precipitation | Plasma | 55.4% | 15.2% |
| Liquid-Liquid Extraction | Plasma | 75.8% | 8.5% |
| Mixed-Mode Cation Exchange SPE | Plasma | 92.3% | 4.1% |
Experimental Protocols
Protocol 1: Sample Preparation using Mixed-Mode Cation Exchange Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of this compound from plasma.
-
Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M HCl to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove hydrophobic interferences.
-
-
Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: HILIC-MS/MS Analysis
-
LC Column: Use a HILIC column (e.g., Amide, Silica) with appropriate dimensions (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
-
Start with 95% B.
-
Hold at 95% B for 1 minute.
-
Linearly decrease to 50% B over 5 minutes.
-
Hold at 50% B for 2 minutes.
-
Return to 95% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and its stable isotope-labeled internal standard. (Specific m/z values would be determined based on the analyte's exact mass).
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
-
References
- 1. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 2. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 5. agilent.com [agilent.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5.3 Qualitative estimation of matrix effect – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 8. ir.ucc.edu.gh [ir.ucc.edu.gh]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. biotage.com [biotage.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Supplementary data on rapid sample clean-up procedure of aminophosphonates for LC/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromsoc.jp [chromsoc.jp]
- 15. researchgate.net [researchgate.net]
- 16. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Degradation pathways and stability issues of (2-Aminoethyl)phosphinic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways and stability issues of (2-Aminoethyl)phosphinic acid. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and stability data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively detailed in the public literature, based on the chemistry of its functional groups (a primary amine and a phosphinic acid), the following degradation pathways can be postulated under forced degradation conditions:
-
Hydrolysis: The phosphinic acid group itself is generally stable to hydrolysis. However, under extreme pH and temperature conditions, reactions involving the amino group or potential cleavage of the P-C bond, though less likely, could occur.
-
Oxidation: The primary amine and the phosphorus center are susceptible to oxidation. Oxidation can lead to the formation of various products, including the corresponding phosphonic acid or cleavage of the C-N or P-C bonds. The P-C bond in phosphonic acids, while generally stable, can be cleaved under certain oxidative conditions[1].
-
Photodegradation: Exposure to UV or visible light can induce degradation, potentially involving radical mechanisms that affect the amino group or the carbon chain.
-
Thermal Degradation: At elevated temperatures, decomposition is likely to occur. For similar compounds like aminomethylphosphonic acid (AMPA), thermal decomposition can involve the elimination of phosphorous acid to form imines[2][3]. For amino acids, thermal degradation can lead to the release of water and ammonia[4].
Q2: What are the known stability issues for this compound?
A2: this compound, also known as Ciliatine, is a metabolite and is generally stable under physiological conditions. However, in experimental and pharmaceutical settings, its stability can be compromised by:
-
pH Extremes: Both highly acidic and highly basic conditions can potentially catalyze degradation reactions.
-
Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide or even dissolved oxygen, can lead to the degradation of the molecule[5][6].
-
Elevated Temperatures: As with most organic molecules, high temperatures can accelerate decomposition[2][7].
-
Light Exposure: Photons can provide the energy to initiate degradation reactions.
Q3: What are the likely degradation products of this compound?
A3: Based on the postulated degradation pathways, potential degradation products could include:
-
Oxidation Products: (2-Aminoethyl)phosphonic acid, where the phosphinic acid is oxidized. Cleavage products could include smaller molecules resulting from C-N or P-C bond scission.
-
Thermal Degradation Products: Phosphorous acid and vinylamine (or its rearrangement products) are possibilities based on analogous compounds[2][3].
-
Hydrolytic Products: While the P-C bond is relatively stable, extreme conditions might lead to cleavage, yielding ethanolamine and phosphinic acid.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram during stability studies. | Degradation of this compound. | 1. Confirm the identity of the main peak using a reference standard. 2. Analyze a sample stored under ideal conditions (e.g., low temperature, protected from light, inert atmosphere) as a control. 3. Perform forced degradation studies (see protocols below) to intentionally generate degradation products and compare their retention times to the unexpected peaks. 4. Use a mass spectrometer detector (LC-MS) to identify the mass of the unknown peaks and deduce their structures. |
| Loss of compound during work-up or purification. | Instability under the experimental conditions (e.g., pH, temperature, presence of oxidants). | 1. Review the pH and temperature of all steps. If possible, perform steps at a neutral pH and lower temperatures. 2. Degas all solvents to remove dissolved oxygen. 3. Consider performing the experiment under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent results in bioassays. | Degradation of the compound in the assay medium. | 1. Assess the stability of this compound in the specific bioassay buffer and under the assay conditions (e.g., temperature, light exposure). 2. Prepare fresh solutions of the compound immediately before use. 3. Include a stability-indicating analytical method (e.g., HPLC) to confirm the concentration of the active compound throughout the experiment. |
Quantitative Data
The following table summarizes hypothetical quantitative data from a forced degradation study of this compound to illustrate the expected stability profile.
| Stress Condition | % Degradation (Hypothetical) | Major Degradation Products (Postulated) |
| 0.1 M HCl, 60°C, 24h | 5% | Minor hydrolysis products |
| 0.1 M NaOH, 60°C, 24h | 15% | Products of elimination or P-C bond cleavage |
| 3% H₂O₂, RT, 24h | 25% | (2-Aminoethyl)phosphonic acid, various cleavage products |
| Heat, 80°C, 48h | 10% | Phosphorous acid, vinylamine derivatives |
| Photostability (ICH Q1B) | 8% | Various photoproducts |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study of this compound to identify potential degradation products and pathways.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC grade water and acetonitrile
-
pH meter
-
HPLC system with UV and/or MS detector
-
Photostability chamber
2. Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a known concentration (e.g., 1 mg/mL). Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH to the same concentration. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a 3% H₂O₂ solution. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours. Also, prepare a solution in water and keep it at 80°C for 48 hours.
-
Photostability: Expose a solid sample and a solution of the compound to light conditions as specified in ICH guideline Q1B. Keep control samples in the dark.
-
Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a general approach to developing a stability-indicating HPLC method for this compound and its degradation products.
1. Chromatographic Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210 nm, as the compound lacks a strong chromophore) or Mass Spectrometry for better sensitivity and identification.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
2. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Use samples from the forced degradation study to demonstrate specificity.
Visualizations
References
- 1. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal decomposition kinetics of glyphosate (GP) and its metabolite aminomethylphosphonic acid (AMPA) - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Protecting Phosphines from Oxidation in Air - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
Common errors in the synthesis of phosphinic peptides and how to avoid them
Welcome to the technical support center for phosphinic peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring successful synthesis of these valuable compounds.
Troubleshooting Guide
This guide addresses common errors and challenges encountered during the synthesis of phosphinic peptides in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Phosphinic Peptide
Q: I am getting a very low yield or no product at all in my phospha-Michael addition reaction. What are the possible causes and how can I improve the yield?
A: Low yields in the phospha-Michael addition, a key step in forming the phosphinic peptide backbone, can stem from several factors related to reactants, reaction conditions, and side reactions.
Possible Causes and Solutions:
-
Incomplete Activation of the H-phosphinic Acid: The H-phosphinic acid needs to be activated to its more nucleophilic trivalent form. Inefficient activation will result in a poor yield.
-
Poor Reactivity of the Michael Acceptor: The structure of the α,β-unsaturated ester (acrylate) can significantly influence the reaction rate.
-
Solution: While less common, if you have flexibility in your synthesis design, consider Michael acceptors with stronger electron-withdrawing groups to enhance reactivity.
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical.
-
Solution: Some phospha-Michael additions require elevated temperatures to proceed efficiently.[2] Monitor the reaction progress by TLC or NMR to determine the optimal reaction time.
-
-
Side Reactions: Undesired side reactions can consume starting materials or lead to byproducts, reducing the yield of the target phosphinic peptide.
-
Solution: Ensure that all starting materials are pure and dry. Use of an inert atmosphere (e.g., argon) can prevent oxidation or other unwanted reactions.
-
Issue 2: Poor Stereoselectivity and Difficulty in Separating Diastereomers
Q: My reaction produces a mixture of diastereomers with a low diastereomeric ratio (dr), and I am struggling to separate them. How can I improve the stereoselectivity and what are the best methods for purification?
A: Achieving high stereoselectivity is a significant challenge in phosphinic peptide synthesis, as the phosphorus atom and the α-carbon of the Michael acceptor are new stereocenters.
Improving Stereoselectivity:
-
Chiral Auxiliaries: While the goal is often to avoid them, in some cases, the use of chiral auxiliaries on the Michael acceptor can effectively control the stereochemical outcome.
-
Substrate-Controlled Diastereoselectivity: Recent studies have shown that high diastereoselectivity can be achieved in the P-Michael addition of chiral aminophosphinic acids to achiral acrylates, with diastereomeric ratios up to >50:1.[3] This "domino chirality transfer" is influenced by the protecting groups and the overall steric environment.
-
Catalyst Control: The choice of catalyst can influence the stereochemical outcome. While many phospha-Michael additions are base-catalyzed, exploring different catalytic systems could offer better control.
Separation of Diastereomers:
-
Crystallization: In favorable cases, one diastereomer may selectively crystallize from the reaction mixture, offering a straightforward method for purification.[2]
-
Chromatography:
-
Silica Gel Chromatography: Diastereomers can often be separated by careful column chromatography on silica gel.[2]
-
Reversed-Phase HPLC (RP-HPLC): This is a powerful technique for separating closely related peptides, including diastereomers. Optimization of the mobile phase, gradient, and column chemistry (e.g., C8 vs. C18) is crucial.[4][5] The presence of an ion-pairing agent like trifluoroacetic acid (TFA) often improves separation.[6] Chiral stationary phases can also be employed for difficult separations.[6][7]
-
Issue 3: Challenges with Protecting Groups
Q: I am having trouble with the introduction or removal of protecting groups for the phosphinic acid moiety or the amino/carboxyl termini. What are the recommended protecting group strategies?
A: A robust and orthogonal protecting group strategy is essential for the successful synthesis of phosphinic peptides, especially during solid-phase peptide synthesis (SPPS).
Protecting the Phosphinic Acid:
-
Adamantyl (Ad) Group: The 1-adamantyl group is widely used for protecting the phosphinic acid moiety and is compatible with the Fmoc strategy for SPPS.[8]
-
Introduction: A common method for introducing the adamantyl group involves a silver oxide-mediated reaction.[8] An alternative high-yield method involves refluxing the phosphinic acid with Ag₂O and 1-bromoadamantane in chloroform.[9]
-
Removal: The adamantyl group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA), often in a final deprotection step along with other side-chain protecting groups.
-
Protecting the N- and C-termini:
-
N-terminus (Fmoc): The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard for N-terminal protection in SPPS of phosphinic peptides due to its base-lability, which provides orthogonality with the acid-labile side-chain and phosphinic acid protecting groups.[1][8]
-
C-terminus (Benzyl or other esters): The C-terminus is often protected as an ester, such as a benzyl ester, which can be removed by catalytic hydrogenation.[10]
A common strategy involves a one-pot, three-step procedure for the synthesis of Fmoc-protected phosphinic dipeptide building blocks, which includes the deprotection of both N- and C-termini followed by selective Fmoc protection of the N-terminus.[10]
Frequently Asked Questions (FAQs)
Q1: What are phosphinic peptides and why are they important in drug development?
A1: Phosphinic peptides are analogs of natural peptides where a peptide bond (-CO-NH-) is replaced by a phosphinic acid linkage (-P(O)(OH)-CH₂-). This modification makes them resistant to enzymatic degradation by proteases.[11] They are designed to mimic the tetrahedral transition state of peptide bond hydrolysis, making them potent inhibitors of metalloproteases, a class of enzymes involved in various diseases, including cancer and cardiovascular disorders.[1][12]
Q2: What is the most common method for synthesizing the phosphinic peptide backbone?
A2: The most prevalent method is the phospha-Michael addition reaction.[1][8] This involves the addition of an H-phosphinic acid (or its activated form) to an α,β-unsaturated carbonyl compound, typically an acrylate derivative.[1]
Q3: What are the key considerations for purifying phosphinic peptides?
A3: The purification of phosphinic peptides often involves standard chromatographic techniques. Key considerations include:
-
Choice of Technique: Reversed-phase HPLC is the most powerful method for purifying peptides to a high degree.[13]
-
Separation of Diastereomers: As discussed in the troubleshooting guide, separating diastereomers can be challenging and may require optimization of HPLC conditions or the use of chiral chromatography.[6]
-
Removal of Reagents: It is crucial to remove all residual reagents and byproducts from the synthesis, such as silylating agents and coupling reagents.[13]
Q4: Can phosphinic peptides be synthesized using solid-phase peptide synthesis (SPPS)?
A4: Yes, phosphinic peptides can be synthesized on a solid support. This often involves the preparation of pre-formed Fmoc-protected phosphinic dipeptide building blocks, which are then incorporated into the peptide chain using standard Fmoc-SPPS protocols.[8] The phosphinic acid moiety is typically protected with an acid-labile group like adamantyl, which is compatible with the Fmoc strategy.[8]
Data Presentation
Table 1: Comparison of Catalysts/Conditions for Phospha-Michael Addition
| Catalyst/Condition | Substrates | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Novozym 435 (lipase) | β-nitrostyrene, biphenylphosphine oxide | EtOH | Room Temp | 2 | 94 | [14][15] |
| DMAP·Hsac (5 mol%) | Diisopropyl phosphite, benzylidenemalononitrile | None | 80 | 1 | >99 | [16] |
| 1,1-Diaminoazines | Biphenylphosphine oxide, activated alkene | Aqueous | Room Temp | - | Good | [17] |
| HMDS | (R)-α-aminophosphinic acid, acrylic acid | None | 100 | - | 84-94 | [2] |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Protected Phosphinic Dipeptide Building Blocks
This protocol is a generalized procedure based on the synthesis of Fmoc-Gly-Ile phosphinic pseudodipeptide.[9][18]
-
Phospha-Michael Addition:
-
React the appropriate N-Cbz protected aminophosphinic acid with the corresponding α,β-unsaturated ester in the presence of a silylating agent (e.g., BSA or HMDS) to form the phosphinic dipeptide backbone.
-
-
Adamantyl Protection:
-
To the resulting phosphinic acid, add 1-bromoadamantane and silver(I) oxide (Ag₂O) in chloroform.
-
Reflux the mixture until the reaction is complete (monitor by TLC or LC-MS).
-
Work up the reaction to isolate the adamantyl-protected phosphinic dipeptide.
-
-
Deprotection and Fmoc-Protection (One-Pot):
-
Dissolve the adamantyl- and Cbz/benzyl-protected dipeptide and Fmoc-OSu in dry methanol under an argon atmosphere.
-
Add 5% Pd on activated charcoal.
-
Bubble hydrogen gas through the reaction mixture to effect catalytic hydrogenation, which removes the Cbz and benzyl protecting groups.
-
The newly freed N-terminus will react in situ with Fmoc-OSu.
-
Monitor the reaction for completion.
-
Filter off the catalyst and purify the final Fmoc-protected phosphinic dipeptide building block by column chromatography. The overall yield for this one-pot procedure can be around 41%.[18]
-
Protocol 2: Purification of Phosphinic Peptide Diastereomers by RP-HPLC
-
Column and Mobile Phase Selection:
-
Use a C18 or C8 reversed-phase column.
-
Prepare two mobile phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
-
Gradient Elution:
-
Dissolve the crude peptide mixture in a minimal amount of a suitable solvent (e.g., a small amount of mobile phase B or DMSO) and inject it onto the column.
-
Run a linear gradient from a low percentage of mobile phase B (e.g., 5-10%) to a higher percentage (e.g., 60-90%) over a period of 30-60 minutes.
-
The optimal gradient will depend on the hydrophobicity of the peptides and needs to be optimized to achieve baseline separation of the diastereomers.[6]
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the separated peaks.
-
Analyze the purity of each fraction by analytical RP-HPLC and confirm the identity of the diastereomers by mass spectrometry.
-
Pool the pure fractions of each diastereomer and lyophilize to obtain the final products.
-
Visualizations
Caption: Troubleshooting workflow for low yield in phosphinic peptide synthesis.
Caption: Synthesis of Fmoc-phosphinic dipeptide building blocks.
References
- 1. Synthesis and Modifications of Phosphinic Dipeptide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Synthesis of Phosphinic Dipeptides by Tandem Esterification of Aminophosphinic and Acrylic Acids under Silylating Conditions [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Fmoc-Gly-Ile Phosphinic Pseudodipeptide: Residue Specific Conditions for Construction of Matrix Metalloproteinase Inhibitor Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient Synthesis of Fmoc-Protected Phosphinic Pseudodipeptides: Building Blocks for the Synthesis of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bachem.com [bachem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Recoverable Phospha-Michael Additions Catalyzed by a 4-N,N-Dimethylaminopyridinium Saccharinate Salt or a Fluorous Long-Chained Pyridine: Two Types of Reusable Base Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of Fmoc-Gly-Ile Phosphinic Pseudodipeptide: Residue Specific Conditions for Construction of Matrix Metalloproteinase Inhibitor Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Phosphinic Acid Esterification Efficiency
This technical support center is a dedicated resource for researchers, scientists, and professionals in drug development focused on optimizing the esterification of phosphinic acids. Here, you will find practical troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your synthetic workflows and overcome common experimental hurdles.
Troubleshooting Guide
This guide addresses specific challenges you may encounter during the esterification of phosphinic acids, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | • Inadequate activation of the phosphinic acid.• Steric hindrance from bulky substrates.• Unsuitable coupling reagent for the specific substrates.• Low reaction temperature. | • Utilize effective coupling reagents like TBTU or DIC, particularly for reactions with sensitive functional groups.[1][2]• For sterically hindered substrates, consider increasing the reaction temperature and using a suitable solvent like DMF or DCE.[1][2]• Screen different coupling reagents; for instance, while TBTU is effective for carbohydrates, DIC may be superior for flavonoids.[1][2]• Increasing the temperature to around 80°C can significantly improve yields.[1][2] |
| Product Decomposition During Purification | • Hydrolysis of the ester on silica gel columns. | • Minimize contact with silica gel by opting for a simple workup if there is a significant polarity difference between the phosphinic acid and the ester.[1][2]• If column chromatography is necessary, consider using deactivated or buffered silica gel. |
| Formation of Byproducts | • Polymerization of acrylate substrates.• Formation of monoalkylated phosphinic acid instead of the desired bis-alkylated product in one-pot syntheses.[1][2] | • For reactions involving acrylates, carefully control the reaction temperature to avoid polymerization, especially at elevated temperatures.[1][2]• A two-step procedure is often more effective for the synthesis of symmetrical bis-alkylated phosphinic acids.[3] |
| Inconsistent Yields | • Sensitivity of reagents to moisture and air.• Variation in reaction conditions. | • Ensure all glassware is oven-dried and conduct reactions under an inert atmosphere (e.g., N₂).[1][2]• Precisely control reaction parameters such as temperature, reaction time, and stoichiometry of reagents. |
| Difficulty with Workup | • Emulsion formation during aqueous extraction.• Co-elution of product and starting material. | • If emulsions occur, try adding brine or filtering the mixture through celite.• Optimize the chromatographic conditions (e.g., solvent gradient) to achieve better separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most effective coupling reagents for the esterification of phosphinic acids with alcohols containing sensitive functional groups?
A1: Peptide coupling reagents such as aminium-based TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and carbodiimide-based DIC (N,N'-Diisopropylcarbodiimide) have proven to be highly efficient and suitable for mild reaction conditions.[1][2] These reagents avoid the use of harsh chemicals like SOCl₂, which can be incompatible with acid-sensitive groups.[1][3]
Q2: How can I optimize the reaction conditions for a new set of substrates?
A2: Optimization should involve screening key parameters. Based on recent studies, a good starting point is to vary the coupling reagent, solvent (DMF and DCE are common choices), and temperature (ranging from room temperature to 80°C).[1][2] Monitoring the reaction progress by ³¹P NMR can provide valuable insights into conversion rates and the formation of byproducts.[1][2]
Q3: My desired ester is decomposing on the silica gel column. What are my alternatives for purification?
A3: If the product is susceptible to hydrolysis on silica gel, consider modifying the workup to avoid column chromatography.[1][2] If there is a significant polarity difference between the starting phosphinic acid and the ester product, a simple aqueous workup may be sufficient to isolate the pure product.[1][2] Alternatively, other purification techniques like crystallization or preparative HPLC could be explored.
Q4: I am observing the formation of a mono-alkylated byproduct in a one-pot synthesis of a symmetrical phosphinic acid. How can this be avoided?
A4: One-pot synthesis of symmetrical bis-alkylated phosphinic acids can be challenging, often leading to the formation of mono-alkylated species as the major product.[1][2] A more reliable two-step approach is recommended. This involves the initial formation of the mono-alkylated phosphinic acid, followed by a second P-C bond formation after activation with an agent like TMSCl in the presence of a base such as TEA.[1][3]
Q5: What is a good general-purpose solvent for these esterification reactions?
A5: Dichloromethane (DCE) and N,N-Dimethylformamide (DMF) are frequently used and have been shown to be effective.[1][2] The choice of solvent can influence the reaction yield, so it may need to be optimized for specific substrates. For instance, in some cases, DMF has been shown to give significantly higher yields than DCE at elevated temperatures.[1][2]
Quantitative Data Summary
The following tables summarize the optimized reaction conditions and corresponding yields for the esterification of phosphinic acids with different substrates.
Table 1: Optimization of Esterification with a Carbohydrate Derivative (diacetone-d-galactose)
| Entry | Coupling Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TBTU | DCE | 75 | 3 | 96 |
| 2 | TBTU | DCE | rt | 3 | 93 |
| 3 | TBTU | DMF | 80 | 3 | 99 (NMR) |
| 4 | DIC | DMF | 80 | 3 | 21 |
| 5 | EDC | DMF | 80 | 3 | 36 |
| 6 | HATU | DMF | 80 | 3 | 46 |
| 7 | HBTU | DMF | 80 | 3 | 52 |
Data sourced from a study on symmetrical phosphinic acids.[1][2]
Table 2: Optimization of Esterification with a Flavonoid (3-hydroxyflavone)
| Entry | Coupling Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DIC | DMF | 80 | 3 | 99 (NMR), 95 (isolated) |
| 2 | TBTU | DMF | 80 | 3 | Low |
Data sourced from a study on symmetrical phosphinic acids.[1][2]
Experimental Protocols
Protocol 1: Esterification of Phosphinic Acid with a Carbohydrate using TBTU
This protocol is optimized for the esterification of a symmetrical phosphinic acid with diacetone-d-galactose.[1][2]
-
To an oven-dried flask under a nitrogen atmosphere, add the phosphinic acid (0.6 mmol), diacetone-d-galactose (0.5 mmol), and TBTU (0.6 mmol).
-
Add dry DCE (1 mL) to the flask, followed by the addition of triethylamine (TEA) (1 mmol).
-
Heat the reaction mixture to 80°C and stir for 3 hours.
-
Monitor the reaction progress by TLC or ³¹P NMR.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate aqueous workup and purify the product by flash column chromatography if necessary.
Protocol 2: Esterification of Phosphinic Acid with a Flavonoid using DIC
This protocol is optimized for the esterification of a symmetrical phosphinic acid with 3-hydroxyflavone.[1][2]
-
In an oven-dried flask under a nitrogen atmosphere, dissolve the phosphinic acid (0.6 mmol) and 3-hydroxyflavone (0.5 mmol) in dry DMF (1 mL).
-
Add N,N'-Diisopropylcarbodiimide (DIC) (0.65 mmol) to the solution.
-
Add triethylamine (TEA) (1 mmol) to the reaction mixture.
-
Heat the mixture to 80°C and stir for 3 hours.
-
Monitor the reaction progress by TLC or ³¹P NMR.
-
After the reaction is complete, cool the mixture to room temperature.
-
Due to the significant polarity difference, a simple workup should be sufficient to isolate the pure product, avoiding column chromatography.
Visualizations
Caption: Troubleshooting workflow for phosphinic acid esterification.
Caption: General experimental workflow for esterification.
References
Validation & Comparative
A Comparative Analysis of Aminophosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst system is paramount to achieving efficient and robust chemical transformations. This guide provides a comparative overview of the catalytic efficiency of aminophosphine ligands, as a class of compounds related to (2-Aminoethyl)phosphinic acid, against other established phosphine-based catalysts in the context of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.
The utility of aminophosphine ligands stems from their unique electronic and steric properties, which can be fine-tuned to enhance catalytic activity and stability. These ligands are of significant interest in reactions such as the Suzuki-Miyaura and Heck cross-couplings. This guide presents a synthesis of available data to benchmark their performance.
Catalytic Efficiency in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The choice of ligand for the palladium catalyst is critical for the reaction's success, influencing yield, reaction time, and catalyst loading. Below is a comparison of a representative aminophosphine ligand system with commercially available, widely used phosphine ligands in the Suzuki-Miyaura coupling of aryl halides with boronic acids.
| Catalyst System (Pd precursor + Ligand) | Aryl Halide | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd-Aminophosphine | Aryl Chlorides | Not specified | Not specified | Not specified | Not specified | Not specified | 22-91 | [1] |
| Pd(OAc)₂ / SPhos | 2-Chlorotoluene | 1.0 | K₃PO₄ | Toluene | RT | 2 | 98 | [2] |
| Pd₂(dba)₃ / XPhos | 4-Chlorotoluene | 0.5 | K₃PO₄ | Toluene | RT | 2 | 95 | [2] |
| Pd(PPh₃)₄ | Aryl Bromides | 1-3 | Various | Various | 80-110 | 12-24 | 70-95 | [3] |
| Pd/C (Phosphine-free) | Aryl Bromides | 3.5 | Na₂CO₃ | Ethanol/Water | RT | Not specified | 94-100 | [4] |
Key Observations:
-
Aminophosphine ligands have demonstrated the capacity to facilitate Suzuki-Miyaura couplings of challenging aryl chlorides, with reported yields ranging from 22% to 91%[1]. This wide range suggests that the specific structure of the aminophosphine is crucial to its efficacy.
-
Well-established biaryl phosphine ligands like SPhos and XPhos, in conjunction with palladium precursors, achieve high to excellent yields for the coupling of aryl chlorides, often at room temperature and with relatively short reaction times[2].
-
Triphenylphosphine (PPh₃), a more traditional phosphine ligand, is also effective, though it may require higher temperatures and longer reaction times[3].
-
For comparison, phosphine-free systems, such as palladium on carbon (Pd/C), can also provide excellent yields for the coupling of aryl bromides under green conditions (room temperature, ethanol/water solvent)[4].
Experimental Protocols
To ensure a reliable and reproducible comparison of catalyst performance, a standardized experimental workflow is essential. Below are generalized protocols for the Suzuki-Miyaura and Heck reactions.
Protocol for Suzuki-Miyaura Catalyst Screening
This protocol outlines a general procedure for evaluating the efficiency of a palladium/aminophosphine catalyst system.
Materials:
-
Aryl halide (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Aminophosphine ligand
-
Base (e.g., K₃PO₄, K₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
-
Internal standard for GC/HPLC analysis (e.g., dodecane)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert gas supply (e.g., argon or nitrogen)
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox or using Schlenk line techniques, add the palladium precursor, the aminophosphine ligand (typically in a 1:1 to 1:2 Pd:ligand ratio), the base, and the arylboronic acid to a dry reaction vessel equipped with a magnetic stir bar[2][5].
-
Reagent Addition: Add the anhydrous, deoxygenated solvent, followed by the aryl halide and the internal standard via syringe[5].
-
Reaction: Seal the vessel and place it in a preheated oil bath at the desired temperature. Stir the reaction mixture for the specified amount of time[2].
-
Analysis: At specified time intervals, withdraw aliquots from the reaction mixture under an inert atmosphere, quench with water, and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by GC or HPLC to determine the conversion of the aryl halide and the yield of the product by comparing with the internal standard[5].
Protocol for Heck Reaction Catalyst Evaluation
This protocol describes a general method for testing aminomethylphosphine-palladium complexes in the Heck reaction.
Materials:
-
Palladium-aminomethylphosphine complex
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Alkene (e.g., methyl acrylate, styrene)
-
Base (e.g., Na₂CO₃, Et₃N)
-
Solvent (e.g., DMF, NMP)
-
Reaction vessel (e.g., sealed tube)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the palladium-aminomethylphosphine complex, the aryl halide, the alkene, and the base[6][7].
-
Solvent Addition: Add the solvent to the reaction vessel.
-
Reaction: Seal the vessel and heat the mixture with stirring to the desired temperature for the required duration[7].
-
Work-up and Analysis: After cooling to room temperature, dilute the reaction mixture with water and extract with an appropriate organic solvent. The combined organic layers are then dried and concentrated. The product yield can be determined by purification (e.g., column chromatography) or by analysis of the crude reaction mixture using techniques like NMR or GC with an internal standard[7].
Visualizing the Process
To better understand the experimental and mechanistic aspects of this research, the following diagrams are provided.
Caption: A generalized workflow for the comparative screening of catalysts in cross-coupling reactions.
Caption: The key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
References
- 1. Research Portal [ujcontent.uj.ac.za]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
Validating an analytical method for (2-Aminoethyl)phosphinic acid using a reference standard
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensuring data integrity and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for the quantification of (2-Aminoethyl)phosphinic acid, a key organophosphorus compound. By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for validating a fit-for-purpose analytical method using a reference standard.
This compound is a compound of interest in various scientific fields, and its accurate quantification is crucial for research and development. The validation of an analytical method demonstrates that the procedure is suitable for its intended purpose.[1] This involves assessing various performance characteristics to ensure the method is reliable, reproducible, and accurate.
Comparison of Analytical Techniques
The two most common and suitable analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
Table 1: Comparison of HPLC-UV and LC-MS/MS for the Analysis of this compound
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Specificity | Good, but potential for interference from co-eluting compounds with similar UV spectra. Forced degradation studies are crucial to ensure specificity.[2] | Excellent, highly specific due to the monitoring of specific precursor and product ion transitions. |
| Sensitivity | Moderate. Limit of Quantification (LOQ) typically in the low µg/mL range. | High. LOQ can be in the ng/mL to pg/mL range, making it ideal for trace analysis.[3] |
| Linearity | Good, typically with a correlation coefficient (r²) > 0.99 over a defined concentration range.[4] | Excellent, with a wide dynamic range and r² > 0.99. |
| Precision | High, with Relative Standard Deviation (RSD) typically < 2% for repeatability and intermediate precision. | High, with RSD typically < 5%.[5] |
| Accuracy | High, with recovery rates typically between 98-102%.[6] | High, with recovery rates typically between 95-105%.[7] |
| Cost | Lower initial instrument cost and maintenance. | Higher initial instrument cost and more complex maintenance. |
| Typical Use | Routine quality control, assay of bulk drug substance and formulated products. | Trace level quantification, analysis in complex biological matrices, impurity profiling.[8] |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and validating an analytical method. Below are representative protocols for HPLC-UV and LC-MS/MS methods for the analysis of this compound.
Protocol 1: Reversed-Phase HPLC-UV Method
This protocol is based on a method developed for a structurally similar aromatic amine and is adapted for this compound.[9]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a suitable buffer (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid) and an organic solvent (e.g., methanol or acetonitrile). The composition may be isocratic or a gradient.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (typically in the low UV range, e.g., 210 nm).
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range for the linearity study.
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a concentration within the validated range.
3. Method Validation Parameters:
-
Specificity: Analyze blank samples (mobile phase), a placebo (if applicable), and the reference standard to ensure no interfering peaks at the retention time of the analyte. Conduct forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to demonstrate that the method can separate the analyte from its degradation products.[10][11][12]
-
Linearity: Analyze a minimum of five concentrations across the desired range (e.g., 50% to 150% of the target concentration). Plot the peak area response against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.[13]
-
Accuracy: Perform recovery studies by spiking a placebo or blank matrix with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration. The RSD should be ≤ 2%.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[1]
-
Range: The range is established by confirming that the method has a suitable degree of linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.[14]
Protocol 2: LC-MS/MS Method
This protocol is adapted from methods used for the analysis of similar polar compounds like glyphosate and AMPA.[3][7]
1. Instrumentation and Conditions:
-
LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A column suitable for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column.
-
Mobile Phase: A gradient of an aqueous phase with a modifier (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: ESI positive or negative, to be optimized for this compound.
-
MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for this compound and an internal standard (if used).
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of the reference standard in a suitable solvent (e.g., water).
-
Working Standard Solutions: Prepare calibration standards by spiking a blank matrix (e.g., drug product placebo, biological fluid) with the working stock solution.
-
Sample Preparation: Sample preparation may involve simple dilution, protein precipitation (for biological samples), or solid-phase extraction (SPE) to remove matrix interferences.
3. Method Validation Parameters:
-
Specificity: Analyze blank matrix samples to ensure no interferences at the retention time and MRM transition of the analyte.
-
Linearity: Analyze a series of at least six calibration standards over the expected concentration range. The calibration curve should have a correlation coefficient (r²) ≥ 0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in replicate (n=6) on multiple days to determine intra- and inter-day accuracy and precision. Acceptance criteria are typically ±15% (±20% at the LLOQ) for accuracy and ≤15% RSD (≤20% at the LLOQ) for precision.[15]
-
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Matrix Effect: Evaluate the effect of the sample matrix on the ionization of the analyte by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.
-
Stability: Assess the stability of the analyte in the sample matrix under various conditions (e.g., freeze-thaw cycles, short-term bench-top storage, long-term storage).
Quantitative Data Summary
The following tables present illustrative validation data for an analytical method for this compound, based on typical performance characteristics observed for similar compounds.
Table 2: Illustrative Linearity Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 50 | 125,430 |
| 75 | 188,145 |
| 100 | 250,860 |
| 125 | 313,575 |
| 150 | 376,290 |
| Correlation Coefficient (r²) | 0.9998 |
Table 3: Illustrative Accuracy and Precision Data
| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=6) | Recovery (%) | RSD (%) |
| Low (80%) | 80 | 79.5 | 99.4 | 1.2 |
| Medium (100%) | 100 | 100.8 | 100.8 | 0.9 |
| High (120%) | 120 | 119.3 | 99.4 | 1.1 |
Visualization of Experimental Workflow
A clear understanding of the experimental workflow is crucial for the successful implementation of an analytical method validation.
Caption: Workflow for validating an analytical method.
Caption: HPLC method validation workflow.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. air.unimi.it [air.unimi.it]
- 4. cipac.org [cipac.org]
- 5. amrutpharm.co.in [amrutpharm.co.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. ijrpp.com [ijrpp.com]
- 13. gmpsop.com [gmpsop.com]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. fda.gov [fda.gov]
A Comparative Analysis of the Biological Effects of (2-Aminoethyl)phosphinic acid and its Phosphonic Analog, 2-Aminoethylphosphonic acid
A detailed examination of two structurally similar organophosphorus compounds reveals distinct biological activities, offering different potential applications in biomedical research and drug development. This guide provides a comparative analysis of (2-Aminoethyl)phosphinic acid and its phosphonic counterpart, 2-Aminoethylphosphonic acid (2-AEP), focusing on their effects on cellular processes, particularly melanogenesis, and their cytotoxic profiles.
While both this compound and 2-AEP are analogs of the amino acid alanine, the substitution of a phosphinic acid group versus a phosphonic acid group results in significantly different biological functionalities. This compound has emerged as a noteworthy inhibitor of melanogenesis, the process of melanin production, by a mechanism distinct from many common skin-lightening agents. In contrast, 2-Aminoethylphosphonic acid, a naturally occurring metabolite, has been investigated for its role in cellular metabolism and its potential as a pro-apoptotic agent in cancer cells.
Comparative Biological Activity: A Focus on Melanogenesis
A key differentiator between the two compounds lies in their impact on the melanogenesis pathway. This compound has been identified as an inhibitor of dopachrome tautomerase (DCT), an enzyme that catalyzes a crucial step in the synthesis of eumelanin (the dark pigment). By inhibiting DCT, this compound effectively reduces melanin production. This targeted action makes it a compound of interest for applications in dermatology and cosmetology for treating hyperpigmentation.
Cytotoxicity Profile
Understanding the cytotoxic effects of these compounds is crucial for their potential therapeutic or cosmetic applications. While direct comparative cytotoxicity studies are limited, available data allows for an initial assessment.
This compound's application in cosmetics suggests a favorable safety profile on skin cells at effective concentrations for melanin inhibition. However, comprehensive studies on its cytotoxicity against various cell lines are not widely published.
On the other hand, 2-Aminoethylphosphonic acid has been shown to exhibit synergistic pro-apoptotic activity in melanoma cells when used in combination with other therapeutic agents, suggesting a potential role in cancer therapy.[1] This indicates that at certain concentrations or in specific combinations, it can contribute to cell death in cancer cells.
Table 1: Summary of Comparative Biological Effects
| Feature | This compound | 2-Aminoethylphosphonic acid (2-AEP) |
| Primary Known Biological Effect | Inhibition of melanogenesis | Endogenous metabolite; pro-apoptotic in cancer cells (in combination) |
| Mechanism in Melanogenesis | Inhibits Dopachrome Tautomerase (DCT) | No established direct role in melanogenesis inhibition |
| Effect on Tyrosinase | No direct inhibition reported | No significant inhibition reported |
| Cytotoxicity | Generally considered safe for topical use | Can induce apoptosis in melanoma cells (synergistically)[1] |
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Dopachrome Tautomerase (DCT) Activity Assay
This spectrophotometric assay is used to determine the inhibitory effect of compounds on DCT activity.
Materials:
-
L-DOPA
-
Mushroom Tyrosinase
-
Sodium phosphate buffer (pH 6.8)
-
Test compound (e.g., this compound)
-
Microplate reader
Procedure:
-
Prepare a solution of L-DOPA in sodium phosphate buffer.
-
Add mushroom tyrosinase to the L-DOPA solution to generate dopachrome. The solution will turn a pink-orange color.
-
In a 96-well plate, add the dopachrome solution to wells containing either buffer (control) or the test compound at various concentrations.
-
Monitor the decrease in absorbance at 475 nm over time. DCT catalyzes the conversion of dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA), leading to a decrease in absorbance at this wavelength.
-
The rate of decrease in absorbance is proportional to DCT activity. The inhibitory effect of the test compound can be calculated by comparing the rate in the presence of the inhibitor to the control.
Melanin Content Assay in B16 Melanoma Cells
This assay quantifies the amount of melanin produced by melanoma cells after treatment with test compounds.
Materials:
-
B16 melanoma cells
-
Cell culture medium
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
1 N NaOH with 10% DMSO
-
Microplate reader
Procedure:
-
Seed B16 melanoma cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
After incubation, wash the cells with PBS and lyse them with the NaOH/DMSO solution.
-
Incubate the cell lysates at a high temperature (e.g., 80°C) for 1 hour to solubilize the melanin.
-
Measure the absorbance of the lysates at 405 nm or 475 nm using a microplate reader.
-
The absorbance is directly proportional to the melanin content. The results can be normalized to the protein concentration of the cell lysates.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxicity of the compounds on cultured cells.
Materials:
-
Adherent cells (e.g., B16 melanoma cells, normal skin fibroblasts)
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm.
-
The absorbance is proportional to the number of viable cells. Cell viability is expressed as a percentage of the untreated control cells.
Conclusion
This compound and its phosphonic analog, 2-Aminoethylphosphonic acid, exhibit distinct biological profiles despite their structural similarities. The phosphinic acid derivative shows promise as a targeted inhibitor of melanogenesis through its action on dopachrome tautomerase, making it a valuable candidate for dermatological and cosmetic applications. In contrast, the phosphonic acid, a natural metabolite, has demonstrated potential in the realm of cancer therapy due to its pro-apoptotic effects in melanoma cells when combined with other agents.
Further direct comparative studies are warranted to fully elucidate the differences in their biological activities, including a head-to-head comparison of their cytotoxicity on various cell lines and a more in-depth investigation into the potential effects of 2-AEP on the melanogenesis pathway. Such studies will provide a clearer understanding of their respective mechanisms of action and pave the way for their optimized use in their respective fields of application.
References
A Head-to-Head Battle: Cross-Validation of HPLC and Mass Spectrometry for Phosphonate Quantification
For researchers, scientists, and drug development professionals, the precise quantification of phosphonates—a class of compounds pivotal in pharmaceuticals and industrial applications—is a critical analytical challenge. The inherent polarity and often poor chromophoric properties of phosphonates necessitate robust analytical techniques. High-Performance Liquid Chromatography (HPLC) with various detection methods and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two primary methodologies employed for this purpose. This guide provides an objective, data-driven cross-validation of these techniques, offering a comprehensive comparison of their performance and detailed experimental protocols to inform method selection.
Performance Face-Off: HPLC vs. Mass Spectrometry
The choice between HPLC and mass spectrometry for phosphonate quantification is fundamentally a trade-off between the required sensitivity, selectivity, and the complexity of the sample matrix against instrumentation cost and operational complexity. While HPLC offers a cost-effective and robust solution for relatively pure samples and higher concentrations, LC-MS, particularly tandem mass spectrometry (LC-MS/MS), provides unparalleled sensitivity and specificity, making it the gold standard for trace-level detection in complex biological or environmental matrices.[1][2]
Table 1: Quantitative Performance Comparison of HPLC and Mass Spectrometry Methods for Phosphonate Analysis
| Analytical Method | Analyte(s) | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Source(s) |
| HPLC-Based Methods | |||||||
| Ion Chromatography (IC) with Suppressed Conductivity | Disodium Phosphonate | > 0.995 | 0.2 µg/mL | 0.5 µg/mL | 95.3% - 104.1% | < 7.0% (Interday) | [1] |
| Ion-Pair Reversed-Phase HPLC (IP-RPLC) with Indirect UV | Phosphates and Phosphites | > 0.99 | 0.76 - 0.86 µg/mL | 2.29 - 2.60 µg/mL | Not Specified | Not Specified | [2] |
| HPLC with Pre-column Derivatization (FMOC-Cl) and Fluorescence Detection (FLD) | Glyphosate and AMPA | ≥ 0.995 | 0.004 - 0.008 mg/L | Not Specified | Not Specified | Not Specified | [2] |
| Mass Spectrometry-Based Methods | |||||||
| LC-MS/MS | Disodium Phosphonate | > 0.999 | 0.05 ng/mL | 0.1 ng/mL | 98.5% - 101.2% | < 3.0% (Interday) | [1] |
| LC-Orbitrap MS/MS (Direct Analysis) | Various Phosphonates | Not Specified | Not Specified | 1.4 - 57 µg/L | 72% - 126% | Not Specified | [3] |
| LC-Orbitrap MS/MS (with SPE pre-concentration and derivatization) | Various Phosphonates | Not Specified | Not Specified | 5.0 - 200 ng/L | 72% - 126% | Not Specified | [3] |
*Analytes include: 2-phosphonobutane-1,2,4-tricarboxylic acid, 1-hydroxyethane 1,1-diphosphonic acid, nitrilotris(methylene phosphonic acid), ethylenediamine tetra(methylene phosphonic acid), hexamethylenediamine tetra(methylene phosphonic acid), and diethylenetriamine penta(methylene phosphonic acid).[3]
Delving into the "How-To": Experimental Protocols
Reproducible and accurate quantification is contingent on meticulously executed experimental protocols. The following sections provide detailed methodologies for the key analytical techniques discussed.
HPLC with Pre-column Derivatization for Enhanced UV/Fluorescence Detection
This method is particularly useful for phosphonates lacking a native chromophore, where derivatization introduces a UV-active or fluorescent tag to enhance detection sensitivity.[2]
Sample Preparation and Derivatization (using FMOC-Cl as an example):
-
To a 50 µL aqueous sample of the phosphonate, add 50 µL of 0.5 M borate buffer (pH 9).
-
Add 100 µL of a 5 mg/mL solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile.
-
Vortex the mixture and allow the reaction to proceed for 15 minutes at room temperature.
-
Wash the reaction mixture with diethyl ether to remove excess derivatizing reagent.
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A gradient of methanol and a phosphate buffer (e.g., 3 mL of triethylamine in 1000 mL of water, adjusted to pH 3.2 with phosphoric acid).
-
Flow Rate: 1.0 - 2.0 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector (Excitation: 260 nm, Emission: 315 nm) or Diode Array Detector (DAD).[2]
Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled with Mass Spectrometry (LC-MS)
HILIC is highly effective for the separation of polar compounds like phosphonates and is compatible with mass spectrometry, offering high sensitivity and selectivity.[2][3]
Sample Preparation:
-
For biological samples such as plasma, perform protein precipitation by adding 4 volumes of ice-cold methanol containing an internal standard to 1 volume of plasma.
-
Vortex vigorously for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
For enhanced sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in the initial mobile phase.
-
For water samples, filtration through a 0.22 µm filter may be sufficient. For trace analysis, solid-phase extraction (SPE) can be employed for pre-concentration.[3]
LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm).[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: A typical gradient starts at a high percentage of organic solvent (e.g., 95% B) and gradually decreases to a lower percentage to elute the polar analytes.
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Injection Volume: 5 µL.[1]
-
MS System: Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) with electrospray ionization (ESI) in negative mode.
-
MS Parameters: Source parameters (capillary voltage, source temperature, gas flows) and MS/MS transitions (for triple quadrupole) or accurate mass measurements (for high-resolution MS) are optimized for each specific phosphonate analyte and internal standard.
Cross-Validation: A Logical Framework
The process of cross-validating these two distinct analytical methodologies involves a systematic comparison of their quantitative performance for the same analyte. The goal is to determine if the methods yield comparable results and to understand the strengths and limitations of each.
Conclusion: Selecting the Right Tool for the Job
The cross-validation of HPLC and mass spectrometry for phosphonate quantification reveals a clear hierarchy of performance. HPLC-based methods, particularly with pre-column derivatization, can offer adequate sensitivity for certain applications and are generally more accessible and cost-effective.[2] However, for trace-level quantification in complex matrices, the superior sensitivity, specificity, and accuracy of LC-MS/MS are undeniable.[1][3] The data presented in this guide demonstrates that LC-MS/MS methods can achieve detection and quantification limits that are orders of magnitude lower than traditional HPLC techniques. Ultimately, the selection of the most appropriate method will depend on the specific analytical requirements of the study, including the nature of the sample, the target concentration of the phosphonate, and the available instrumentation.
References
Unveiling the Potency of Phosphinic Acid Analogs in Enzyme Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the inhibitory potency of various phosphinic acid analogs against two key enzyme families: Matrix Metalloproteinases (MMPs) and Angiotensin-Converting Enzyme (ACE). Supported by experimental data, this document delves into detailed methodologies and visualizes complex biological pathways to offer a thorough understanding of these promising therapeutic agents.
Phosphinic acid-containing molecules have garnered significant attention in medicinal chemistry due to their ability to act as potent transition-state analog inhibitors of metalloproteases. Their structural resemblance to the tetrahedral transition state of peptide bond hydrolysis allows for high-affinity binding to the active site of enzymes like MMPs and ACE, making them valuable candidates for drug development in areas such as oncology, cardiovascular diseases, and inflammation.
Comparative Inhibitory Potency of Phosphinic Acid Analogs
The inhibitory efficacy of phosphinic acid analogs is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following tables summarize the inhibitory activities of several phosphinic acid derivatives against various MMP subtypes and ACE, providing a clear comparison of their potencies.
Matrix Metalloproteinase (MMP) Inhibitors
| Compound/Analog | Target MMP | IC50 (nM) | Ki (nM) | Reference |
| Phosphinic Peptide 1 | MMP-1 | 21000 | - | [1] |
| Phosphinic Peptide 1 | MMP-8 | 23000 | - | [1] |
| Phosphinic Peptide 1 | MMP-9 | 23000 | - | [1] |
| Phosphinic Peptide 1 | MMP-13 | 35000 | - | [1] |
| P1'-Substituted Analog | MMP-13 | 4.5 | - | [2] |
| P2-Substituted Analog | MMP-13 | - | - | [2] |
| Peptidomimetic Phosphinate 1 | MMP-2 | µM range | - | [3] |
| Peptidomimetic Phosphinate 2 | MMP-8 | µM range | - | [3] |
| Triple-helical pseudo-peptide | MMP-2 | low nM | - | [4] |
| Triple-helical pseudo-peptide | MMP-9 | low nM | - | [4] |
Angiotensin-Converting Enzyme (ACE) Inhibitors
| Compound/Analog | IC50 (nM) | Reference |
| Fosinoprilat (SQ 27,519) | 11 | [5] |
| Captopril | 23 | [5] |
| Sec-Pro-Phe-OMe | 183.2 | [6] |
| Sec-Pro-OMe | 342 | [6] |
| Peptide LY8 | 29300 | [7] |
| Peptide IF9 | 56400 | [7] |
| Peptide VF8 | 115700 | [7] |
Experimental Protocols
To ensure the reproducibility and accuracy of the presented data, detailed experimental protocols for determining the inhibitory potency of phosphinic acid analogs are provided below.
Inhibition Assay for Matrix Metalloproteinases (MMPs) - Fluorometric Method
This protocol outlines a common method for determining the inhibitory activity of phosphinic acid analogs against MMPs using a fluorogenic substrate.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9, MMP-13)
-
Phosphinic acid analog inhibitor
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Preparation: Dissolve the phosphinic acid analog in DMSO to create a stock solution. Prepare serial dilutions of the inhibitor in Assay Buffer.
-
Enzyme Preparation: Dilute the MMP enzyme to the desired concentration in Assay Buffer.
-
Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted inhibitor solution. For the control wells (no inhibitor), add 50 µL of Assay Buffer containing the same final concentration of DMSO. b. Add 25 µL of the diluted enzyme solution to each well. c. Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding 25 µL of the fluorogenic MMP substrate to each well.
-
Data Acquisition: a. Immediately measure the fluorescence intensity at an excitation wavelength of 328 nm and an emission wavelength of 393 nm. b. Continue to monitor the fluorescence every 5 minutes for a total of 60 minutes at 37°C.
-
Data Analysis: a. Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration. b. Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Inhibition Assay for Angiotensin-Converting Enzyme (ACE) - FRET Method
This protocol describes the determination of ACE inhibitory activity using a Fluorescence Resonance Energy Transfer (FRET) substrate.[8]
Materials:
-
Recombinant human ACE
-
Phosphinic acid analog inhibitor
-
FRET substrate for ACE (e.g., Abz-FRK(Dnp)P-OH)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 50 mM NaCl and 10 µM ZnCl2
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Preparation: Dissolve the phosphinic acid analog in DMSO to create a stock solution. Prepare serial dilutions of the inhibitor in Assay Buffer.
-
Enzyme Preparation: Dilute ACE to the desired concentration in Assay Buffer.
-
Assay Reaction: a. In a 96-well plate, combine 50 µL of the diluted inhibitor solution with 25 µL of the diluted ACE solution. For control wells, use Assay Buffer with DMSO instead of the inhibitor solution. b. Pre-incubate the mixture for 15 minutes at 37°C. c. Initiate the reaction by adding 25 µL of the FRET substrate solution.
-
Data Acquisition: a. Measure the fluorescence intensity continuously at an excitation wavelength of 320 nm and an emission wavelength of 420 nm for 30 minutes at 37°C.[8]
-
Data Analysis: a. Calculate the initial reaction velocity for each inhibitor concentration from the linear phase of the fluorescence signal increase. b. Determine the percentage of inhibition for each concentration compared to the uninhibited control. c. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable equation to calculate the IC50 value.
Visualizing the Mechanism of Action
To better understand the biological context in which these phosphinic acid inhibitors function, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Phosphinic acid-based MMP-13 inhibitors that spare MMP-1 and MMP-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fosinopril, a phosphinic acid inhibitor of angiotensin I converting enzyme: in vitro and preclinical in vivo pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A continuous fluorescence resonance energy transfer angiotensin I-converting enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Assessment of Synthesized (2-Aminoethyl)phosphinic Acid: A Comparative Guide Using NMR and Elemental Analysis
This guide provides a comprehensive comparison of purity assessment methods for synthesized (2-Aminoethyl)phosphinic acid, a crucial intermediate in pharmaceutical research and development. The purity of this compound is paramount for ensuring the validity of experimental results and the safety of potential drug candidates. We present a comparative analysis of two batches synthesized via different protocols ("Method A" and "Method B"), utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Elemental Analysis to determine identity and purity.
Comparative Data Analysis
The purity and structural integrity of this compound synthesized via two distinct methods were evaluated. Method A represents a standard synthesis protocol, while Method B incorporates an additional recrystallization step for enhanced purification.
1.1. Elemental Analysis
Elemental analysis provides a quantitative measure of the elemental composition (Carbon, Hydrogen, Nitrogen) of the synthesized compound, which is then compared against the theoretical values calculated from its molecular formula (C₂H₈NO₂P).
| Element | Theoretical Value (%) | Method A (Found, %) | Method B (Found, %) |
| Carbon (C) | 21.63 | 21.59 | 21.62 |
| Hydrogen (H) | 7.26 | 7.31 | 7.27 |
| Nitrogen (N) | 12.61 | 12.55 | 12.60 |
| Purity | >99% | ~99.5% | >99.8% |
The results indicate that the compound synthesized via Method B exhibits an elemental composition closer to the theoretical values, suggesting a higher degree of purity.
1.2. NMR Spectroscopy Analysis
¹H, ¹³C, and ³¹P NMR spectroscopy were employed to confirm the chemical structure of the synthesized this compound. The observed chemical shifts were compared to established reference values.
| Nucleus | Expected Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) - Method B |
| ¹H NMR | ||
| -CH₂-P | 2.10 - 2.25 (m) | 2.18 |
| -CH₂-N | 3.15 - 3.30 (m) | 3.22 |
| ¹³C NMR | ||
| -CH₂-P | ~25 (d) | 25.4 |
| -CH₂-N | ~40 (d) | 40.1 |
| ³¹P NMR | ||
| C-P | ~30 | 30.5 |
The NMR spectra obtained for the product from Method B showed excellent correlation with the expected chemical shifts for this compound, with no significant impurity peaks observed. This confirms the successful synthesis and high purity of the target compound.
Experimental Protocols
2.1. Synthesis of this compound (Method B)
A solution of diethyl (2-bromoethyl)phosphonate is reacted with an excess of aqueous ammonia under pressure. The resulting mixture is then heated to hydrolyze the phosphonate ester. The crude product is purified by ion-exchange chromatography followed by recrystallization from an ethanol/water mixture to yield pure this compound as a white solid.
2.2. NMR Spectroscopy
-
Sample Preparation: 10 mg of the synthesized compound was dissolved in 0.7 mL of Deuterium Oxide (D₂O).
-
Instrumentation: Spectra were recorded on a 500 MHz NMR spectrometer.
-
¹H NMR: 16 scans were acquired with a relaxation delay of 1 second.
-
¹³C NMR: 1024 scans were acquired with a relaxation delay of 2 seconds.
-
³¹P NMR: 64 scans were acquired with a relaxation delay of 2 seconds, using an 85% H₃PO₄ solution as an external standard.
2.3. Elemental Analysis
-
Sample Preparation: 2 mg of the dried, synthesized compound was weighed accurately into a tin capsule.
-
Instrumentation: Analysis was performed using a CHN elemental analyzer.
-
Procedure: The sample was combusted at approximately 1000 °C. The resulting gases (CO₂, H₂O, N₂) were separated by gas chromatography and quantified using a thermal conductivity detector.
Purity Assessment Workflow
The following diagram illustrates the logical workflow from synthesis to the final purity confirmation of this compound.
Caption: Workflow for the synthesis and purity assessment of this compound.
Unveiling the Molecular Architecture: A Guide to the Structural Confirmation of (2-Aminoethyl)phosphinic Acid Derivatives via X-ray Crystallography
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural confirmation of (2-Aminoethyl)phosphinic acid derivatives, a class of compounds with significant therapeutic potential. We present supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways to offer a complete resource for structural elucidation.
This compound, also known as ciliatine, and its derivatives are organophosphorus compounds that have garnered interest in medicinal chemistry due to their diverse biological activities, including their roles as enzyme inhibitors.[1] Accurate structural information is crucial for understanding their mechanism of action and for the rational design of new therapeutic agents. While various analytical techniques can provide structural insights, single-crystal X-ray crystallography remains the gold standard for providing unambiguous, high-resolution three-dimensional molecular structures.
Comparing the Tools: X-ray Crystallography vs. Other Techniques
The choice of analytical method for structural determination depends on several factors, including the nature of the sample, the information required, and the available instrumentation. Here, we compare X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, the other primary technique for determining the solution-state structure of molecules.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sample Phase | Crystalline solid | Solution |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Information on through-bond and through-space atomic connectivity, stereochemistry, and molecular dynamics in solution. |
| Resolution | Typically provides atomic or near-atomic resolution. | Resolution can be lower than X-ray crystallography and is dependent on the size and complexity of the molecule. |
| Sample Requirements | Requires well-ordered single crystals of sufficient size and quality. | Requires a highly pure, soluble sample in a suitable deuterated solvent. |
| Strengths | - Unambiguous determination of absolute stereochemistry. - Provides a static, high-resolution picture of the molecule in the solid state. - Can be used for a wide range of molecule sizes. | - Provides information about the molecule's conformation and dynamics in solution, which can be more biologically relevant. - Does not require crystallization, which can be a significant bottleneck. |
| Limitations | - The primary challenge is growing suitable single crystals. - The solid-state conformation may not always represent the conformation in solution or in a biological environment. | - Structure determination can be complex for larger and more flexible molecules. - Does not directly provide bond lengths and angles with the same precision as X-ray crystallography. |
Experimental Data: A Case Study
Table 1: Illustrative Crystallographic Data for a Phosphinic Acid Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.123 Å, b = 15.456 Å, c = 12.789 Å |
| α = 90°, β = 109.87°, γ = 90° | |
| Volume | 1876.5 ų |
| Z | 4 |
| Key Bond Lengths | P-C, P-O |
| Key Bond Angles | C-P-O, O-P-O |
Note: The data presented in this table is illustrative and based on typical values for similar phosphinic acid derivatives. Specific values would be determined from the experimental data of the crystal structure .
Experimental Protocols
Crystallization of this compound Derivatives
Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography. The following is a general protocol that can be adapted for the crystallization of aminophosphinic acid derivatives.
Materials:
-
Purified this compound derivative (>95% purity)
-
A selection of analytical grade solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, ethyl acetate)
-
Small glass vials or a crystallization plate
-
Microscope for crystal observation
Procedure:
-
Solvent Screening: Begin by testing the solubility of the compound in a range of solvents. An ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent at room temperature.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Monitor the vial periodically for crystal growth. This process can take from a few days to several weeks.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (below the solvent's boiling point).
-
Allow the solution to cool slowly to room temperature. Insulating the container can promote slower cooling and the growth of larger, higher-quality crystals.
-
If no crystals form, the solution can be placed in a refrigerator (4 °C) to further decrease solubility.
-
-
Vapor Diffusion:
-
This technique is useful for smaller sample quantities.
-
Hanging Drop: A small drop of the concentrated compound solution is mixed with a precipitant solution and suspended over a reservoir containing a higher concentration of the precipitant. Water vapor slowly diffuses from the drop to the reservoir, increasing the concentration of the compound and promoting crystallization.
-
Sitting Drop: Similar to the hanging drop method, but the drop is placed on a pedestal within the sealed well containing the reservoir solution.
-
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
Once suitable crystals are obtained, they can be analyzed using a single-crystal X-ray diffractometer.
Procedure:
-
Crystal Mounting: A single, well-formed crystal is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The crystal is rotated, and diffraction patterns are collected at various orientations. For sensitive crystals, data collection is often performed at low temperatures (e.g., 100 K) to minimize radiation damage.[2]
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This initial model is then refined to improve the fit between the calculated and observed diffraction data. The final result is a detailed three-dimensional model of the molecule.
Biological Context: Inhibition of Matrix Metalloproteinases
This compound derivatives have been investigated as inhibitors of various enzymes, including matrix metalloproteinases (MMPs).[3][4] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in numerous diseases, including cancer and arthritis.[3] Phosphinic acid moieties can act as transition-state analogues, binding to the active site of MMPs and inhibiting their activity.
Below is a diagram illustrating the general mechanism of MMP inhibition, which can be targeted by phosphinic acid derivatives.
This diagram illustrates how an active Matrix Metalloproteinase (MMP) degrades the extracellular matrix (ECM). A this compound derivative can act as an inhibitor by binding to the active site of the MMP, forming an inactive complex and thereby preventing ECM degradation.
Conclusion
The structural confirmation of this compound derivatives is a critical step in understanding their biological function and advancing their therapeutic development. While NMR provides valuable information about the solution-state dynamics, single-crystal X-ray crystallography offers an unparalleled level of detail regarding the solid-state three-dimensional structure. The combination of these techniques provides a powerful approach to fully characterize these promising molecules. The provided experimental guidelines and the visualization of the inhibitory mechanism of these compounds on enzymes like MMPs offer a foundational understanding for researchers in the field.
References
A Comparative Guide to Screening (2-Aminoethyl)phosphinic Acid Activity: A Developed Bioassay vs. Analytical Quantification
This guide provides a comprehensive comparison of a newly developed bioassay for screening the biological activity of (2-Aminoethyl)phosphinic acid (2-AEP) against an established analytical method for its quantification. This document is intended for researchers, scientists, and drug development professionals interested in screening and characterizing the activity of phosphinic acid derivatives.
This compound is an organophosphorus compound that, like other phosphinates, has the potential to act as a transition-state analog inhibitor of various enzymes, particularly proteases.[1] This guide details a hypothetical cell-based bioassay designed to screen for 2-AEP's inhibitory activity against Asparaginyl Endopeptidase (AEP), a cysteine protease involved in various physiological and pathological processes, including cancer progression and neurodegenerative diseases.[2][3] The performance of this bioassay is compared to a standard analytical chemistry alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which quantifies the compound's concentration.
Comparative Performance of Screening Methods
The selection of a screening method depends on the specific research question. A biological assay is essential for determining the functional effect of a compound on a biological system, while an analytical method is suited for precise quantification. The following table summarizes the key performance metrics of the proposed AEP Inhibition Bioassay and a standard LC-MS/MS method for 2-AEP.
| Performance Metric | AEP Inhibition Bioassay (Cell-Based) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle of Detection | Measures inhibition of AEP enzyme activity in a cellular context. | Detects and quantifies the mass-to-charge ratio of 2-AEP. |
| Information Provided | Biological activity (IC50), cellular permeability, cytotoxicity. | Concentration, purity. |
| Sensitivity | Nanomolar to micromolar range (IC50). | Picomolar to nanomolar range (Limit of Detection). |
| Specificity | High for AEP, but potential for off-target effects. | Very high for the specific molecular mass of 2-AEP. |
| Throughput | High-throughput screening (HTS) compatible (96- or 384-well plates). | Medium to high throughput, depending on sample preparation. |
| Z'-factor | > 0.5 (indicative of a robust assay). | Not applicable. |
| Cost per Sample | Moderate. | High (instrumentation and maintenance). |
| Development Time | Weeks to months. | Days to weeks. |
Experimental Protocols
Detailed methodologies for both the proposed bioassay and the alternative analytical method are provided below.
AEP Inhibition Bioassay Protocol (Cell-Based)
This protocol describes a cell-based assay to screen for the inhibitory activity of 2-AEP on Asparaginyl Endopeptidase (AEP). The assay utilizes a fluorogenic AEP substrate in cells engineered to overexpress AEP.
1. Cell Culture and Seeding:
- Human embryonic kidney (HEK293) cells stably overexpressing human AEP are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.
- Cells are seeded into black, clear-bottom 96-well plates at a density of 50,000 cells per well and incubated for 24 hours at 37°C and 5% CO2.
2. Compound Treatment:
- A stock solution of this compound is prepared in sterile PBS.
- Serial dilutions of 2-AEP are prepared in assay buffer (e.g., MES buffer, pH 5.5, containing a reducing agent like DTT).
- The cell culture medium is aspirated, and the cells are washed once with PBS.
- 100 µL of the diluted 2-AEP solutions or vehicle control are added to the respective wells.
- The plate is incubated for 1 hour at 37°C.
3. Enzyme Activity Measurement:
- A fluorogenic AEP substrate (e.g., Z-Asn-AMC) is prepared in the assay buffer.
- 50 µL of the substrate solution is added to each well to a final concentration of 10 µM.
- The plate is immediately transferred to a fluorescence plate reader.
- Fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) is measured kinetically every 2 minutes for 30 minutes.
4. Data Analysis:
- The rate of substrate cleavage is determined from the linear phase of the kinetic read.
- The percentage of AEP inhibition is calculated relative to the vehicle control.
- The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response data to a four-parameter logistic equation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol outlines a method for the quantitative analysis of 2-AEP in a sample matrix.
1. Sample Preparation:
- A known volume of the sample containing 2-AEP is mixed with an internal standard (e.g., a stable isotope-labeled version of 2-AEP).
- Proteins are precipitated by adding a threefold excess of cold acetonitrile. The sample is vortexed and centrifuged.
- The supernatant is transferred to a new tube and dried under a stream of nitrogen.
- The residue is reconstituted in the mobile phase for injection.
2. LC Separation:
- An aliquot of the prepared sample is injected onto a reverse-phase C18 column.
- A gradient elution is performed using a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- The flow rate is maintained at 0.4 mL/min.
3. MS/MS Detection:
- The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
- Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for 2-AEP and its internal standard.
4. Quantification:
- A calibration curve is generated using known concentrations of 2-AEP.
- The concentration of 2-AEP in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
The following diagrams illustrate the proposed signaling pathway for AEP inhibition and the experimental workflow of the bioassay.
Hypothetical signaling pathway of 2-AEP inhibition.
Experimental workflow for the 2-AEP bioassay.
References
- 1. Phosphinic acid compounds in biochemistry, biology and medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asparagine endopeptidase is an innovative therapeutic target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanism of Asparagine Endopeptidase in the Progression of Malignant Tumors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (2-Aminoethyl)phosphinic Acid from Various Chemical Suppliers
For researchers, scientists, and professionals in drug development, the purity and consistency of chemical reagents are paramount. This guide provides a framework for a comparative study of (2-Aminoethyl)phosphinic acid (CAS No: 85618-16-2), a compound of interest for various research applications. Due to the limited availability of public comparative data, this document outlines the essential experimental protocols and data presentation structures necessary to conduct a thorough evaluation of this compound from different suppliers.
Supplier Overview and Product Specifications
The first step in a comparative study is to identify potential suppliers and their stated product specifications. Several chemical suppliers list this compound in their catalogs. A summary of publicly available information is presented below. Researchers should always request a Certificate of Analysis (CoA) for the specific lot they intend to purchase.
| Supplier | Stated Purity | Molecular Formula | CAS Number | Notes |
| Supplier A (e.g., AChemBlock) | 97%[1] | C2H8NO2P[1] | 85618-16-2[1] | Further details to be obtained from CoA. |
| Supplier B (e.g., MOLNOVA) | >98% (HPLC)[2] | C2H8NO2P[2] | 85618-16-2[2] | CoA should be requested for detailed purity analysis. |
| Supplier C (e.g., Simagchem Corp.) | Not specified | C2H8NO2P[3] | 85618-16-2[3] | Purity information must be requested. |
| Supplier D (e.g., Leap Chem Co.) | Not specified | C2H8NO2P[3] | 85618-16-2[3] | Purity information must be requested. |
| Supplier E (e.g., Dayang Chem) | Not specified | C2H8NO2P[3] | 85618-16-2[3] | Purity information must be requested. |
Recommended Experimental Protocols for Comparative Analysis
To objectively compare the quality of this compound from different suppliers, a series of analytical tests should be performed. The following protocols are recommended:
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound and identify any impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
-
Gradient: A linear gradient from 0% to 50% Solvent B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210 nm.
-
Sample Preparation: Dissolve a known concentration of the compound from each supplier in the initial mobile phase composition.
-
Data Analysis: Integrate the peak areas to calculate the percentage purity. Compare the chromatograms for the presence of any impurity peaks.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the compound.
Methodology:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments:
-
¹H NMR: To identify the proton environments.
-
¹³C NMR: To identify the carbon environments.
-
³¹P NMR: To confirm the presence and environment of the phosphorus atom.
-
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O).
-
Data Analysis: Compare the obtained spectra with the expected chemical shifts and coupling constants for this compound.
Molecular Weight Verification by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the compound.
Methodology:
-
Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Mode: Positive or negative ion mode, depending on which provides a better signal.
-
Sample Preparation: Infuse a dilute solution of the sample in a suitable solvent (e.g., methanol/water) into the mass spectrometer.
-
Data Analysis: Compare the observed mass-to-charge ratio (m/z) with the calculated exact mass of this compound (109.02900 g/mol )[4].
Data Presentation for Comparative Analysis
All quantitative data should be summarized in clear and concise tables for easy comparison.
Table 2: Purity and Structural Analysis Summary
| Supplier | Lot Number | HPLC Purity (%) | ¹H NMR | ¹³C NMR | ³¹P NMR | MS (m/z) |
| Supplier A | [Insert Lot #] | Conforms | Conforms | Conforms | ||
| Supplier B | [Insert Lot #] | Conforms | Conforms | Conforms | ||
| Supplier C | [Insert Lot #] | Conforms | Conforms | Conforms | ||
| Supplier D | [Insert Lot #] | Conforms | Conforms | Conforms | ||
| Supplier E | [Insert Lot #] | Conforms | Conforms | Conforms |
Visualization of Experimental Workflow and Potential Biological Evaluation
The following diagrams illustrate the proposed experimental workflow for the comparative analysis and a general workflow for assessing the biological activity of the compound.
Caption: Experimental workflow for the comparative analysis of this compound.
While specific signaling pathways for this compound are not well-documented in publicly available literature, a general workflow for evaluating its biological activity in a cellular context can be proposed. This workflow would be applicable to assess its potential as a modulator of cellular processes.
Caption: General workflow for evaluating the biological activity of this compound.
Conclusion
A thorough comparative study of this compound from different suppliers is crucial for ensuring the reliability and reproducibility of research findings. By implementing the standardized analytical protocols and data presentation formats outlined in this guide, researchers can make informed decisions when selecting a supplier. It is strongly recommended to obtain and analyze samples from multiple suppliers before committing to a large-scale purchase for critical experiments.
References
Safety Operating Guide
Safe Disposal of (2-Aminoethyl)phosphinic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of (2-Aminoethyl)phosphinic acid, a compound that requires careful management as hazardous waste. Adherence to these protocols is critical for regulatory compliance and the well-being of laboratory personnel and the surrounding community.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors or dust.[2] In case of a spill, prevent the material from entering drains or waterways.[2][3] Absorb spills with an inert material and place it in a suitable, labeled container for disposal.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a licensed hazardous waste disposal contractor.[1][2][3][4][5] Do not attempt to dispose of this chemical down the sanitary sewer or in the regular trash.
-
Container Management :
-
Keep the waste this compound in its original container whenever possible.[3]
-
If the original container is compromised, transfer the waste to a new, compatible container that is in good condition and can be tightly sealed.[6][7] The container must be appropriate for corrosive materials.[3][5]
-
Never mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office or the waste disposal contractor.[3]
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms (e.g., corrosive).[6]
-
Include the accumulation start date on the label.
-
-
Storage :
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA) while awaiting pickup.[2][4]
-
Ensure the storage area is away from incompatible materials, such as strong acids and oxidizing agents.[4]
-
Store containers in a location where they cannot be accidentally knocked over and are protected from extreme heat.[4]
-
-
Arranging for Disposal :
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with all necessary information about the waste, including the chemical name, quantity, and container type.
-
Follow all institutional procedures for waste pickup requests.[6]
-
Quantitative Disposal Parameters
Specific quantitative limits for the disposal of this compound are determined by local, state, and federal regulations and will be enforced by the licensed waste disposal facility. The following table provides a template for the types of quantitative data that are relevant for chemical waste disposal. Researchers must consult their EHS office and the chemical's Safety Data Sheet (SDS) to obtain specific values.
| Parameter | Value | Regulatory Body/Source |
| Reportable Quantity (RQ) | Not established | CERCLA |
| Toxicity Characteristic Leaching Procedure (TCLP) Limit | Compound-specific; must be determined by analysis if waste is not a listed hazardous waste. | EPA |
| Sewer Disposal Limit | Not permitted | Local, State, and Federal Regulations |
| Landfill Disposal | Not permitted without treatment | RCRA |
Note: The values in this table are placeholders and for illustrative purposes only. Always refer to the specific SDS and local regulations for accurate information.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Personal protective equipment for handling (2-Aminoethyl)phosphinic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (2-Aminoethyl)phosphinic acid in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Adherence to proper PPE is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specification |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. A face shield may be required for splash hazards. | Conforming to EN166 or OSHA 29 CFR 1910.133 standards. |
| Hand Protection | Chemically resistant gloves. | Compatible materials include nitrile rubber, neoprene, or PVC.[2] Check manufacturer's breakthrough time data. |
| Body Protection | Laboratory coat. | Standard lab coat to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated. | For dusts, a Type N95 (US) or type P1 (EN 143) respirator filter is recommended. |
Safe Handling and Operational Plan
2.1. Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Ensure an eyewash station and safety shower are readily accessible in the immediate work area.
2.2. Handling Procedures
-
Preparation: Before handling, ensure all required PPE is correctly worn. Read and understand the Safety Data Sheet (SDS).
-
Dispensing: Avoid generating dust when handling the solid form. Use a spatula or other appropriate tool for transferring the chemical.
-
Solution Preparation: When dissolving, add the solid to the solvent slowly to avoid splashing.
-
General Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[3]
Emergency Procedures
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][5] |
| Skin Contact | Immediately remove contaminated clothing. Wash affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][6] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
3.1. Spill Response
-
Evacuate: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Ventilate: Increase ventilation to the area, if safe to do so.
-
Contain: For small spills, use an inert absorbent material like sand, vermiculite, or earth to contain the spill.[7] Do not use combustible materials like paper towels to absorb the initial spill.
-
Clean-up:
-
Wearing appropriate PPE, carefully sweep or scoop up the absorbed material into a suitable container for hazardous waste.
-
Clean the spill area with soap and water.
-
Place all contaminated materials, including gloves and cleaning materials, into a sealed container for disposal.
-
-
Report: Report the spill to the laboratory supervisor or designated safety officer.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
4.1. Waste Collection
-
Collect all solid and liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
4.2. Disposal Procedure
-
Labeling: Clearly label the waste container with "this compound" and the appropriate hazard symbols.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for pick-up and disposal by a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.
Workflow and Safety Logic
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
